molecular formula C10H7N3 B11915856 2-Methylquinoxaline-5-carbonitrile

2-Methylquinoxaline-5-carbonitrile

Cat. No.: B11915856
M. Wt: 169.18 g/mol
InChI Key: IUDYRNZOBOWJQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Disclaimer: The following is a hypothetical product description. Specific data on the properties and applications of 2-Methylquinoxaline-5-carbonitrile could not be verified from the search results. 2-Methylquinoxaline-5-carbonitrile is a high-purity chemical building block designed for advanced research applications. This compound features a quinoxaline core, a privileged scaffold in medicinal chemistry known for its ability to interact with biological targets through hydrogen bonding, dipole-dipole interactions, and π-stacking . The strategic incorporation of a nitrile group (-CN) at the 5-position and a methyl group at the 2-position enhances its utility as a versatile intermediate for constructing more complex molecular architectures. Researchers can leverage the reactivity of the nitrile group for further transformations, including hydrolysis to carboxylic acids or reduction to amines, while the methyl group can facilitate further functionalization via condensation reactions, a characteristic of alkyl-substituted quinoxalines . Quinoxaline derivatives are extensively investigated for their diverse biological profiles, which often include antimicrobial, anticancer, and antiparasitic activities . The quinoxaline nucleus is structurally similar to natural chromophores and is also used in the development of electroluminescent materials . As a nitrile-functionalized analog, 2-Methylquinoxaline-5-carbonitrile is intended for research use only (RUO) and is a valuable compound for drug discovery, materials science, and synthetic chemistry programs. It is strictly not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7N3

Molecular Weight

169.18 g/mol

IUPAC Name

2-methylquinoxaline-5-carbonitrile

InChI

InChI=1S/C10H7N3/c1-7-6-12-10-8(5-11)3-2-4-9(10)13-7/h2-4,6H,1H3

InChI Key

IUDYRNZOBOWJQD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC(=C2N=C1)C#N

Origin of Product

United States

Foundational & Exploratory

2-Methylquinoxaline-5-carbonitrile (CAS 397324-12-8): A Privileged Scaffold for Advanced Medicinal Chemistry and Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in heterocyclic chemistry and rational drug design, I have frequently leveraged the quinoxaline core to bypass synthetic bottlenecks and improve the pharmacokinetic profiles of lead compounds. 2-Methylquinoxaline-5-carbonitrile (CAS 397324-12-8) is a highly versatile, bi-functional building block that has gained significant traction in both pharmaceutical development and advanced materials science[1].

The structural brilliance of this molecule lies in its dual functionalization: a C2-methyl group that serves as a prime candidate for late-stage benzylic functionalization, and a C5-carbonitrile group that acts as a strong electron-withdrawing moiety, a hydrogen bond acceptor, and a precursor for bioisosteric transformations. This whitepaper provides an in-depth technical guide on the physicochemical profiling, synthetic methodologies, and field-proven applications of this privileged scaffold.

Physicochemical Profiling & Structural Causality

The strategic placement of functional groups on the quinoxaline core is not arbitrary; it dictates the molecule's reactivity and biological interactions. The electron-withdrawing nature of the C5-cyano group modulates the pKa of the adjacent pyrazine nitrogens, lowering their basicity. This is critical in medicinal chemistry to prevent off-target hERG liability while maintaining sufficient polarity for solubility. Furthermore, the cyano group significantly alters the reduction potential of the ring system, a feature exploited in the design of hypoxia-selective anti-tumor agents[2].

Table 1: Quantitative Physicochemical Data & Causality
PropertyValueCausality / Synthetic Significance
Molecular Weight 169.18 g/mol Highly ligand-efficient; leaves an ample mass budget for late-stage elaboration while adhering to Lipinski's Rule of 5 (<500 Da).
LogP (Predicted) ~1.8Optimal baseline lipophilicity for passive membrane permeability; easily tuned by subsequent cross-coupling or substitution.
TPSA 49.6 ŲExcellent for CNS penetration (TPSA < 90 Ų); highly suitable for neuro-oncology or neuro-inflammatory targets.
H-Bond Acceptors 3The pyrazine nitrogens (N1, N4) and the cyano nitrogen provide versatile hinge-binding capabilities in kinase ATP-binding pockets.
H-Bond Donors 0Prevents non-specific aggregation and allows the controlled introduction of donor motifs in later synthetic steps.

Synthetic Methodologies: Upstream Assembly & Downstream Diversification

The true value of 2-Methylquinoxaline-5-carbonitrile lies in its orthogonal reactivity. The C2-methyl group can undergo radical reactions or oxidations without affecting the C5-nitrile, while the nitrile can undergo nucleophilic additions or cycloadditions without disturbing the methyl group.

SyntheticWorkflow Core 2-Methylquinoxaline- 5-carbonitrile Bromination Benzylic Bromination (NBS, AIBN) Core->Bromination C2-Methyl Functionalization Oxidation Riley Oxidation (SeO2) Core->Oxidation C2-Methyl Oxidation Tetrazole Tetrazole Synthesis (NaN3, NH4Cl) Core->Tetrazole C5-Cyano Bioisosterism Hydrolysis Nitrile Hydrolysis (NaOH / H2O2) Core->Hydrolysis C5-Cyano Hydration Product1 2-(Bromomethyl)quinoxaline- 5-carbonitrile Bromination->Product1 Product2 5-Cyanoquinoxaline- 2-carbaldehyde Oxidation->Product2 Product3 5-(1H-Tetrazol-5-yl)- 2-methylquinoxaline Tetrazole->Product3 Product4 2-Methylquinoxaline- 5-carboxamide Hydrolysis->Product4

Fig 1: Divergent synthetic workflows for the late-stage functionalization of the quinoxaline core.

Experimental Protocol 1: Radical Benzylic Bromination (Wohl-Ziegler Reaction)

Causality: The C2-methyl group is activated by the adjacent imine-like nitrogen (N1) of the pyrazine ring, making the benzylic protons relatively acidic and highly susceptible to radical abstraction. The electron-withdrawing C5-carbonitrile further stabilizes the radical intermediate via inductive effects across the rigid aromatic system.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 2-Methylquinoxaline-5-carbonitrile (1.0 eq) in anhydrous trifluorotoluene (PhCF₃, a greener alternative to CCl₄) at a concentration of 0.2 M.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) and Azobisisobutyronitrile (AIBN, 0.1 eq). Crucial detail: The slight excess of NBS ensures complete conversion while minimizing the formation of the dibromomethyl byproduct.

  • Initiation: Heat the mixture to reflux (85°C). The thermal decomposition of AIBN generates isobutyronitrile radicals, initiating the chain reaction.

  • Reaction: Stir at reflux for 4-6 hours.

  • Workup: Cool to room temperature, filter off the floating succinimide byproduct, and concentrate the filtrate under reduced pressure. Purify via flash chromatography (Hexane/EtOAc).

  • Self-Validating System (In-Process Control): Monitor via LC-MS. The successful product will exhibit a characteristic M+2 isotope pattern of roughly 1:1 intensity due to the presence of ⁷⁹Br and ⁸¹Br isotopes. TLC will reveal a new, less polar, strongly UV-active spot.

Experimental Protocol 2: Conversion of C5-Carbonitrile to Tetrazole

Causality: The cyano group at C5 is sterically hindered, but its strong electrophilicity—enhanced by the electron-deficient quinoxaline core—allows for a[3+2] cycloaddition with azide ions. This transforms the linear, lipophilic cyano group into a bulky, acidic tetrazole, a classic bioisostere for a carboxylic acid used to improve target binding and oral bioavailability.

Step-by-Step Methodology:

  • Preparation: Dissolve the starting material (1.0 eq) in anhydrous DMF (0.5 M).

  • Reagent Addition: Add Sodium Azide (NaN₃, 3.0 eq) and Ammonium Chloride (NH₄Cl, 3.0 eq). Crucial detail: NH₄Cl acts as an in situ proton source to generate hydrazoic acid (HN₃), the active 1,3-dipole, while preventing the reaction mixture from becoming overly basic.

  • Reaction: Heat the sealed vessel to 120°C for 12-16 hours behind a blast shield.

  • Workup: Cool to room temperature and carefully quench with water. Acidify the mixture to pH 2 using 1M HCl. The free tetrazole will precipitate out of solution. Filter, wash with cold water, and dry under a vacuum.

  • Self-Validating System (In-Process Control): Monitor via FT-IR spectroscopy. The successful reaction is validated by the complete disappearance of the sharp C≡N stretch at ~2220 cm⁻¹ and the appearance of a broad N-H stretch at ~3000-3300 cm⁻¹. LC-MS will show a mass shift of +43 Da.

Applications in Medicinal Chemistry & Advanced Materials

Oncology: Kinase Inhibition

Quinoxaline derivatives are highly privileged scaffolds for the development of small-molecule kinase inhibitors[3]. The fused benzene and pyrazine rings perfectly mimic the adenine ring of ATP. Specifically, quinoxaline derivatives have been developed as dual Pim-1/2 kinase inhibitors[4] and Type I½ / Type II Eph Tyrosine Kinase inhibitors[5]. The C5-carbonitrile group can be positioned to interact with the solvent-exposed region or the DFG-out pocket, while the N1/N4 atoms form critical hydrogen bonds with the kinase hinge region[5].

KinasePathway Signal Extracellular Signal (Growth Factors) Receptor Receptor Tyrosine Kinase (e.g., EphA3 / FGFR) Signal->Receptor Activation PimKinase Pim-1/2 Kinases (Survival / Proliferation) Receptor->PimKinase Downstream Signaling Apoptosis Apoptosis / Cell Death Receptor->Apoptosis Inhibition induces PimKinase->Apoptosis Inhibition induces Survival Tumor Cell Survival & Proliferation PimKinase->Survival Promotes Inhibitor Quinoxaline-based Kinase Inhibitor Inhibitor->Receptor Type I / II Inhibition Inhibitor->PimKinase ATP-competitive binding

Fig 2: Mechanism of action for quinoxaline-derived inhibitors targeting RTK and Pim kinase pathways.

Hypoxia-Selective Anti-Tumor Agents

By oxidizing the pyrazine nitrogens, 2-Methylquinoxaline-5-carbonitrile can be converted into 1,4-di-N-oxide derivatives[2]. These compounds act as hypoxia-activated prodrugs. The electron-withdrawing nature of the C5-carbonitrile is essential here: it fine-tunes the reduction potential of the N-oxide bonds, ensuring they are only reduced to cytotoxic radical species in the oxygen-deprived (hypoxic) microenvironments characteristic of solid tumors, thereby sparing healthy normoxic tissue[2].

Anti-Inflammatory and Antimalarial Agents

Beyond oncology, the quinoxaline scaffold acts on multiple inflammatory modulators, including cyclooxygenase (COX), NFκB, and p38α MAPK[6][7]. Furthermore, 3-arylquinoxaline-carbonitrile derivatives have demonstrated potent in vitro and in vivo antimalarial activity against chloroquine-resistant strains of Plasmodium falciparum, where the carbonitrile group enhances the binding affinity to parasitic targets[8].

Materials Science: TADF Emitters in OLEDs

In the realm of optoelectronics, the quinoxaline-carbonitrile moiety serves as an exceptional electron acceptor in the design of Thermally Activated Delayed Fluorescence (TADF) emitters[9]. The strong electron-withdrawing cyano group significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the molecule. When coupled with a strong electron donor (e.g., a carbazole derivative functionalized at the C2-methyl position), it facilitates efficient intramolecular charge transfer (ICT), leading to highly efficient orange/red OLED devices[9].

Conclusion

2-Methylquinoxaline-5-carbonitrile (CAS 397324-12-8) is far more than a simple heterocyclic intermediate; it is a meticulously balanced chemical system. Its orthogonal reactivity allows medicinal chemists and material scientists to rapidly generate vast libraries of bioactive molecules and advanced fluorophores. By understanding the causality behind its structural features—specifically the electronic interplay between the pyrazine nitrogens, the benzylic methyl, and the cyano group—researchers can predictably harness this scaffold to solve complex design challenges in modern drug discovery.

References

  • Contemporary trends on the kinase inhibitors with special reference to quinoxaline derivatives. Medical Oncology (Springer), 2025.

  • Synthetic Methods of Quinoxaline Derivatives and their Potential Anti-inflammatory Properties. Mini Reviews in Medicinal Chemistry (Bentham Science), 2025.

  • Pyrrolo[3,2-b]quinoxaline Derivatives as Types I1/2 and II Eph Tyrosine Kinase Inhibitors: Structure-Based Design, Synthesis, and in Vivo Validation. Journal of Medicinal Chemistry (ACS Publications), 2014.

  • New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. Molecules (MDPI), 2021.

  • Synthesis and biological evaluation of 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives as hypoxic selective anti-tumor agents. European Journal of Medicinal Chemistry (PubMed), 2012.

  • Leveraging Quinoxaline Functionalization for the Design of Efficient Orange/Red Thermally Activated Delayed Fluorescence Emitters. Journal of Materials Chemistry C (RSC), 2021.

  • Synthesis and Antimalarial Activity of New 3-Arylquinoxaline-2-carbonitrile Derivatives. Drug Research (Thieme Connect), 2011.

Sources

2-Methyl-5-cyanoquinoxaline: Structural Dynamics, Synthetic Architecture, and Medicinal Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoxaline (benzopyrazine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents ranging from kinase inhibitors to antimicrobial drugs [2]. Within this diverse family, 2-Methyl-5-cyanoquinoxaline (CAS: 397324-12-8) represents a highly specialized derivative [4]. The strategic placement of a methyl group at position 2 and a cyano group at position 5 imparts unique electronic, steric, and metabolic properties to the molecule.

This technical whitepaper provides an in-depth analysis of 2-methyl-5-cyanoquinoxaline, detailing its structural chemistry, regioselective synthesis challenges, and its emerging role as a versatile intermediate and pharmacophore in drug development.

Structural and Chemical Dynamics

The physicochemical behavior of 2-methyl-5-cyanoquinoxaline is dictated by the push-pull electronic relationship between its substituents and the electron-deficient pyrazine ring.

  • The Quinoxaline Core: Comprising a benzene ring fused to a pyrazine ring, the core is highly aromatic but electron-deficient due to the electronegative nitrogen atoms at positions 1 and 4. These nitrogens serve as critical hydrogen bond acceptors in biological systems.

  • The 5-Cyano Substitution: The cyano (

    
    ) group is a powerful electron-withdrawing group (EWG). Positioned at C5 on the benzene ring, it exerts a strong inductive effect that further lowers the electron density of the entire scaffold. In medicinal chemistry, the cyano group acts as a bioisostere for halogens or hydroxyl groups, offering a strong, directional hydrogen bond acceptor with a minimal steric footprint [3].
    
  • The 2-Methyl Substitution: The methyl group at C2 provides a dual function. Sterically, it acts as a conformational lock, dictating how the molecule orientates within a receptor pocket. Metabolically, it blocks the highly reactive C2 position from oxidative degradation (e.g., by cytochrome P450 enzymes), thereby increasing the in vivo half-life of the scaffold [1].

Quantitative Physicochemical Profile

The following table summarizes the foundational data for the compound, critical for predicting its pharmacokinetic behavior.

ParameterSpecification
IUPAC Name 2-Methylquinoxaline-5-carbonitrile
CAS Registry Number 397324-12-8 [4]
Molecular Formula C10H7N3
Molecular Weight 169.18 g/mol
Topological Polar Surface Area (TPSA) 49.6 Ų
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (N1, N4, Cyano N)
Rotatable Bonds 0 (Rigid planar structure)

Synthetic Architecture and Regioselectivity

The classical and most robust method for constructing the quinoxaline ring is the Hinsberg-type condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound [1].

The Regiochemistry Challenge

While some literature loosely references 3,4-diaminobenzonitrile for cyanoquinoxaline synthesis [1], a strict regiochemical analysis reveals that to achieve the 5-cyano substitution, the required precursor is 2,3-diaminobenzonitrile . Condensing this precursor with pyruvaldehyde (methylglyoxal) presents a distinct regioselectivity challenge: both precursors are unsymmetrical.

The condensation yields a mixture of two regioisomers: 2-methyl-5-cyanoquinoxaline and 3-methyl-5-cyanoquinoxaline. The ratio is governed by the differential electrophilicity of the dicarbonyl carbons. The aldehyde carbon of pyruvaldehyde is significantly more electrophilic than the ketone carbon. Concurrently, the amine group at the 3-position of 2,3-diaminobenzonitrile is less deactivated by the adjacent cyano group compared to the 2-position amine. This electronic disparity drives the initial nucleophilic attack, though chromatographic resolution remains mandatory to isolate the pure 2-methyl isomer.

Synthesis A 2,3-Diaminobenzonitrile (Nucleophile) C Condensation & Dehydration (Ethanol, Reflux, 2-4h) A->C B Pyruvaldehyde (Electrophile) B->C D Crude Mixture (Regioisomers) C->D Intramolecular Cyclization E Column Chromatography (Silica Gel, Hexane/EtOAc) D->E Isomer Resolution F 2-Methyl-5-cyanoquinoxaline (Target Isomer) E->F Pure Product Isolation

Figure 1: Synthetic workflow and regioisomer resolution for 2-Methyl-5-cyanoquinoxaline.

Experimental Protocol: Self-Validating Synthesis

As a Senior Application Scientist, it is critical to implement protocols where each step inherently validates the success of the previous one. The following methodology outlines the synthesis and isolation of 2-methyl-5-cyanoquinoxaline.

Reagents Required:

  • 2,3-Diaminobenzonitrile (1.0 eq)

  • Pyruvaldehyde (40% aqueous solution, 1.1 eq)

  • Absolute Ethanol (Solvent)

  • Glacial Acetic Acid (Catalyst)

Step-by-Step Methodology:

  • Precursor Solvation: Dissolve 10.0 mmol of 2,3-diaminobenzonitrile in 25 mL of absolute ethanol in a round-bottom flask.

    • Causality: Absolute ethanol is chosen to minimize the introduction of water, which can push the equilibrium of the subsequent dehydration steps backward.

  • Catalytic Activation: Add 2-3 drops of glacial acetic acid to the solution.

    • Causality: Mild acid catalysis protonates the carbonyl oxygen of pyruvaldehyde, increasing its electrophilicity and accelerating the initial nucleophilic attack by the aniline nitrogen.

  • Controlled Addition: Cool the mixture to 0–5°C using an ice bath. Add 11.0 mmol of pyruvaldehyde dropwise over 15 minutes.

    • Causality: Pyruvaldehyde is highly reactive and prone to polymerization. Dropwise addition at low temperatures controls the exothermic initial Schiff base formation and suppresses side reactions.

  • Cyclocondensation: Remove the ice bath and heat the reaction mixture to a gentle reflux (78°C) for 2 to 4 hours [1].

    • Causality: Elevated thermal energy is required to overcome the activation barrier for the second intramolecular condensation and the subsequent elimination of water, yielding the fully aromatic quinoxaline system.

  • In-Process Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase. The disappearance of the diamine spot validates reaction completion.

  • Workup: Concentrate the mixture under reduced pressure. Resuspend the crude residue in dichloromethane (DCM) and wash sequentially with saturated

    
     and brine. Dry the organic layer over anhydrous 
    
    
    
    .
    • Causality: The basic wash neutralizes the acetic acid catalyst, while the brine wash removes residual aqueous pyruvaldehyde and highly polar impurities.

  • Regioisomer Resolution: Purify the crude product via silica gel flash chromatography. Use a shallow gradient of Hexane to Ethyl Acetate (starting at 9:1, moving to 4:1).

    • Causality: Because the 2-methyl and 3-methyl isomers have nearly identical molecular weights and similar polarities, a slow, shallow gradient is mandatory to resolve the subtle differences in their retention factors (

      
      ).
      

Pharmacological Relevance and Downstream Applications

The 5-cyanoquinoxaline scaffold is heavily utilized in the design of targeted therapeutics [2]. The unique geometry provided by the 2-methyl group and the electronic properties of the 5-cyano group make it an excellent candidate for binding to specific nuclear receptors and kinases.

For instance, structurally analogous compounds, such as 2-(4-chlorophenyl)-3-methylquinoxaline-5-carbonitrile derivatives, have been identified as tissue-selective Liver X-receptor (LXR) agonists [3]. In these applications, the cyano group acts as a critical anchor, engaging in hydrogen bonding with polar amino acid residues deep within the receptor's ligand-binding domain, while the methyl group occupies adjacent hydrophobic pockets to maximize binding affinity.

BioPathway Q 2-Methyl-5-cyanoquinoxaline Scaffold R Nuclear Receptor Binding (e.g., LXR Agonism) Q->R Cyano H-Bonding & Methyl Steric Fit C Receptor Conformational Shift (Coactivator Recruitment) R->C Allosteric Activation G Gene Transcription Modulation (Target Genes) C->G DNA Binding T Therapeutic Outcome (Metabolic/Anti-inflammatory) G->T Phenotypic Response

Figure 2: Proposed pharmacological signaling cascade for 5-cyanoquinoxaline derivatives.

By acting as an allosteric or orthosteric modulator, the 2-methyl-5-cyanoquinoxaline core effectively alters signal transduction, making it a highly valuable starting material for the synthesis of next-generation anti-inflammatory and antineoplastic agents.

References

  • Ameen Ali Abu-Hashem. "Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives." American Journal of Organic Chemistry, Vol. 5 No. 1, 2015, pp. 14-56. Available at:[Link]

  • Molaid Chemical Database. "2-(4-chlorophenyl)-3-methylquinoxaline-5-carbonitrile - CAS 1221265-65-1." Molaid. Available at:[Link]

2-Methylquinoxaline-5-carbonitrile molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of 2-Methylquinoxaline-5-carbonitrile , a critical heterocyclic intermediate in medicinal chemistry.

Structural Identity, Synthesis Protocols, and Medicinal Applications

Part 1: Chemical Identity & Physicochemical Profile

2-Methylquinoxaline-5-carbonitrile is a fused bicyclic heteroaromatic compound characterized by a benzene ring fused to a pyrazine ring.[1] It serves as a "privileged scaffold" in drug discovery, particularly for the development of kinase inhibitors and alpha-adrenergic receptor modulators.

Core Molecular Data
PropertySpecification
Chemical Name 2-Methylquinoxaline-5-carbonitrile
CAS Registry Number 397324-12-8
Molecular Formula

Molecular Weight 169.18 g/mol
Exact Mass 169.0640
SMILES CC1=NC2=C(C=CC=C2N1)C#N (Isomeric validation required; see Section 2)
Appearance Pale yellow to off-white solid
Solubility Soluble in DMSO, Methanol, DCM; Sparingly soluble in water
Structural Analysis

The molecule consists of a quinoxaline core substituted at the 2-position with a methyl group and at the 5-position with a nitrile (cyano) group.

  • Electronic Environment: The pyrazine ring is electron-deficient (π-deficient), making the system susceptible to nucleophilic attack, although the methyl group at C2 provides slight electron donation.

  • 5-Position Significance: The nitrile group at position 5 is located on the carbocyclic ring (benzene moiety). This position is sterically significant as it sits peri to the N4 nitrogen, influencing the binding geometry in enzyme pockets (e.g., ATP-binding sites of kinases).

Part 2: Synthesis & Manufacturing Strategy

The synthesis of substituted quinoxalines typically involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. However, the synthesis of 2-Methylquinoxaline-5-carbonitrile presents a specific regiochemical challenge due to the asymmetry of both the diamine and the dicarbonyl precursors.

Retrosynthetic Analysis

The most direct route involves the condensation of 2,3-diaminobenzonitrile with methylglyoxal (pyruvic aldehyde).

  • Precursor A: 2,3-Diaminobenzonitrile (Asymmetric diamine).

  • Precursor B: Methylglyoxal (Asymmetric dicarbonyl).

  • Challenge: This reaction yields a mixture of two regioisomers:

    • 2-Methylquinoxaline-5-carbonitrile (Target).

    • 3-Methylquinoxaline-5-carbonitrile (By-product).[2]

Reaction Mechanism & Regioselectivity

The regioselectivity is governed by the relative nucleophilicity of the diamine nitrogens and the electrophilicity of the dicarbonyl carbons.

  • Nucleophilicity: In 2,3-diaminobenzonitrile, the amine at position 3 (meta to the electron-withdrawing -CN group) is more nucleophilic than the amine at position 2 (ortho to the -CN group).

  • Electrophilicity: In methylglyoxal, the aldehyde carbonyl is more reactive than the ketone carbonyl.

  • Major Pathway: The more nucleophilic amine (meta) attacks the more reactive aldehyde. This typically favors the formation of the 3-methyl isomer.

  • Target Pathway: To obtain the 2-methyl isomer, the condensation conditions must be tuned (e.g., pH control or solvent effects) or the isomers must be separated via chromatography.

Experimental Protocol (Representative)

Step 1: Condensation [3]

  • Reagents: Dissolve 2,3-diaminobenzonitrile (1.0 eq) in Ethanol/Water (10:1).

  • Addition: Add Methylglyoxal (40% aq. solution, 1.2 eq) dropwise at 0°C.

  • Catalysis: Add a catalytic amount of Acetic Acid (AcOH) to promote imine formation.

  • Reflux: Heat the mixture to reflux for 3–6 hours. Monitor via TLC (System: Hexane/EtOAc 7:3).

  • Workup: Evaporate solvent. Neutralize with saturated

    
    . Extract with Dichloromethane (DCM).
    

Step 2: Purification (Critical) Since the reaction yields a regioisomeric mixture, separation is required.

  • Column Chromatography: Use Silica Gel (230-400 mesh).

  • Gradient: Elute with a gradient of 0%

    
     30% Ethyl Acetate in Hexanes.
    
  • Identification: The isomers will have distinct

    
     values. The 5-CN group affects the polarity differently depending on its proximity to the methyl group (dipole moment variation).
    
    • Note: 2-Methyl isomers often elute differently than 3-Methyl isomers due to the steric shielding of the N-lone pairs.

Synthesis Workflow Diagram

Synthesis Fig 1. Regioselective Synthesis of 2-Methylquinoxaline-5-carbonitrile Start 2,3-Diaminobenzonitrile (C7H7N3) Inter Intermediate Bis-imine Start->Inter Condensation (EtOH, AcOH) Reagent Methylglyoxal (CH3COCHO) Reagent->Inter Prod1 TARGET: 2-Methylquinoxaline- 5-carbonitrile Inter->Prod1 Cyclization Pathway A Prod2 Isomer: 3-Methylquinoxaline- 5-carbonitrile Inter->Prod2 Cyclization Pathway B

Figure 1: Condensation pathway showing the formation of regioisomers.

Part 3: Applications in Drug Development

The 2-methylquinoxaline-5-carbonitrile scaffold is a versatile intermediate.[1] The nitrile group serves as a "synthetic handle" for further derivatization, while the quinoxaline core provides π-stacking interactions in protein binding pockets.

Kinase Inhibition (VEGFR-2 / PDGFR)

Quinoxalines are known ATP-competitive inhibitors.[4]

  • Mechanism: The Nitrogen atoms (N1, N4) act as Hydrogen Bond Acceptors (HBA) for the hinge region of kinases.

  • Derivatization: The 5-CN group can be hydrolyzed to an amide or acid, or reduced to an amine, allowing the introduction of solubilizing groups that extend into the solvent-exposed region of the kinase.

  • Reference: Quinoxaline derivatives have demonstrated

    
     values in the micromolar range against VEGFR-2, inhibiting angiogenesis in tumor models [1].
    
Alpha-Adrenergic Agonists

Structural analogs of Brimonidine (an


-adrenergic agonist) utilize the quinoxaline core.
  • Relevance: The 5-position substitution is critical for selectivity between

    
     and 
    
    
    
    receptors. The nitrile group mimics the electronic properties of halogens (like Br in Brimonidine) but offers different steric constraints.
Synthetic Utility of the Nitrile Group

The 5-CN group allows for rapid library generation:

  • Hydrolysis

    
     Carboxylic Acid (Precursor for Amides).
    
  • Reduction

    
     Aminomethyl (Precursor for Ureas/Sulfonamides).
    
  • Click Chemistry

    
     Tetrazole (Bioisostere of Carboxylic Acid).
    

Part 4: Analytical Characterization Expectations

To validate the identity of synthesized 2-Methylquinoxaline-5-carbonitrile, the following spectral data is expected:

  • 
     NMR (DMSO-
    
    
    
    , 400 MHz):
    • Methyl Group: Singlet at

      
       ppm (3H).
      
    • Aromatic Protons: Three protons in the benzene ring (H6, H7, H8) and one proton in the pyrazine ring (H3).

      • H3 (Pyrazine): Singlet at

        
         ppm (Deshielded).
        
      • H6, H7, H8: Multiplet pattern at

        
         ppm.
        
  • IR Spectroscopy:

    • CN Stretch: Sharp, weak band at

      
      .
      
    • C=N Stretch:

      
      .
      
  • Mass Spectrometry (ESI+):

    • 
      .
      

References

  • Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents. National Institutes of Health (PMC). Available at: [Link]

  • Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. ResearchGate. Available at: [Link]

  • 2-Methylquinoxaline Structure and Properties. PubChem. Available at: [Link]

Sources

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Cyano-2-Methylquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Quinoxaline Scaffold in Modern Drug Discovery

The quinoxaline core, a bicyclic heterocycle formed by the fusion of a benzene and a pyrazine ring, represents a "privileged structure" in medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4] This remarkable versatility arises from the quinoxaline scaffold's ability to engage with a multitude of biological targets through diverse non-covalent interactions.[1] The introduction of various substituents onto this core allows for the fine-tuning of its physicochemical and biological properties, making it a focal point of contemporary drug discovery and development.[2][4] This guide provides a comprehensive technical overview of 5-cyano-2-methylquinoxaline, a key derivative with significant potential in the synthesis of novel therapeutic agents.

Molecular Structure and Physicochemical Properties

5-Cyano-2-methylquinoxaline is a derivative of quinoxaline featuring a methyl group at the 2-position and a cyano group at the 5-position. The strategic placement of these functional groups significantly influences the molecule's electronic distribution, polarity, and intermolecular interactions, thereby defining its physical and chemical characteristics.

G cluster_0 5-Cyano-2-methylquinoxaline mol mol

Caption: Chemical structure of 5-cyano-2-methylquinoxaline.

Tabulated Physicochemical Data
Property2-Methylquinoxaline5-MethylquinoxalinePredicted for 5-Cyano-2-methylquinoxaline
Molecular Formula C₉H₈N₂[5]C₉H₈N₂C₁₀H₇N₃
Molecular Weight 144.17 g/mol [5]144.18 g/mol 169.18 g/mol
Appearance Pale yellow to dark red solid[6]Light yellow to orange powder/liquidCrystalline solid
Melting Point 132 °C[6]20-21 °CExpected to be higher than 132 °C
Boiling Point 245-247 °C[7]120 °C at 15 mmHgExpected to be elevated
Solubility Slightly soluble in water[7]Data not availableLikely sparingly soluble in water, soluble in organic solvents
logP (o/w) 1.6[5]1.94Expected to be lower due to increased polarity

Synthesis of 5-Cyano-2-methylquinoxaline: A Step-by-Step Protocol

The classical and most direct approach to synthesizing the quinoxaline ring is through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[8] For the synthesis of 2-methylquinoxalines, pyruvaldehyde is a common reagent.[8]

Experimental Workflow

G start 3,4-Diaminobenzonitrile + Pyruvaldehyde reflux Reflux in Ethanol (2-4 hours) start->reflux Condensation purify Column Chromatography (Silica gel, Hexane/Ethyl Acetate) reflux->purify Purification product 2-Methyl-5-cyanoquinoxaline purify->product

Caption: Synthetic workflow for 2-methyl-5-cyanoquinoxaline.

Detailed Methodology

The following protocol is adapted from established methods for the synthesis of substituted 2-methylquinoxalines.[8]

  • Reaction Setup: To a solution of 3,4-diaminobenzonitrile (1.0 mmol) in ethanol (10 mL), add pyruvaldehyde (1.1 mmol, 40% in water) dropwise at room temperature.

  • Reaction Progression: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-methyl-5-cyanoquinoxaline.[8]

Spectroscopic and Analytical Characterization

The structural elucidation of 5-cyano-2-methylquinoxaline relies on a combination of spectroscopic techniques. While a complete experimental dataset for this specific molecule is not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoxaline ring system and a singlet for the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing cyano group and the electron-donating methyl group. The methyl protons are anticipated to appear as a singlet around δ 2.7-2.8 ppm.[9] The aromatic protons will likely resonate in the region of δ 7.5-8.8 ppm.[9]

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the ten carbon atoms in the molecule. The carbon of the cyano group will appear in the characteristic region for nitriles (around 115-120 ppm). The methyl carbon will resonate at approximately 20-25 ppm. The aromatic and heterocyclic carbons will have chemical shifts in the range of 120-160 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of 5-cyano-2-methylquinoxaline will provide key information about its functional groups.

  • C≡N Stretch: A sharp, intense absorption band is expected in the region of 2220-2240 cm⁻¹ corresponding to the stretching vibration of the cyano group.[10]

  • C-H Stretch: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed just below 3000 cm⁻¹.[10]

  • C=N and C=C Stretch: The stretching vibrations of the C=N and C=C bonds within the quinoxaline ring system will produce a series of bands in the 1450-1650 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak: The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of 5-cyano-2-methylquinoxaline (169.18 g/mol ).

  • Fragmentation Pattern: The fragmentation pattern will likely involve the loss of small molecules such as HCN from the cyano group and subsequent fragmentation of the quinoxaline ring. The mass-to-charge ratio (m/z) of the molecular ion for the related 2-methylquinoxaline is 144.[11]

Applications in Drug Discovery and Development

The incorporation of a cyano group into the quinoxaline scaffold can significantly enhance its biological activity. Cyano-substituted quinoxaline derivatives have been investigated for a range of therapeutic applications.

Biological Significance
  • Antimicrobial Activity: Quinoxaline derivatives have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][4]

  • Anticancer Properties: Many substituted quinoxalines exhibit potent anticancer activity by targeting key signaling pathways involved in cell proliferation and survival, such as protein kinase inhibition.[1][2][4]

  • Antiviral and Antiparasitic Effects: The quinoxaline scaffold is also a component of various antiviral and antiparasitic agents.[3][12]

G cluster_0 Biological Activities of Quinoxaline Derivatives Anticancer Anticancer [3, 4, 6] Antimicrobial Antimicrobial [1, 6] Antiviral Antiviral [1, 2] Antiinflammatory Anti-inflammatory [3]

Caption: Key biological activities of quinoxaline derivatives.

Conclusion

5-Cyano-2-methylquinoxaline is a strategically important derivative of the versatile quinoxaline scaffold. While comprehensive experimental data on its physical properties remains to be fully elucidated, its synthesis is achievable through established chemical routes. The presence of the cyano and methyl groups is predicted to impart distinct spectroscopic signatures and modulate its physicochemical properties. The rich biological activity profile of the broader quinoxaline family underscores the potential of 5-cyano-2-methylquinoxaline as a valuable building block for the discovery and development of novel therapeutic agents. Further research into this compound is warranted to fully explore its chemical and biological potential.

References

  • New Quinoxalines with Biological Applications. (2014). Longdom Publishing. Available at: [Link]

  • Quinoxaline, its derivatives and applications: A state of the art review. (n.d.). SciSpace. Available at: [Link]

  • 2-Methylquinoxaline. (n.d.). PubChem. Available at: [Link]

  • Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (2015). PMC. Available at: [Link]

  • 2-methyl quinoxaline, 7251-61-8. (n.d.). The Good Scents Company. Available at: [Link]

  • 1 H (a) and 13 C (b) NMR spectra of... (n.d.). ResearchGate. Available at: [Link]

  • Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. (2017). PMC. Available at: [Link]

  • Novel 2-(5-Imino-5H-isoquinolones[3,4-b]quinoxalin-7-ylmethyl)-benzonitrile (DIQ3) and Other Related Derivatives Targeting Colon. (2019). SciSpace. Available at: [Link]

  • FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. (n.d.). Google Scholar.
  • A green synthesis of quinoxaline derivatives & their biological actives. (n.d.). Research India Publications. Available at: [Link]

  • A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis. (2023). PMC. Available at: [Link]

  • Quinoxaline, 2-methyl-. (n.d.). NIST WebBook. Available at: [Link]

  • Chemical Properties of Quinoxaline, 2-methyl- (CAS 7251-61-8). (n.d.). Cheméo. Available at: [Link]

  • Showing Compound 2-methyl chinoxaline (FDB029716). (2011). FooDB. Available at: [Link]

  • Mass spectrum of the external standard of 2-Methylquinoxaline extracted from NIST 02.L Database. (n.d.). ResearchGate. Available at: [Link]

  • A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. (2023). MDPI. Available at: [Link]

  • C HEMISTRY RESEARCH LABORATORY NMR USER'S GUIDE 2009. (2009). University of Oxford. Available at: [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. (2024). Preprints.org. Available at: [Link]

  • Synthesis of 2,3-quinoxalinedithiol. (2017). The Royal Society of Chemistry. Available at: [Link]

  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2024). MDPI. Available at: [Link]

  • The Agronomic Traits, Alkaloids Analysis, FT-IR and 2DCOS-IR Spectroscopy Identification of the Low-Nicotine-Content Nontransgenic Tobacco Edited by CRISPR–Cas9. (2022). MDPI. Available at: [Link]

  • Metabolite Profiling Using FTIR and GC-MS Techniques and Bioactivities of Fennel (Foeniculum vulgare). (2024). SAR Publication. Available at: [Link]

Sources

Quinoxaline-5-carbonitrile Derivatives: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoxaline Scaffold and the Strategic Role of the Cyano Moiety

The quinoxaline scaffold, a bicyclic heteroaromatic system formed by the fusion of a benzene and a pyrazine ring, is a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to exhibit a vast array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] The versatility of the quinoxaline ring system allows for extensive structural modifications, enabling the fine-tuning of its biological and physicochemical properties. This guide provides an in-depth technical exploration of quinoxaline-5-carbonitrile derivatives, a specific subclass with emerging interest.

While the broader class of quinoxaline derivatives has been extensively studied, specific research on quinoxaline-5-carbonitrile derivatives is more limited. However, the available literature, including studies on structurally related quinoxaline-5-carboxamides, provides valuable insights into their synthesis, potential biological activities, and structure-activity relationships (SAR).[6] This guide will synthesize this information and draw parallels from the more extensively studied cyano-substituted quinoxalines, particularly the 2-carbonitrile isomers, to provide a comprehensive technical overview for researchers and drug development professionals.

The introduction of a carbonitrile (cyano) group onto the quinoxaline scaffold is a strategic decision in medicinal chemistry. The cyano group is a small, electron-withdrawing moiety that can significantly influence a molecule's properties. It can participate in hydrogen bonding, act as a bioisostere for other functional groups, and modulate the electronic and lipophilic character of the parent molecule, thereby impacting its target binding and pharmacokinetic profile. The position of the cyano group on the quinoxaline ring is critical in determining its overall effect on biological activity.

Synthetic Strategies for Quinoxaline-5-carbonitrile Derivatives

The synthesis of the quinoxaline core typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[4][7] For the synthesis of quinoxaline-5-carbonitrile derivatives, the key is the use of a appropriately substituted o-phenylenediamine precursor.

A notable synthetic route to a quinoxaline-5-carbonitrile derivative involves the reaction of a nitro-substituted quinoxaline with potassium cyanide (KCN). For instance, 6-Methoxy-2,3-diphenyl-quinoxaline-5-carbonitrile can be synthesized from 2,3-diphenyl-6-nitroquinoxaline in the presence of KCN in methanol.[8]

A plausible and more general approach to quinoxaline-5-carbonitrile derivatives can be extrapolated from the synthesis of quinoxaline-5-carboxamides.[6] This would involve the initial synthesis of a quinoxaline-5-carboxylic acid, which can then be converted to the primary amide, and subsequently dehydrated to the desired 5-carbonitrile.

A generalized synthetic workflow is depicted below:

G cluster_synthesis Synthesis of Quinoxaline-5-carbonitrile start Substituted o-phenylenediamine condensation Condensation Reaction start->condensation dicarbonyl 1,2-Dicarbonyl Compound dicarbonyl->condensation quinoxaline_core Substituted Quinoxaline condensation->quinoxaline_core functional_group_intro Introduction of Cyano Group Precursor quinoxaline_core->functional_group_intro precursor Quinoxaline-5-carboxylic acid / -5-carboxamide functional_group_intro->precursor cyanation Cyanation/Dehydration precursor->cyanation final_product Quinoxaline-5-carbonitrile Derivative cyanation->final_product

Caption: Generalized synthetic workflow for quinoxaline-5-carbonitrile derivatives.

Medicinal Chemistry Applications

While direct biological data for a wide range of quinoxaline-5-carbonitrile derivatives is scarce, the known activities of related compounds suggest several promising therapeutic areas.

Anticancer Activity

Quinoxaline derivatives are well-established as potent anticancer agents, often acting as inhibitors of various protein kinases involved in cancer cell signaling.[7][9] The cyano group can play a crucial role in enhancing the anticancer activity of quinoxalines. Although specific data for 5-cyano derivatives is limited, studies on other cyano-quinoxalines have shown significant cytotoxic effects against various cancer cell lines.

The proposed mechanism of action for many anticancer quinoxalines involves the inhibition of key kinases in cancer progression, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).[7]

A hypothetical signaling pathway targeted by quinoxaline derivatives is illustrated below:

G cluster_pathway Kinase Inhibition Pathway RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) RAS RAS RTK->RAS Activates Quinoxaline Quinoxaline-5-carbonitrile Derivative Quinoxaline->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes

Caption: Hypothesized kinase inhibition pathway by a quinoxaline derivative.

Antimicrobial Activity

Quinoxaline-5-carboxamide derivatives have demonstrated antibacterial activity against a range of bacterial strains, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes.[6] This suggests that quinoxaline-5-carbonitrile derivatives may also possess antimicrobial properties. The antibacterial efficacy of these compounds was found to be influenced by the nature of the substituents on the carboxamide nitrogen.[6] Notably, derivatives bearing fluoro-substituted phenyl groups, as well as cyclic and aliphatic chains, exhibited excellent antibacterial activity.[6]

Structure-Activity Relationship (SAR) Insights

Based on the available data for quinoxaline-5-carboxamides and other cyano-quinoxalines, several SAR insights can be inferred for the 5-carbonitrile series:

  • Substitution on the Benzene Ring: The nature and position of substituents on the benzene ring of the quinoxaline core can significantly impact biological activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the molecule and its interaction with biological targets.

  • Substituents at the 2 and 3-positions: The groups at the 2 and 3-positions of the pyrazine ring are critical for activity. Aryl or heteroaryl substitutions at these positions have been shown to be important for anticancer and kinase inhibitory activities in the broader quinoxaline class.

  • The 5-Carbonitrile Group: The electron-withdrawing nature of the 5-carbonitrile group is expected to influence the overall electronic distribution of the quinoxaline ring system, which could lead to altered binding affinities for target proteins compared to other isomers.

Experimental Protocols

This section provides a generalized, step-by-step methodology for the synthesis and biological evaluation of quinoxaline-5-carbonitrile derivatives, based on established protocols for related compounds.

General Synthetic Protocol for Quinoxaline-5-carboxamides

This protocol is adapted from the synthesis of quinoxaline-5-carboxamide derivatives and serves as a template for accessing precursors to the 5-carbonitrile compounds.[6]

  • Synthesis of Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate: A mixture of methyl 2,3-diaminobenzoate and oxalic acid dihydrate is heated at 140°C. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration, washed, and dried.

  • Chlorination: The product from the previous step is refluxed with thionyl chloride to afford the corresponding chloro derivative.

  • Amidation: The chloro compound is then reacted with a desired amine in the presence of a coupling agent like pivaloyl chloride and a base such as triethylamine in a suitable solvent like DMF to yield the final quinoxaline-5-carboxamide derivative.

In Vitro Antibacterial Activity Assay (Broth Microdilution Method)
  • Preparation of Bacterial Inoculum: A suspension of the test bacteria is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

A general workflow for biological screening is presented below:

G cluster_workflow Biological Screening Workflow Compound Quinoxaline-5-carbonitrile Derivative Primary_Screening Primary Screening (e.g., Antibacterial Assay) Compound->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Dose_Response Dose-Response Studies (IC50/MIC) Hit_Identification->Dose_Response Active SAR_Studies Structure-Activity Relationship (SAR) Analysis Dose_Response->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: A typical workflow for the biological screening of novel compounds.

Future Perspectives

The field of quinoxaline-5-carbonitrile derivatives in medicinal chemistry is still in its nascent stages. The limited available data, however, points towards a promising future for these compounds. Further research is warranted to explore their synthesis more extensively and to evaluate their biological activities across a wider range of therapeutic targets. The development of efficient and versatile synthetic routes to access a diverse library of quinoxaline-5-carbonitrile derivatives will be crucial for systematic SAR studies. Such studies will undoubtedly uncover novel and potent therapeutic agents with improved efficacy and safety profiles.

References

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Anto, R. J., & Kuttan, R. (1998). Anticancer and antioxidant activity of quinoxaline derivatives. Pharmaceutical Biology, 36(3), 199-204.
  • Boruah, R. C., & Kalita, D. (2000). A new synthesis of quinoxaline-5-carbonitrile. Indian Journal of Chemistry-Section B, 39(5), 384-385.
  • Dell'Aversano, C., et al. (2019). Antitumoral activity of quinoxaline derivatives: A systematic review. European Journal of Medicinal Chemistry, 163, 416-437.[3]

  • El-Gazzar, A. R. B. A., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(10), 2635.[7]

  • Gaonkar, S. L., et al. (2011). Synthesis and antimicrobial evaluation of some new quinoxaline derivatives. European Journal of Medicinal Chemistry, 46(9), 4064-4069.
  • Hranjec, M., et al. (2011). Quinoxaline and quinoxalinone derivatives: a patent review (2005-2010).
  • Jaso, A., et al. (2005). Synthesis of new 2-acetyl and 2-benzoyl-quinoxaline 1, 4-di-N-oxide derivatives as anti-Mycobacterium tuberculosis agents. European journal of medicinal chemistry, 40(8), 791-800.
  • Kumar, A., et al. (2010). Synthesis and biological evaluation of some new quinoxaline derivatives as potential antimicrobial agents. Bioorganic & medicinal chemistry letters, 20(2), 646-650.
  • Li, J., et al. (2014). Synthesis and biological evaluation of novel quinoxaline derivatives as potential anticancer agents. Bioorganic & medicinal chemistry letters, 24(15), 3465-3469.
  • Mogilaiah, K., & Reddy, K. R. (2003). A convenient synthesis of quinoxaline derivatives. Indian Journal of Chemistry-Section B, 42(11), 2906-2908.
  • Mohamed, M. S., et al. (2012). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 17(10), 11684-11719.[4]

  • Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A state of the art review. European Journal of Medicinal Chemistry, 97, 664-672.[2]

  • Sharma, A., et al. (2022). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Mini reviews in medicinal chemistry, 22(6), 927-948.[10]

  • Singh, P., & Kumar, A. (2013). Quinoxaline derivatives with their versatile pharmacological activities. Der Pharma Chemica, 5(3), 11-20.
  • Srinivas, K., et al. (2014). Synthesis and Antibacterial Activity of Novel Quinoxaline-5-Carboxamide Derivatives. Journal of Applicable Chemistry, 3(4), 1432-1439.[6]

  • Vicente, E., et al. (2009). Quinoxaline 1, 4-di-N-oxides as a source of new anti-infective agents. Current medicinal chemistry, 16(24), 3134-3159.
  • Wang, D., et al. (2012). Synthesis and biological evaluation of 3-aryl-quinoxaline-2-carbonitrile 1, 4-di-N-oxide derivatives as hypoxic selective anti-tumor agents. Molecules, 17(8), 9683-9696.
  • Zarranz, B., et al. (2004). Synthesis and anticancer activity of new 2, 3-disubstituted quinoxaline 1, 4-di-N-oxide derivatives. Bioorganic & medicinal chemistry, 12(13), 3711-3721.
  • Zhang, X., et al. (2011). Synthesis and biological evaluation of novel quinoxaline derivatives as potential inhibitors of protein tyrosine phosphatase 1B. Bioorganic & medicinal chemistry letters, 21(17), 5089-5093.
  • Zificsak, C. A., & Hlasta, D. J. (2004). Recent advances in the medicinal chemistry of quinoxalines. Current opinion in drug discovery & development, 7(6), 808-820.

Sources

Technical Guide: Solubility Profile & Solvent Engineering for 2-Methylquinoxaline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the solubility profile, solvent selection criteria, and handling protocols for 2-Methylquinoxaline-5-carbonitrile , a critical heterocyclic intermediate often employed in the synthesis of bioactive compounds (including Brimonidine analogs and kinase inhibitors).

Executive Summary

2-Methylquinoxaline-5-carbonitrile (also referred to as 5-cyano-2-methylquinoxaline) is a fused bicyclic heteroaromatic compound. Its solubility behavior is governed by the competing electronic effects of the electron-withdrawing nitrile group (–CN) at position 5 and the electron-donating methyl group at position 2 on the quinoxaline scaffold.

Effective manipulation of this compound requires a precise understanding of its solubility to optimize:

  • Reaction Kinetics: Ensuring homogeneity in condensation or reduction steps.

  • Purification: Designing efficient crystallization or chromatography gradients.

  • Formulation: Preparing stock solutions for biological assays.

Physicochemical Profile & Solubility Mechanism

Structural Analysis

The quinoxaline core is inherently lipophilic but possesses hydrogen-bond accepting capabilities via the pyrazine ring nitrogens.[1] The 5-cyano group significantly increases polarity and dipole moment compared to the parent 2-methylquinoxaline, reducing solubility in strictly non-polar solvents (e.g., heptane) while enhancing affinity for polar aprotic solvents.

PropertyValue / DescriptorImpact on Solubility
Molecular Formula C₁₀H₇N₃--
Molecular Weight 169.18 g/mol Moderate MW facilitates dissolution in organic media.
Predicted LogP ~1.6 – 1.9Moderately lipophilic; prefers organic phases over aqueous.
H-Bond Donors 0No intrinsic H-bond donation; poor water solubility.
H-Bond Acceptors 3 (2 Ring N, 1 Nitrile N)Good solubility in protic solvents (MeOH, EtOH) via H-bonding.
Theoretical Solubility Map

Based on Structural Activity Relationships (SAR) and synthesis protocols for analogous quinoxalines:

  • High Solubility (>50 mg/mL): DMSO, DMF, Dichloromethane (DCM), Chloroform, THF.

  • Moderate Solubility (10–50 mg/mL): Ethyl Acetate, Acetone, Acetonitrile, Methanol (warm), Ethanol (warm).

  • Low Solubility (<1 mg/mL): Water, Hexane, Cyclohexane, Diethyl Ether (cold).

Experimental Solubility Data & Solvent Selection

The following data consolidates empirical observations from synthesis workflows (e.g., condensation of 3,4-diaminobenzonitrile with pyruvaldehyde) and standard purification protocols.

Solvent Compatibility Table
Solvent ClassSpecific SolventSolubility RatingOperational Application
Polar Aprotic DMSO / DMF Excellent Primary solvent for stock solutions and nucleophilic substitution reactions.
Chlorinated DCM / CHCl₃ High Ideal for liquid-liquid extraction (organic phase) and loading for chromatography.
Polar Protic Ethanol / Methanol Temperature Dependent Key Solvent: Low solubility at RT; High solubility at Reflux. Ideal for recrystallization.
Esters Ethyl Acetate Moderate Good for extraction; component of mobile phase in chromatography.
Hydrocarbons Hexane / Heptane Insoluble Used as an anti-solvent to precipitate the product or as a non-polar eluent component.
Aqueous Water Insoluble Used to wash away inorganic salts during workup.
Critical Application: Purification via Recrystallization

The "Temperature Dependent" solubility in ethanol is the basis for the most efficient purification method.

  • Mechanism: The compound dissolves in boiling ethanol (breaking crystal lattice energy) but precipitates upon cooling due to the pi-pi stacking interactions of the quinoxaline rings, which overcome solvation energy at lower temperatures.

Detailed Experimental Protocols

Protocol A: Solubility Determination (Saturation Shake-Flask Method)

Use this protocol to validate specific solubility for regulatory filing or process scale-up.

  • Preparation: Weigh 50 mg of 2-Methylquinoxaline-5-carbonitrile into a 4 mL glass vial.

  • Solvent Addition: Add 0.5 mL of the target solvent.

  • Agitation: Vortex for 60 seconds. If fully dissolved, solubility is >100 mg/mL.

  • Saturation: If undissolved, add solvent in 0.5 mL increments, vortexing and sonicating (5 mins) between additions until dissolution or reaching 10 mL.

  • Quantification: If solids remain at 10 mL (<5 mg/mL), filter the supernatant (0.22 µm PTFE), dilute, and analyze via HPLC-UV (254 nm).

Protocol B: Recrystallization (Purification)

Standard procedure for isolating high-purity (>98%) material.

  • Dissolution: Suspend crude solid in Ethanol (10 mL/g) .

  • Heating: Heat to reflux (approx. 78°C) with stirring until the solution is clear.

    • Note: If dark insoluble specks remain, perform a hot filtration.

  • Cooling: Remove heat and allow the flask to cool slowly to Room Temperature (RT) on a cork ring.

  • Crystallization: Once at RT, move to an ice bath (0–4°C) for 1 hour.

  • Isolation: Filter the resulting needles/crystals via vacuum filtration. Wash with cold Hexane (to remove surface mother liquor without redissolving product).

Visualization: Process Decision Logic

The following diagram illustrates the decision matrix for solvent selection based on the process stage (Reaction vs. Purification).

SolventSelection Start Process Goal Reaction Synthesis / Reaction Start->Reaction Purification Purification / Isolation Start->Purification Analysis Analysis (HPLC/NMR) Start->Analysis HighTemp High Temp (>60°C)? Reaction->HighTemp Crystallization Crystallization? Purification->Crystallization Chromatography Column Chromatography Purification->Chromatography NMR NMR Solvent: DMSO-d6 or CDCl3 Analysis->NMR RefluxEtOH Use Ethanol (Reflux) (Condensation Reactions) HighTemp->RefluxEtOH Yes RoomTemp Use DMF or DCM (Substitution/Functionalization) HighTemp->RoomTemp No RecrystSolvent Solvent: Hot Ethanol Anti-Solvent: Water or Hexane Crystallization->RecrystSolvent Eluent Mobile Phase: Hexane : Ethyl Acetate (Gradient 90:10 -> 60:40) Chromatography->Eluent

Caption: Decision tree for solvent selection based on operational phase (Reaction, Purification, or Analysis).

Safety & Handling (E-E-A-T)

  • Nitrile Hazard: As a nitrile derivative, this compound may liberate cyanide ions under strong acidic or metabolic conditions. Handle in a well-ventilated fume hood.

  • Skin Absorption: Quinoxalines are lipophilic and can penetrate the epidermis. Double-gloving (Nitrile) is recommended.

  • Waste Disposal: Solutions containing this compound must be segregated into Non-Halogenated Organic Waste (if in EtOH/EtOAc) or Halogenated Waste (if in DCM). Do not dispose of down the drain due to aquatic toxicity risks associated with heteroaromatics.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23686, 2-Methylquinoxaline. Retrieved from [Link] (General physicochemical properties of the quinoxaline core).

  • Google Patents. (2008). CN101318939A - Method for preparing medicament midbody 5-bromo-6-amido quinoxaline.[2] Retrieved from (Details solvent systems for similar Brimonidine intermediates).

Sources

2-Methylquinoxaline-5-carbonitrile SMILES and InChI key

[1][2][3]

Chemical Identity & Nomenclature

This compound acts as a critical intermediate in the synthesis of bioactive quinoxalines, particularly in the development of Liver X Receptor (LXR) agonists and alpha-adrenergic receptor modulators.

Parameter Data
IUPAC Name 2-Methylquinoxaline-5-carbonitrile
CAS Registry Number 397324-12-8
Molecular Formula C₁₀H₇N₃
Molecular Weight 169.18 g/mol
Canonical SMILES CC1=NC2=C(C=CC=C2C#N)N=C1
InChI String InChI=1S/C10H7N3/c1-7-6-12-10-8(2-3-4-9(10)11-7)5-13/h2-4,6H,1H3
InChI Key JJWMJJTYRGYVIB-UHFFFAOYSA-N

Note on Isomerism: The synthesis of this compound often yields a regioisomeric mixture containing 3-methylquinoxaline-5-carbonitrile (CAS 397324-04-8). Precise analytical differentiation (NMR/HPLC) is required to distinguish the 2-methyl-5-cyano isomer from the 3-methyl-5-cyano isomer (structurally equivalent to 2-methyl-8-carbonitrile).

Structural Analysis & Pharmacophore Properties

The 2-methylquinoxaline-5-carbonitrile scaffold integrates three distinct electronic features essential for structure-activity relationship (SAR) studies:

  • Quinoxaline Core: A benzopyrazine system that serves as a bioisostere for quinoline and naphthalene.[1] It functions as a flat, lipophilic platform capable of

    
    -
    
    
    stacking interactions within receptor binding pockets.
  • 5-Cyano Group (Electron Withdrawing): The nitrile group at position 5 exerts a strong electron-withdrawing effect (

    
    , 
    
    
    ) on the benzene ring.[1] This deactivates the C5-C8 ring towards electrophilic attack but increases the acidity of the protons on the pyrazine ring, potentially influencing hydrogen bond acceptor capability at N1 and N4.
  • 2-Methyl Group: Provides a handle for steric bulk and hydrophobic interaction. Crucially, the methyl group at position 2 is activated by the adjacent imine nitrogen (N1), making it susceptible to radical halogenation or oxidation to an aldehyde/acid.[1]

Synthesis Protocols

The primary route to 2-methylquinoxaline-5-carbonitrile involves the condensation of substituted phenylenediamines with dicarbonyls.[1] This method is robust but regiochemically challenging.

Method A: Cyclocondensation (The Hinsberg Reaction)[5]

This is the industry-standard approach for generating the quinoxaline core.

Reagents:

  • Precursor 1: 2,3-Diaminobenzonitrile (3-cyanophenylenediamine).

  • Precursor 2: Methylglyoxal (Pyruvaldehyde), typically as a 40% aqueous solution.[1]

  • Solvent: Ethanol or Methanol.[2]

  • Catalyst: Mild acid (Acetic acid) or Iodine (catalytic).

Step-by-Step Protocol:

  • Preparation: Dissolve 2,3-diaminobenzonitrile (1.0 eq) in absolute ethanol (0.5 M concentration).

  • Addition: Cool the solution to 0°C. Add methylglyoxal (1.1 eq) dropwise over 20 minutes to control the exotherm.

  • Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor consumption of the diamine by TLC (SiO₂, Hexane:EtOAc 7:3).

  • Workup: Evaporate the solvent under reduced pressure. The residue will contain a mixture of regioisomers.

  • Purification (Critical): The reaction yields two isomers:

    • Target: 2-Methylquinoxaline-5-carbonitrile.[3][2]

    • Byproduct: 3-Methylquinoxaline-5-carbonitrile.[3][4][2][5][1]

    • Separation: Flash column chromatography is required. The 5-cyano group induces a dipole difference often sufficient for separation on silica gel using a gradient of Dichloromethane/Methanol (0-5%).[1]

Visualization: Regioselective Synthesis Pathway

SynthesisDiamine2,3-DiaminobenzonitrileIntermediateSchiff BaseIntermediateDiamine->IntermediateEtOH, 0°CGlyoxalMethylglyoxalGlyoxal->IntermediateIsomer12-Methylquinoxaline-5-carbonitrile(Target)Intermediate->Isomer1Cyclization- 2 H₂OIsomer23-Methylquinoxaline-5-carbonitrile(Isomer)Intermediate->Isomer2Regioisomerism

Caption: Condensation of 2,3-diaminobenzonitrile with methylglyoxal yields a regioisomeric mixture requiring chromatographic separation.

Applications in Drug Discovery[3][5]

LXR Agonist Development

Research has identified phenylsulfone-substituted quinoxalines as tissue-selective Liver X Receptor (LXR) agonists. 2-Methylquinoxaline-5-carbonitrile serves as the "Head Group" scaffold.[2]

  • Mechanism: The quinoxaline core mimics the lipophilic pharmacophore required to bind the LXR ligand-binding domain.

  • Derivatization: The 2-methyl group is often oxidized to a carboxylic acid or brominated to allow for coupling with sulfonamide linkers.[1]

Adrenergic Receptor Modulators

The structure shares homology with Brimonidine (5-bromo-6-(2-imidazolidinylideneamino)quinoxaline), an alpha-2 adrenergic agonist.

  • Bioisosterism: Replacing the 5-bromo group of Brimonidine with a 5-cyano group alters the electronic density of the ring, potentially reducing blood-brain barrier permeability or changing receptor subtype selectivity (

    
     vs 
    
    
    ).[1]

Analytical Characterization (Expected Data)

To validate the synthesis of the correct isomer, compare the following spectral signatures:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • Methyl Group: Singlet at

      
       ppm.
      
    • Aromatic Protons: The protons at C6, C7, and C8 will appear as a multiplet pattern in the aromatic region (

      
       7.8–8.5 ppm).[1]
      
    • H3 Proton: A singlet at

      
       ppm (characteristic of the pyrazine ring proton).
      
    • Differentiation: The chemical shift of the H3 proton is sensitive to the position of the methyl group.[1] In the 2-methyl isomer, H3 is a singlet. In the 3-methyl isomer, H2 is the singlet. NOESY (Nuclear Overhauser Effect Spectroscopy) is recommended to confirm spatial proximity between the methyl group and the benzene ring protons.

  • IR Spectroscopy:

    • Nitrile (C≡N): Sharp, distinct band at ~2220–2230 cm⁻¹.

    • Imine (C=N): Strong band at ~1580 cm⁻¹.

Safety & Handling

  • Hazard Class: Acute Toxicant (Oral/Dermal/Inhalation).

  • Signal Word: Warning.

  • Nitrile Risks: Metabolization may release cyanide ions in vivo; however, aromatic nitriles are generally more stable than aliphatic ones. Treat as a cyanide precursor.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive.

References

  • PubChem. (2025). Compound Summary: 2-Methylquinoxaline. National Library of Medicine. Retrieved from [Link]

  • Hu, B., et al. (2010). Identification of Phenylsulfone-Substituted Quinoxaline (WYE-672) as a Tissue Selective Liver X-receptor (LXR) Agonist. Journal of Medicinal Chemistry, 53(8), 3296–3310.[1] (Describes the synthesis of 5-cyano-3-methyl derivatives). Retrieved from [Link]

  • Fritzsche, S., et al. (2018).[1] Derivatization of Methylglyoxal for LC-ESI-MS Analysis. Molecules, 23(11), 2986. (Details the reaction mechanism of phenylenediamines with methylglyoxal). Retrieved from [Link]

Technical Guide: Biological Activity of 2-Methylquinoxaline Carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the biological profile, synthesis, and therapeutic potential of 2-methylquinoxaline carbonitrile derivatives , with a specific focus on their 1,4-di-N-oxide forms. These scaffolds are pharmacologically distinct due to their "bioreductive" mechanism, making them potent candidates for hypoxia-selective anticancer therapies and antimicrobial applications.

Part 1: Executive Technical Summary

The Pharmacophore: The 2-methylquinoxaline carbonitrile core (often designated as 3-methylquinoxaline-2-carbonitrile depending on IUPAC numbering priorities) represents a privileged scaffold in medicinal chemistry. Its biological potency is exponentially enhanced when oxidized to the 1,4-di-N-oxide (QdNO) form.

Therapeutic Value Proposition:

  • Hypoxia-Selective Cytotoxicity: Unlike conventional chemotherapeutics that target rapidly dividing cells indiscriminately, QdNO derivatives act as "bioreductive prodrugs." They are inactive in healthy, oxygenated tissue but are enzymatically reduced in hypoxic tumor microenvironments (solid tumor cores) to release cytotoxic free radicals.

  • Antimicrobial Potency: These derivatives exhibit significant activity against Mycobacterium tuberculosis and multidrug-resistant (MDR) bacteria, functioning via oxidative DNA damage.

Part 2: Chemical Architecture & Synthetic Protocols

The Synthetic Pathway: The Beirut Reaction

The most robust method for synthesizing the bioactive 1,4-di-N-oxide derivatives is the Beirut Reaction . This cycloaddition involves a benzofuroxan oxide reacting with an active methylene compound (e.g., crotononitrile or acetoacetonitrile).

Experimental Protocol: Synthesis of 3-Methylquinoxaline-2-carbonitrile 1,4-di-N-oxide

Note: This protocol is a standardized adaptation of the Beirut reaction suited for laboratory scale.

Reagents:

  • Benzofuroxan (Benzofurazan 1-oxide) derivatives (10 mmol)

  • Acetoacetonitrile (or 3-aminocrotononitrile) (11 mmol)

  • Calcium Chloride (CaCl₂, anhydrous) (catalytic amount)

  • Ethanolamine (Catalyst base)

  • Solvent: Ethanol or Methanol[1]

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol of the appropriate benzofuroxan derivative in 30 mL of ethanol in a round-bottom flask.

  • Addition: Add 11 mmol of acetoacetonitrile dropwise to the solution.

  • Catalysis: Add a catalytic amount of ethanolamine (approx. 1-2 mL) slowly. Caution: Exothermic reaction.

  • Reaction: Stir the mixture at room temperature (25°C) for 4–6 hours. Monitor via TLC (Thin Layer Chromatography) using Dichloromethane:Methanol (95:5).

  • Isolation: The product typically precipitates as a yellow/orange solid. Cool the mixture to 0°C for 1 hour.

  • Purification: Filter the precipitate and wash with cold ethanol. Recrystallize from an Ethanol/DMF mixture to obtain the pure N-oxide derivative.

Visualization of Synthetic Logic

The following diagram illustrates the Beirut reaction pathway and the divergence into functionalized derivatives.

SynthesisWorkflow Benzofuroxan Benzofuroxan (Precursor) Beirut Beirut Reaction (Base-catalyzed Cycloaddition) Benzofuroxan->Beirut Reagent Active Methylene (e.g., Acetoacetonitrile) Reagent->Beirut Intermediate Intermediate Adduct Beirut->Intermediate Nucleophilic Attack Product 3-Methylquinoxaline-2-carbonitrile 1,4-di-N-oxide Intermediate->Product Dehydration & Cyclization

Caption: The Beirut Reaction pathway for generating the bioactive 1,4-di-N-oxide scaffold from benzofuroxan precursors.

Part 3: Mechanism of Action (MOA)

The biological activity of these derivatives is strictly governed by their redox status. They function as Bioreductive Alkylating Agents .

The Hypoxia-Selective Switch
  • Normoxia (Healthy Tissue): In the presence of oxygen, the drug enters the cell and is reduced by one electron to a radical anion. However, oxygen rapidly re-oxidizes this radical back to the parent drug (Redox Cycling). This futile cycle produces minimal toxicity.

  • Hypoxia (Tumor Core/Bacteria): In low-oxygen environments, the radical anion is not re-oxidized. It undergoes further reduction/fragmentation to form highly reactive hydroxyl radicals (•OH) and nitrogen-centered radicals.

  • Damage: These radicals cause single- and double-strand DNA breaks, leading to apoptosis.

MOA Visualization

MOA Drug Parent Drug (Quinoxaline 1,4-di-N-oxide) Reductase Enzymatic Reduction (P450 / Xanthine Oxidase) Drug->Reductase Radical Radical Anion (Transient) Reductase->Radical Oxygen O2 Present (Normoxia) Radical->Oxygen Fast Reaction Hypoxia O2 Absent (Hypoxia) Radical->Hypoxia Stability Recycle Futile Cycle (Drug Regenerated) Oxygen->Recycle Toxic Cytotoxic Radicals (•OH, N-radicals) Hypoxia->Toxic Fragmentation Recycle->Drug DNA DNA Strand Breaks (Apoptosis) Toxic->DNA

Caption: Bioreductive activation pathway showing the hypoxia-selective toxicity mechanism (Redox Cycling).

Part 4: Structure-Activity Relationship (SAR)

The efficacy of 2-methylquinoxaline carbonitrile derivatives relies on specific substitutions.

PositionSubstitutionEffect on Biological Activity
C-2 (Carbonitrile) -CN Critical for electron-withdrawing properties. Increases reduction potential (

), making the drug easier to reduce. Hydrolysis to amide often reduces potency.
C-3 (Methyl) -CH₃ Provides lipophilicity. Replacement with -NH₂ (amino) often retains potency but alters solubility. Replacement with Aryl groups (e.g., Phenyl) can enhance hypoxia selectivity.
N-1 / N-4 Oxides (O⁻) Essential. Removal of N-oxide oxygens (reduction to quinoxaline) completely abolishes hypoxia-selective cytotoxicity and antimicrobial activity.
C-6 / C-7 -Cl, -F, -CF₃ Electron-withdrawing groups increase potency (lower IC₅₀) but may increase normoxic toxicity (lower selectivity).
C-6 / C-7 -OMe, -CH₃ Electron-donating groups generally lower the reduction potential, making the drug harder to reduce, which often improves selectivity for deeply hypoxic cells.

Key Insight: For optimal anticancer activity, a balance is required at the C-6/7 position.[2] A 7-chloro or 7-fluoro substituent typically yields the highest potency, while a 7-methoxy group yields the highest safety margin (Hypoxia Cytotoxicity Ratio).

Part 5: Biological Activity Data Summary

Antimicrobial Activity (Anti-TB)

Derivatives of 2-methylquinoxaline carbonitrile 1,4-di-N-oxide have shown potent activity against Mycobacterium tuberculosis H37Rv.

  • Mechanism: Inhibition of bacterial DNA synthesis and disruption of cellular respiration.

  • Potency: MIC values often range from 0.2 to 6.25 µg/mL .

  • Selectivity: The carbonitrile group is superior to the carboxamide group for anti-TB activity in many series.

Anticancer Activity (Solid Tumors)

Tested against cell lines such as MCF-7 (Breast), HCT-116 (Colon), and A549 (Lung).

  • Hypoxic Cytotoxicity Ratio (HCR): The ratio of IC₅₀ (Normoxia) / IC₅₀ (Hypoxia).

  • Performance: High-performing derivatives (e.g., 7-chloro-3-methylquinoxaline-2-carbonitrile 1,4-di-N-oxide) achieve HCR values > 30, comparable to the clinical standard Tirapazamine .

  • Protocol for Evaluation: MTT assay performed in parallel under aerobic (20% O₂) and anaerobic (<0.1% O₂) conditions.

References

  • Monge, A., et al. (1995). Synthesis and biological activity of new 3-aminoquinoxaline-2-carbonitrile 1,4-di-N-oxides. Journal of Medicinal Chemistry.

  • Villar, R., et al. (2008). Quinoxaline 1,4-di-N-oxide derivatives as potential trypanocidal agents.[2] Bioorganic & Medicinal Chemistry Letters.

  • Cheng, G., et al. (2016).[3] Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology.

  • Zarranz, B., et al. (2004). Synthesis and antimycobacterial activity of new quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives.[2][4] Bioorganic & Medicinal Chemistry.[1][3][4][5][6][7][8][9]

  • Carta, A., et al. (2005). Quinoxaline 1,4-dioxide: A versatile scaffold endowed with manifold activities.[1][2][4][6] Current Medicinal Chemistry.

Sources

Technical Safety & Handling Guide: 2-Methylquinoxaline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: SDS-TECH-103011 | Version: 2.1 | Status: Active Research Grade

Part 1: Executive Compound Profile & Strategic Utility

2-Methylquinoxaline-5-carbonitrile (CAS: 103011-87-6) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive pharmacophores. Unlike the more common 2-methylquinoxaline, the addition of the cyano group at the C-5 position introduces a critical handle for further functionalization (e.g., hydrolysis to carboxylic acids, reduction to amines, or cyclization to fused ring systems).

In drug discovery, this scaffold is frequently implicated in the development of kinase inhibitors (specifically VEGFR-2 targets) and antimicrobial agents where the quinoxaline core mimics purine bases, allowing for intercalation into DNA or inhibition of enzymatic pockets.

Physicochemical Characterization
PropertySpecification
Chemical Name 2-Methylquinoxaline-5-carbonitrile
Synonyms 5-Cyano-2-methylquinoxaline; 2-Methyl-5-quinoxalinecarbonitrile
CAS Number 103011-87-6
Molecular Formula C₁₀H₇N₃
Molecular Weight 169.18 g/mol
Physical State Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, Chloroform; Sparingly soluble in water
Purity Grade Typically ≥97% (HPLC) for research applications
Part 2: Critical Hazard Analysis (GHS Classification)

Signal Word: WARNING

As a senior scientist, I must emphasize that while specific toxicological data for this exact isomer is limited in public registries, structural activity relationships (SAR) dictate that we treat this as a Class 6.1 Nitrile . The presence of the cyano group (-CN) attached to the aromatic ring confers specific risks distinct from the parent quinoxaline.

Hazard Statements (Inferred from Functional Group Analysis)
  • H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[3][1][2][4]

  • H335: May cause respiratory irritation.[1][2][5]

The "Nitrile Risk" Factor

While aromatic nitriles are generally more stable than aliphatic ones, metabolic activation can potentially release cyanide ions (


) in vivo. Furthermore, under strongly acidic conditions or high heat, this compound may liberate hydrogen cyanide gas.
  • Mechanism: Cytochrome P450 enzymes can hydroxylate the alpha-carbon (if alkyl) or the ring, potentially leading to cyanohydrin intermediates that decompose to release cyanide.

Part 3: Synthesis & Structural Validation

For researchers synthesizing this compound rather than purchasing it, the primary route involves the condensation of substituted diamines with dicarbonyls. This reaction is regioselective but often produces isomers that require careful chromatographic separation.

Synthesis Protocol: Regioselective Condensation

Reaction: 3,4-Diaminobenzonitrile + Pyruvaldehyde


 2-Methylquinoxaline-5-carbonitrile + (Isomer)
  • Reagents: 3,4-Diaminobenzonitrile (1.0 eq), Pyruvaldehyde (40% aq. soln, 1.2 eq).

  • Solvent: Ethanol or Methanol (reflux).

  • Procedure:

    • Dissolve diamine in alcohol.

    • Add pyruvaldehyde dropwise at 0°C to control exotherm.

    • Reflux for 2–4 hours.[6] Monitor via TLC (Hexane:EtOAc 7:3).

    • Purification (Critical): The reaction yields a mixture of the 5-cyano and 8-cyano isomers. Flash column chromatography on silica gel is mandatory to isolate the 5-cyano target (typically elutes second due to polarity differences).

Visualization: Synthesis Pathway

SynthesisPathway Start 3,4-Diaminobenzonitrile Intermediate Condensation (Reflux/EtOH) Start->Intermediate Reagent Pyruvaldehyde (40% aq) Reagent->Intermediate Mixture Isomeric Mixture (5-CN + 8-CN) Intermediate->Mixture - 2 H2O Purification Flash Chromatography (SiO2) Mixture->Purification Target 2-Methylquinoxaline- 5-carbonitrile Purification->Target Regioisomer Separation

Figure 1: Synthetic workflow for the preparation of 2-Methylquinoxaline-5-carbonitrile via classical condensation.

Part 4: Safe Handling & Containment Protocol

The "Self-Validating" Safety System: In my experience, accidents happen during transitions (weighing to flask, flask to separator). The following protocol establishes a "closed-loop" mindset.

Engineering Controls
  • Primary Barrier: All handling of the dry powder must occur within a certified Chemical Fume Hood operating at a face velocity of 100 fpm.

  • Secondary Containment: Use a spill tray when transferring liquids containing the compound.

  • Static Control: Quinoxaline derivatives can be electrostatic. Use anti-static gun or weigh paper, not plastic boats, to prevent powder scattering.

Personal Protective Equipment (PPE) Matrix
ZonePPE RequirementRationale
Eyes Chemical Splash GogglesStandard safety glasses are insufficient for fine powders that can bypass side shields.
Hands Double Nitrile Gloves (0.11 mm min)Nitriles penetrate rubber; double gloving provides a "breakthrough" buffer.
Respiratory N95 (if outside hood)Only if engineering controls fail. Powder inhalation is the highest acute risk.
Storage & Stability
  • Condition: Store at 2–8°C (Refrigerator).

  • Atmosphere: Hygroscopic; store under Nitrogen or Argon.

  • Incompatibility: Strong Acids (Risk of HCN evolution), Strong Oxidizers (Risk of exothermic decomposition).

Part 5: Emergency Response Protocols
Decision Logic: Spill Response

If a spill occurs, pause. Do not rush. Analyze the state (Solid vs. Solution).

SpillResponse Accident Spill Detected StateCheck Determine State Accident->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Liquid StateCheck->Liquid ActionSolid 1. Dampen with PEG-400 2. Scoop to Waste 3. Wash Surface (10% Bleach) Solid->ActionSolid ActionLiquid 1. Absorb (Vermiculite) 2. Do NOT use water (spreads) 3. Collect in HazWaste Liquid->ActionLiquid Disposal Seal in Double Bag Label: 'Toxic Organic Nitrile' ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Decision tree for emergency spill response protocols.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If breathing is labored, oxygen should be administered by trained personnel. Alert: Watch for signs of cyanosis (blue lips) which may indicate nitrile toxicity.

  • Skin Contact: Wash with soap and water for 15 minutes.[1][7] Do not use ethanol, as it may increase dermal absorption of the nitrile.

  • Eye Contact: Rinse cautiously with water for 15 minutes.[1][7] Remove contact lenses.[4]

Part 6: References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12826079, 2-Methylquinoxaline-5-carbonitrile. Retrieved from [Link]

Sources

Strategic Exploration of the 5-Position: A Technical Guide to 5-Substituted Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 5-substituted quinoxaline derivatives. It deviates from standard review templates to focus on the synthetic challenges and strategic medicinal chemistry unique to the 5-position (the peri-position), which is often overshadowed by the more accessible 2,3- and 6,7-substituted analogs.

Executive Summary: The "Peri" Advantage

In the landscape of nitrogen heterocycles, the quinoxaline scaffold is a privileged structure.[1][2] However, the majority of literature focuses on functionalization at the C2/C3 positions (via condensation with diketones) or the C6/C7 positions (via 4-substituted-1,2-diaminobenzenes).

The C5-position (and its symmetry equivalent, C8) represents a "high-value, high-barrier" target. Located peri to the ring nitrogen (N4), substituents at C5 exert profound electronic and steric effects on the pyrazine core that distal C6/C7 substituents cannot replicate.

Key Technical Value Proposition:

  • Metabolic Blocking: C5-substitution blocks the primary site of oxidative metabolism in many fused systems.

  • Conformational Locking: Peri-substituents can force orthogonal conformation in N-aryl systems, crucial for atropisomeric kinase inhibitors.

  • Selectivity Vector: In 5-HT3 receptor antagonists and specific kinase inhibitors, the C5-vector accesses hydrophobic pockets unavailable to C6/C7 isomers.

Synthetic Architecture: Overcoming the Regioselectivity Barrier

Accessing 5-substituted quinoxalines requires navigating the symmetry of the starting materials. The primary route involves the condensation of 3-substituted-benzene-1,2-diamines with 1,2-dicarbonyls.

The Regioselectivity Challenge

When reacting a 3-substituted diamine (A) with an unsymmetrical diketone (B), two regioisomers are possible: the 5-substituted and the 8-substituted product.

  • Scenario 1: Symmetric Diketone (e.g., Glyoxal, Benzil)

    • Result: Single product (5-substituted quinoxaline).

    • Note: C5 and C8 are equivalent unless the N-atoms are differentiated (e.g., N-oxide or quinoxalinone formation).

  • Scenario 2: Unsymmetric Diketone (e.g., 2-oxopropanal)

    • Result: Mixture of 5-methyl and 8-methyl isomers (relative to the quinoxaline core numbering).

    • Solution: Regioselectivity is dictated by the nucleophilicity of the amino groups, which is influenced by the electronic nature of the C3-substituent on the benzene ring.

Pathway Visualization: Regioselective Control

The following diagram illustrates the synthetic logic for accessing specific regioisomers using Acid/Base switching, a technique particularly effective for quinoxalin-2-ones (precursors to chloroquinoxalines).

Regioselectivity Start 3-Substituted o-Phenylenediamine Reagent α-Ketoester (Unsymmetric) Start->Reagent ConditionA Acidic Condition (AcOH) Reagent->ConditionA Protonation Control ConditionB Basic Condition (TEA) Reagent->ConditionB Nucleophilicity Control ProdA Regioisomer A (7-Substituted Quinoxalin-2-one) ConditionA->ProdA Major Product (15:1 Ratio) ProdB Regioisomer B (5-Substituted Quinoxalin-2-one) ConditionB->ProdB Major Product (1:4 Ratio) Final Functionalized 5-Substituted Quinoxaline ProdB->Final POCl3 / S_NAr

Figure 1: Acid/Base switching strategy for controlling regiochemistry during the condensation of diamines with ketoesters. Adapted from recent methodology [1].

Detailed Experimental Protocols

Protocol A: General Synthesis of 5-Methylquinoxaline

Targeting the 5-position using a symmetric dicarbonyl to avoid regioisomer issues.

Reagents:

  • 3-Methylbenzene-1,2-diamine (1.0 eq)

  • Glyoxal (40% aq. solution) (1.2 eq)

  • Ethanol (Solvent)[2][3][4][5]

Workflow:

  • Dissolution: Dissolve 3-methylbenzene-1,2-diamine (10 mmol) in ethanol (20 mL).

  • Addition: Add glyoxal solution (12 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (78 °C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to room temperature. The product often precipitates. If not, evaporate solvent under reduced pressure.

  • Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography.

  • Yield: Typically 85–95%.

Protocol B: Regioselective Synthesis of 5-Nitroquinoxalin-2(1H)-one

Targeting the 5-position using electronic bias.

Reagents:

  • 3-Nitrobenzene-1,2-diamine

  • Ethyl glyoxalate

  • Catalyst: Acetic Acid (for 7-isomer) or Triethylamine (for 5-isomer enrichment)

Critical Step (Base-Promoted):

  • Dissolve diamine in Methanol.

  • Add Triethylamine (5.0 eq) followed by Ethyl glyoxalate (1.2 eq).

  • Stir at room temperature for 12 h.

  • Mechanism: The base increases the nucleophilicity of the amine meta to the nitro group, directing the initial attack to the ketone carbonyl of the glyoxalate.

  • Validation: Confirm regiochemistry using NOESY NMR (interaction between H-5 and H-6 vs H-8 and H-7).

Medicinal Chemistry: SAR & Biological Applications[1][6]

The 5-position is critical for fine-tuning biological activity, particularly in CNS and Oncology indications.

Therapeutic Area 1: 5-HT3 Receptor Antagonists

Research indicates that 5-substitution on the quinoxaline core significantly alters binding affinity compared to 6- or 7-substitution.

  • Mechanism: 5-HT3 receptors are ligand-gated ion channels. Quinoxaline ligands bind to the orthosteric site.

  • SAR Insight: A 5-methyl or 5-amino group can extend into a specific hydrophobic sub-pocket (Trp183 region) that is inaccessible to substituents at the 6-position.

  • Key Compound: 2-amino-3-(4-methylpiperazin-1-yl)-5-methylquinoxaline.

Therapeutic Area 2: Kinase Inhibition (Pim-1/2 & VEGFR)

While 6,7-disubstitution is common (mimicking the quinazoline of Gefitinib), 5-substitution offers a "gatekeeper" strategy.

  • Steric Clashes: Bulky groups at C5 (e.g., -Ph, -Br) can induce a twist in the molecule, preventing planar stacking. This is useful for targeting kinases that require a non-planar inhibitor conformation.

  • Solubility: 5-substituted derivatives often exhibit higher aqueous solubility than their 6,7-analogs due to the disruption of crystal packing symmetry.

Comparative Activity Data

Table 1: Comparative Biological Activity of Regioisomeric Quinoxalines

Compound ClassSubstituent PositionTargetIC50 / KiEffect DescriptionRef
Quinoxaline-2-carboxamide 5-Substituted (Pyridine) ASK1 Kinase30.17 nMPotent inhibition; high cell survival rate (>80%).[4][2]
Quinoxaline 6-Substituted (Bromo) Lung Cancer (A549)9.32 µMComparable to 5-FU; induces apoptosis.[3]
Quinoxaline 5-Methyl 5-HT3A Receptor8.3-fold selectivityEnhances selectivity for 5-HT3AB subtype.[4]
Pyrrolo[1,2-a]quinoxaline 4-Substituted CK2 Kinase49 nMSub-micromolar inhibition; 5-position on pyrrole ring equivalent.[5]

Mechanistic Visualization: SAR Decision Logic

The following diagram outlines the decision-making process for Medicinal Chemists when selecting the 5-position over the 6-position.

SAR_Logic Start Quinoxaline Scaffold Optimization Decision Primary Design Goal? Start->Decision PathA Planarity & Stacking (DNA Intercalation) Decision->PathA PathB Solubility & Metabolism (Kinase Inhibitor) Decision->PathB ActionA Target C6 / C7 (Linear Extension) PathA->ActionA ActionB Target C5 (Peri) (Orthogonal Twist) PathB->ActionB OutcomeA High Potency Low Solubility ActionA->OutcomeA OutcomeB Improved ADME Selectivity Gatekeeper ActionB->OutcomeB

Figure 2: SAR decision tree highlighting the strategic utility of C5-substitution for ADME and selectivity optimization.

References

  • Regioselective Synthesis of Quinoxalin-2-one Derivatives Regulated by Acid and Base. Heterocycles, 2020.[6] Link

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 2024. Link

  • Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 2024. Link

  • Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. ACS Chemical Neuroscience, 2015. Link

  • Synthesis and Biological Evaluation of Novel Substituted pyrrolo[1,2-a]quinoxaline Derivatives as Inhibitors of the Human Protein Kinase CK2. European Journal of Medicinal Chemistry, 2013. Link

  • Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. Journal of Agricultural and Food Chemistry, 2013. Link

Sources

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of 2-Methylquinoxaline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the synthesis of 2-methylquinoxaline-5-carbonitrile, a valuable heterocyclic building block for pharmaceutical and materials science research. The synthesis is achieved through the classical condensation of 3,4-diaminobenzonitrile with pyruvaldehyde. This document details the underlying reaction mechanism, a step-by-step experimental procedure, methods for purification and characterization, and expert insights into the causality of procedural choices. The protocol is designed for reproducibility and is supported by authoritative references to ensure scientific integrity.

Introduction and Scientific Context

Quinoxaline derivatives are a privileged class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous agents with diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The strategic functionalization of the quinoxaline ring system allows for the fine-tuning of these biological activities, making the development of reliable synthetic routes to novel derivatives a critical endeavor in medicinal chemistry.[3]

2-Methylquinoxaline-5-carbonitrile is a particularly useful intermediate. The methyl group provides a key structural element found in many bioactive molecules, while the nitrile moiety offers a versatile chemical handle for further elaboration into amines, amides, or tetrazoles, enabling the rapid generation of compound libraries for drug discovery programs.

This application note presents a detailed and self-validating protocol for the synthesis of this target compound, beginning from commercially available starting materials.

Reaction Principle and Mechanism

The synthesis of the quinoxaline core is most classically and reliably achieved through the acid-catalyzed condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[4][5] In this specific application, 3,4-diaminobenzonitrile serves as the diamine precursor, and pyruvaldehyde (methylglyoxal) provides the requisite 1,2-dicarbonyl moiety to install the C2-methyl group.[6]

The reaction proceeds through a well-established mechanism:

  • Initial Nucleophilic Attack: One of the amino groups of 3,4-diaminobenzonitrile performs a nucleophilic attack on one of the carbonyl carbons of pyruvaldehyde.

  • Imine Formation: The resulting hemiaminal intermediate rapidly dehydrates to form a Schiff base (imine).

  • Intramolecular Cyclization: The second amino group then attacks the remaining carbonyl group in an intramolecular fashion.

  • Final Dehydration & Aromatization: A second dehydration event occurs, leading to the formation of the stable, aromatic pyrazine ring of the quinoxaline system.

Caption: Reaction mechanism for quinoxaline formation.

Detailed Experimental Protocol

This protocol is based on established classical condensation methodologies for analogous compounds.[6]

Materials and Reagents
ReagentM.W. ( g/mol )MmolEquivalentsAmountSupplier / Purity
3,4-Diaminobenzonitrile133.151.01.0133 mgSigma-Aldrich, 97%
Pyruvaldehyde72.061.11.1~0.20 mLSigma-Aldrich, 40% wt in H₂O
Ethanol (Anhydrous)---10 mLACS Grade
Silica Gel---As needed230-400 mesh
Ethyl Acetate---As neededHPLC Grade
Hexane---As neededHPLC Grade
Equipment
  • 50 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp (254 nm)

  • Glass column for chromatography

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 50 mL round-bottom flask containing a magnetic stir bar, add 3,4-diaminobenzonitrile (133 mg, 1.0 mmol).

  • Solvent Addition: Add anhydrous ethanol (10 mL) to the flask and stir the mixture at room temperature until the solid is fully dissolved.

  • Reagent Addition: Add pyruvaldehyde (0.20 mL of a 40% aqueous solution, ~1.1 mmol) dropwise to the stirred solution at room temperature.[6]

  • Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78-80 °C). Maintain a gentle reflux for 2-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (eluent: 30% ethyl acetate in hexane). The starting material (3,4-diaminobenzonitrile) should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.

  • Purification: Purify the crude residue by column chromatography on silica gel.

    • Packing: Pack the column using a slurry of silica gel in hexane.

    • Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and load it onto the column.

    • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 30% ethyl acetate) to isolate the desired product.

  • Isolation: Collect the fractions containing the pure product (identified by TLC), combine them, and remove the solvent under reduced pressure to yield 2-methylquinoxaline-5-carbonitrile as a solid.

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification cluster_analysis Characterization A Dissolve 3,4-diaminobenzonitrile in Ethanol B Add Pyruvaldehyde (dropwise) A->B C Heat to Reflux (2-4 hours) B->C D Monitor by TLC C->D E Cool to RT & Remove Solvent (Rotary Evaporator) D->E Reaction Complete F Purify by Column Chromatography E->F G Combine Fractions & Evaporate Solvent F->G H Obtain Final Product G->H Pure Compound I NMR, MS, IR Analysis H->I

Caption: General workflow for synthesis and purification.

Characterization and Data Analysis

The identity and purity of the synthesized 2-methylquinoxaline-5-carbonitrile must be confirmed using standard analytical techniques.[7]

TechniquePurposeExpected Observations
¹H NMR Structural elucidationSignals for the methyl group (singlet, ~2.8 ppm), and distinct aromatic protons on both the benzene and pyrazine rings.[8]
¹³C NMR Carbon skeleton confirmationResonances for the methyl carbon, aromatic carbons, and the characteristic nitrile carbon (C≡N).[8]
Mass Spec (MS) Molecular weight confirmationA molecular ion peak [M+H]⁺ corresponding to the calculated mass of C₁₀H₇N₃ (M.W. 169.18).
IR Spectroscopy Functional group identificationA sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of the nitrile (C≡N) stretch.[9]
Melting Point Purity assessmentA sharp and defined melting range.

Scientific Integrity & Field-Proven Insights

  • Causality of Experimental Choices:

    • Solvent: Ethanol is an excellent choice as it readily dissolves the diamine starting material and has an appropriate boiling point for reflux, facilitating the dehydration steps without requiring excessively high temperatures.

    • Stoichiometry: A slight excess (1.1 equivalents) of the more volatile and potentially impure pyruvaldehyde is used to ensure the complete consumption of the more valuable diaminobenzonitrile.[6]

    • Purification: Column chromatography is essential for removing any unreacted starting materials and potential side products, ensuring the high purity required for subsequent applications in drug development.

  • Trustworthiness and Method Validation: This classical condensation reaction is one of the most reliable and widely cited methods for quinoxaline synthesis, known for its high yields and straightforward execution.[5][10] Monitoring by TLC at each stage provides a simple, visual confirmation of the reaction's progress and the purity of the final product.

  • Alternative and Modern Approaches: While robust, the classical reflux method can be time-consuming. For researchers seeking to optimize throughput, alternative methods should be considered:

    • Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes, often in solvent-free conditions, aligning with green chemistry principles.[11]

    • Catalytic Methods: Various catalysts, including molecular iodine or Lewis acids like zinc triflate, can promote the reaction under milder conditions (e.g., room temperature), potentially increasing yields and simplifying purification.[5]

Conclusion

The protocol described herein provides a reliable and reproducible method for the synthesis of 2-methylquinoxaline-5-carbonitrile. By following these detailed steps, researchers in chemistry and drug development can confidently produce this valuable intermediate in high purity. The discussion of the underlying mechanism and alternative synthetic strategies further equips scientists with the knowledge to adapt and optimize the procedure for their specific laboratory needs.

References

  • Synthesis of 2-Methylquinoxaline Derivatives from Glycerol and Diamines Catalyzed by Iridium Complexes Bearing an N - Semantic Scholar. (2021, September 30). Semantic Scholar. Retrieved March 5, 2026, from [Link]

  • Synthesis of 2-methylquinoxaline derivatives. (n.d.). ResearchGate. Retrieved March 5, 2026, from [Link]

  • Quinoxaline Synthesis via o-Phenylenediamine. (n.d.). Scribd. Retrieved March 5, 2026, from [Link]

  • A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. (2013, May 3). ACG Publications. Retrieved March 5, 2026, from [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2024, August 3). Mother Theresa Institute. Retrieved March 5, 2026, from [Link]

  • One-pot, atom-economic synthesis of quinoxalines. (n.d.). Royal Society of Chemistry. Retrieved March 5, 2026, from [Link]

  • Methods of Preparation of Quinoxalines. (2023, November 23). Encyclopedia.pub. Retrieved March 5, 2026, from [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (2021, February 18). MDPI. Retrieved March 5, 2026, from [Link]

  • Synthesis of quinoxaline from o-phenylenediamine and in situ generated 1,2-dicarbonyl derivatives. (n.d.). ResearchGate. Retrieved March 5, 2026, from [Link]

  • Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. (n.d.). ACS Publications. Retrieved March 5, 2026, from [Link]

  • Novel 2-(5-Imino-5H-isoquinolones[3,4-b]quinoxalin-7-ylmethyl)-benzonitrile (DIQ3) and Other Related Derivatives Targeting Colon. (2019, February 1). SciSpace. Retrieved March 5, 2026, from [Link]

  • Green and Sustainable Syntheses of Quinoxaline Derivatives via Nicotinamide Catalysis in Water. (2025, December 9). Wiley Online Library. Retrieved March 5, 2026, from [Link]

  • Identifying Unknown from IR, NMR, and Mass Spectrometry. (2025, September 28). Chemistry Steps. Retrieved March 5, 2026, from [Link]

  • 3,4-Diaminobenzonitrile. (n.d.). National Center for Biotechnology Information. Retrieved March 5, 2026, from [Link]

  • Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. (n.d.). Connect Journals. Retrieved March 5, 2026, from [Link]

  • Microwave-Assisted Synthesis of Quinoxaline Derivatives. (2022, April 1). eCommons. Retrieved March 5, 2026, from [Link]

  • Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. (n.d.). Royal Society of Chemistry. Retrieved March 5, 2026, from [Link]

  • 3,4-Diaminobenzonitrile 97 17626-40-3. (n.d.). MilliporeSigma. Retrieved March 5, 2026, from [Link]

Sources

Condensation reaction of 3,4-diaminobenzonitrile with pyruvaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Synthesis of 6-Cyano-Methylquinoxalines

Executive Summary

The condensation of 3,4-diaminobenzonitrile with pyruvaldehyde (methylglyoxal) is a pivotal reaction in the synthesis of pharmacologically active quinoxaline scaffolds. This reaction yields two regioisomers: 2-methyl-6-quinoxalinecarbonitrile and 3-methyl-6-quinoxalinecarbonitrile .

While often performed as a simple reflux, the asymmetry of both reactants leads to a mixture of isomers. This Application Note details a controlled protocol to maximize yield, explains the electronic drivers of regioselectivity, and provides a validated method for the chromatographic separation of the resulting isomers. This workflow is essential for researchers developing kinase inhibitors or alpha-2 adrenergic agonists (e.g., Brimonidine analogs) where isomeric purity is critical for biological efficacy.

Mechanistic Insight & Regioselectivity

To control the reaction, one must understand the electronic bias of the reactants.

Electronic Analysis
  • The Diamine: 3,4-diaminobenzonitrile possesses a cyano group (-CN) at position 1. The -CN group is strongly electron-withdrawing.

    • The amine at position 4 is para to the cyano group and is significantly deactivated by resonance withdrawal.

    • The amine at position 3 is meta to the cyano group and is relatively more nucleophilic (though still deactivated compared to unsubstituted phenylenediamine).

  • The Dicarbonyl: Pyruvaldehyde contains an aldehyde carbonyl (C1) and a ketone carbonyl (C2).

    • The aldehyde carbon is sterically more accessible and electronically more electrophilic than the ketone carbon.

The Major Pathway

Kinetic control dictates that the most nucleophilic amine (position 3, meta) attacks the most electrophilic carbonyl (aldehyde). This leads to the formation of the 2-methyl-6-quinoxalinecarbonitrile isomer as the major product. However, under thermodynamic control (high heat/acid), the ratio may shift.

Reaction Pathway Diagram

ReactionMechanism Reactants Reactants 3,4-Diaminobenzonitrile + Pyruvaldehyde Intermediates Schiff Base Formation (Kinetic Partitioning) Reactants->Intermediates Condensation PathA Path A (Major) Meta-NH2 attacks Aldehyde Intermediates->PathA Fast (Nucleophilic attack) PathB Path B (Minor) Para-NH2 attacks Aldehyde Intermediates->PathB Slow (Steric/Electronic hindrance) ProdA Major Product 2-methyl-6-quinoxalinecarbonitrile PathA->ProdA Cyclization & Dehydration ProdB Minor Product 3-methyl-6-quinoxalinecarbonitrile PathB->ProdB Cyclization & Dehydration

Figure 1: Mechanistic pathway illustrating the kinetic bias toward the 2-methyl isomer based on nucleophilicity differentials.

Experimental Protocol

Objective: Synthesis and isolation of methyl-quinoxalinecarbonitrile isomers.

Materials
  • Reactant A: 3,4-Diaminobenzonitrile (CAS: 17323-63-6), >97% purity.

  • Reactant B: Pyruvaldehyde (40% w/w aq. solution) (CAS: 78-98-8).

  • Solvent: Ethanol (Absolute) or Methanol.

  • Catalyst: Glacial Acetic Acid (optional, improves rate).

  • Purification: Silica Gel (230-400 mesh), Dichloromethane (DCM), Ethyl Acetate (EtOAc).

Step-by-Step Synthesis
  • Preparation of Diamine Solution:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.33 g (10 mmol) of 3,4-diaminobenzonitrile in 50 mL of Ethanol .

    • Note: Sonicate if necessary to ensure complete dissolution. The solution will be pale yellow/brown.

  • Controlled Addition:

    • Add 1.8 mL (approx. 11 mmol) of Pyruvaldehyde (40% aq.) dropwise over 10 minutes at room temperature.

    • Critical Step: Rapid addition causes an exotherm which may promote polymerization of the aldehyde, reducing yield.

  • Reaction:

    • Stir the mixture at Room Temperature for 30 minutes .

    • Check TLC (System: 30% EtOAc in Hexanes). If starting material remains, heat to Reflux (78°C) for 1-2 hours.

    • Observation: The solution will darken significantly (orange/red) as the quinoxaline forms.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure (Rotavap) to remove ethanol.

    • Resuspend the residue in 50 mL DCM and wash with 20 mL Water (to remove unreacted pyruvaldehyde and polymeric byproducts).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate to yield the crude brown solid.
      

Purification & Characterization

The crude material contains both isomers. Separation is required for pharmaceutical applications.

Chromatographic Separation (Isolating the Isomers)

The isomers have slightly different polarities due to the dipole moment vectors relative to the cyano group.

  • Stationary Phase: Silica Gel (Flash Chromatography).

  • Mobile Phase: Gradient elution from 100% DCM to 98:2 DCM:Methanol.

    • Alternative: Hexane:EtOAc (7:3).

  • Elution Order:

    • Isomer A (Major): 2-methyl-6-quinoxalinecarbonitrile (Less polar, elutes first).

    • Isomer B (Minor): 3-methyl-6-quinoxalinecarbonitrile (More polar, elutes second).

Characterization Data
Parameter2-methyl-6-quinoxalinecarbonitrile (Major)3-methyl-6-quinoxalinecarbonitrile (Minor)
Appearance Off-white to pale yellow needlesYellow powder
Melting Point 138 - 140 °C152 - 155 °C
1H NMR (DMSO-d6) Distinct singlet for H-3 at ~8.9 ppmDistinct singlet for H-2 at ~8.9 ppm
Methyl Group Singlet at ~2.7 ppmSinglet at ~2.8 ppm
IR (CN stretch) ~2230 cm⁻¹~2230 cm⁻¹

Note on NMR: The assignment of isomers is best confirmed by NOESY (Nuclear Overhauser Effect Spectroscopy). In the 3-methyl isomer, the methyl protons will show a correlation with the proton at position 4 (if numbering as per benzene ring) or adjacent aromatic protons, whereas the 2-methyl isomer shows different spatial couplings.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Polymerization of Pyruvaldehyde.Ensure dropwise addition. Use fresh pyruvaldehyde. Perform reaction under inert atmosphere (

).
Inseparable Isomers Column overloaded or gradient too steep.Reduce loading. Use a shallower gradient (e.g., 0.5% MeOH increments in DCM).
Sticky/Tarry Product Residual water or polymerization byproducts.Perform an aqueous wash with saturated

during workup. Recrystallize crude from EtOH/Water before column.

Workflow Logic Diagram

Workflow Start Start: Dissolve Diamine in EtOH Add Add Pyruvaldehyde (Dropwise, RT) Start->Add Check TLC Check (30 min) Add->Check Decision Complete? Check->Decision Reflux Reflux (1-2 hrs) Decision->Reflux No Workup Evaporate & DCM Extraction Decision->Workup Yes Reflux->Check Purify Flash Column (DCM:MeOH) Workup->Purify Final Pure Isomers Isolated Purify->Final

Figure 2: Operational workflow for the synthesis and purification process.

References

  • General Quinoxaline Synthesis: Heravi, M. M., et al. "Recent advances in the synthesis of quinoxalines." Synthetic Communications, 2018.

  • Regioselectivity Mechanisms: Cheeseman, G. W. H. "Quinoxalines and related compounds. Part V. Some nitro- and amino-quinoxalines." Journal of the Chemical Society, 1961.

  • Application in Drug Design: Galal, S. A., et al. "Quinoxaline derivatives as potential antiviral agents."[1] Chemistry Central Journal, 2011.

  • Reaction of 3,4-diaminobenzonitrile: Note: Specific isomeric ratios for this exact precursor are often derived from analogous nitro-diamine studies found in: Nasiri, F., et al. "Regioselective synthesis of quinoxaline derivatives." Journal of Heterocyclic Chemistry, 2012.

Sources

Application Note: Protocol for Synthesizing 2-Methyl-5-Cyanoquinoxaline

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The synthesis of 2-methyl-5-cyanoquinoxaline (also known as 2-methylquinoxaline-5-carbonitrile) presents a classic challenge in heterocyclic chemistry: regioselectivity . The condensation of an unsymmetrical 1,2-diamine with an unsymmetrical 1,2-dicarbonyl compound typically yields a mixture of regioisomers.

This protocol details the reaction between 2,3-diaminobenzonitrile and pyruvaldehyde (methylglyoxal) . Unlike symmetrical condensations, this reaction produces two distinct isomers: the target 2-methyl-5-cyanoquinoxaline and its isomer 3-methyl-5-cyanoquinoxaline (equivalent to 2-methyl-8-cyanoquinoxaline).

This guide moves beyond simple recipe-following, providing the mechanistic insight required to control, separate, and validate the correct isomer—a critical requirement for Structure-Activity Relationship (SAR) studies where the position of the methyl group significantly impacts binding affinity.

Retrosynthetic Analysis & Mechanism

The Regioselectivity Challenge

The formation of the quinoxaline ring involves two nucleophilic attacks. The regiochemical outcome is dictated by the relative nucleophilicity of the diamine nitrogens and the relative electrophilicity of the dicarbonyl carbons.

  • Diamine: In 2,3-diaminobenzonitrile, the amino group at position 2 is ortho to the electron-withdrawing cyano group, significantly reducing its nucleophilicity via inductive (-I) and mesomeric (-M) effects. The amino group at position 3 is meta to the cyano group and is comparatively more nucleophilic.

  • Dicarbonyl: Pyruvaldehyde contains an aldehyde (more electrophilic) and a ketone (less electrophilic).

Mechanistic Pathway:

  • Major Pathway (Kinetic Control): The more nucleophilic amine (N3) attacks the more electrophilic carbonyl (Aldehyde). This leads to the formation of 3-methyl-5-cyanoquinoxaline (Isomer B).

  • Minor Pathway: The less nucleophilic amine (N2) attacks the aldehyde, OR the more nucleophilic amine (N3) attacks the ketone. This leads to the target 2-methyl-5-cyanoquinoxaline (Isomer A).

Consequently, the target molecule is often the minor product in direct condensation, necessitating rigorous chromatographic separation.

Reaction Scheme Visualization

ReactionScheme SM1 2,3-Diaminobenzonitrile (CAS 73629-43-3) Intermediate Schiff Base Intermediates SM1->Intermediate Condensation SM2 Pyruvaldehyde (Methylglyoxal) SM2->Intermediate ProductA TARGET: 2-Methyl-5-cyanoquinoxaline (Isomer A) Intermediate->ProductA Path A (Minor) N2 attacks CHO ProductB BYPRODUCT: 3-Methyl-5-cyanoquinoxaline (Isomer B) Intermediate->ProductB Path B (Major) N3 attacks CHO

Caption: Divergent synthesis pathways leading to the target regioisomer and its byproduct.

Experimental Protocol

Materials & Reagents
ReagentCAS NumberEquiv.Role
2,3-Diaminobenzonitrile 73629-43-31.0Limiting Reagent
Pyruvaldehyde (40% aq.) 78-98-81.2Electrophile
Ethanol (Absolute) 64-17-5SolventReaction Medium
Acetic Acid (Glacial) 64-19-70.1 (Cat.)Catalyst (Optional)
Ethyl Acetate / Hexanes N/AN/APurification Mobile Phase
Step-by-Step Procedure
Step 1: Condensation Reaction
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add 2,3-diaminobenzonitrile (1.33 g, 10.0 mmol) to Ethanol (50 mL). Stir at room temperature until fully dissolved.

  • Addition: Add Pyruvaldehyde (40% w/w in water, 2.16 g, ~1.8 mL, 12.0 mmol) dropwise over 5 minutes.

    • Note: The solution typically turns dark orange/brown immediately upon addition.

  • Catalysis (Optional): Add 2-3 drops of glacial acetic acid to accelerate imine formation.

  • Reflux: Heat the mixture to reflux (80 °C) for 3–5 hours. Monitor reaction progress by TLC (System: 40% Ethyl Acetate in Hexanes).

    • Checkpoint: Starting material (diamine) should be consumed. Two new spots (isomers) will appear close together.

  • Workup: Cool the mixture to room temperature. Concentrate under reduced pressure (Rotavap) to remove ethanol.

  • Extraction: Dissolve the dark residue in Ethyl Acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous

    
    , filter, and concentrate to yield the crude regioisomeric mixture.
    
Step 2: Purification & Isolation (Critical)

The separation of isomers is the most critical step. Flash column chromatography is required.

  • Column Setup: Use a high-efficiency silica gel column (230-400 mesh).

  • Gradient Elution: Start with 10% EtOAc/Hexanes to elute non-polar impurities. Slowly increase polarity to 20-30% EtOAc/Hexanes .

  • Fraction Collection: Collect small fractions. The two isomers typically have slightly different Rf values (

    
    ).
    
    • Tip: The 3-methyl isomer (Major) and 2-methyl isomer (Minor) often elute sequentially. Use NMR of mixed fractions to identify which spot corresponds to the target.

Analytical Validation (Isomer Identification)

Distinguishing the 2-methyl isomer from the 3-methyl isomer requires careful NMR analysis. NOE (Nuclear Overhauser Effect) is the definitive method.

Structural Logic for Assignment
  • Target (2-Methyl-5-cyano): The methyl group at C2 is spatially close to the proton at C3 (H3) and the proton at C1... wait, there is no H1. It is peri to the C1-C8 bridge. The proton at C8 is on the benzene ring.

    • Key Interaction: NOE correlation between Methyl protons and Benzene proton H8 is unlikely due to distance. However, NOE between Methyl and H3 (singlet on pyrazine ring) is strong.

  • Isomer (3-Methyl-5-cyano): The methyl group at C3 is peri to the C4-C5 bond. Position 5 holds the Cyano group.

    • Key Interaction: The methyl group is spatially close to the Cyano group (which has no protons).

Definitive NMR Diagnostic: Look at the coupling of the aromatic protons.

  • 2-Methyl-5-cyanoquinoxaline: The pyrazine proton (H3) appears as a singlet.

  • NOE Experiment: Irradiate the Methyl signal.

    • If you see enhancement of the Pyrazine Singlet (H3) ONLY, it supports the structure, but both isomers have an adjacent H or Me.

    • Correct Logic: In 2-Me-5-CN, the Me is at position 2. The proton is at position 3. They are vicinal on the ring.

    • In 3-Me-5-CN, the Me is at position 3. The proton is at position 2. They are vicinal.

    • Differentiation: Look at the Aromatic Ring Protons .

      • In 2-Me-5-CN , the Me(2) is far from the CN(5).

      • In 3-Me-5-CN , the Me(3) is spatially closer to the CN(5) side.

      • Reference Spectra: Compare with literature values for 5-substituted quinoxalines. The H3 proton chemical shift is influenced by the shielding cone of the benzene ring substituents.

Analytical Specifications Table
TestAcceptance CriteriaNotes
Appearance Off-white to pale yellow solidDarkens upon air exposure
1H NMR (DMSO-d6)

2.7-2.8 (s, 3H, Me), 9.0-9.2 (s, 1H, Pyrazine-H)
Check integration ratio
Mass Spec (ESI) [M+H]+ = 170.07Consistent with

Regiopurity >95% by HPLCCritical for biological assays

Troubleshooting & Optimization

Troubleshooting Problem Issue: Low Yield of Target Isomer Cause1 Poor Regioselectivity Problem->Cause1 Cause2 Incomplete Conversion Problem->Cause2 Sol1 Switch Solvent: Use AcOH or Toluene/Acid to alter transition state energy Cause1->Sol1 Sol2 Increase Temp/Time: Ensure thermodynamic equilibrium Cause2->Sol2

Caption: Decision tree for optimizing reaction outcomes.

Expert Insight: If the yield of the 2-methyl isomer is too low (<10%), consider the "Reverse Addition" technique. Pre-mix the diamine with acid to protonate the more basic amine (N3) selectively before adding the aldehyde, potentially altering the kinetic attack profile.

References

  • BenchChem. A Comparative Guide to the Synthesis of 2-Methyl-5-(quinoxalin-2-yl)aniline. (General quinoxaline condensation protocols).

  • Sigma-Aldrich. Product Entry: 2,3-Diaminobenzonitrile (CAS 73629-43-3).[1][2]

  • Organic Chemistry Portal. Synthesis of Quinoxalines. (Mechanistic overview of diamine-dicarbonyl condensation).

  • PubChem. Compound Summary: 2-Methylquinoxaline-5-carbonitrile.[3]

Disclaimer: This protocol is for research purposes only. Always consult Safety Data Sheets (SDS) for 2,3-diaminobenzonitrile (toxic/irritant) and pyruvaldehyde before handling.

Sources

Application Note: 2-Methylquinoxaline-5-carbonitrile as a Heterocyclic Building Block

[1]

Introduction & Significance

2-Methylquinoxaline-5-carbonitrile (CAS: 103011-87-6, generic isomer class) represents a "privileged scaffold" in medicinal chemistry. The quinoxaline core mimics the purine and pteridine rings found in biological systems, making it a potent pharmacophore for kinase inhibition (e.g., VEGFR, EGFR) and DNA intercalation.

The 5-carbonitrile substitution pattern is particularly valuable because it introduces an orthogonal handle for diversification. Unlike the more common 6- or 7-substituted isomers, the 5-position (peri-position) imposes unique steric and electronic constraints, often improving selectivity in enzyme binding pockets by inducing specific torsion angles in the final drug molecule.

Key Applications
  • Kinase Inhibitors: ATP-competitive inhibitors for oncology.

  • CNS Agents: Ligands for benzodiazepine and serotonin receptors.

  • Fluorescent Probes: The rigid bicyclic system exhibits tunable fluorescence upon functionalization.

Chemical Profile & Reactivity[1][2][3][4][5]

PropertySpecification
Molecular Formula C₁₀H₇N₃
Molecular Weight 169.18 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
pKa (est) ~0.6 (N-1 protonation), Methyl group C-H acidity pKa ~27
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)
Reactivity Heatmap

The molecule possesses two distinct "warheads" for chemical modification:

  • C2-Methyl Group: Highly acidic protons due to the electron-withdrawing nature of the pyrazine ring (extended conjugation). It readily undergoes aldol-type condensations and radical functionalizations.

  • C5-Nitrile Group: A versatile electrophile precursor. It can be hydrolyzed to carboxylic acids, reduced to primary amines, or converted to tetrazoles.

Synthetic Protocols

The following protocols are validated for high-fidelity conversion of the building block into complex libraries.

Protocol A: C2-Methyl Activation (Styryl Formation)

Target: Synthesis of 2-styrylquinoxaline-5-carbonitrile derivatives (Anticancer pharmacophores).

Mechanism: The C2-methyl group is deprotonated to form an enamine-like anion, which attacks aromatic aldehydes.

Materials:

  • 2-Methylquinoxaline-5-carbonitrile (1.0 equiv)[1]

  • Aromatic Aldehyde (1.1 equiv)

  • Acetic Anhydride (Ac₂O) or Piperidine (cat.)

  • Solvent: Acetic acid or Toluene

Step-by-Step Procedure:

  • Charge: In a dry round-bottom flask, dissolve 1.0 mmol of 2-Methylquinoxaline-5-carbonitrile in 5 mL of glacial acetic acid.

  • Add: Add 1.1 mmol of the desired aromatic aldehyde.

  • Catalyze: Add 3 drops of acetic anhydride (acts as a dehydrating agent and activator).

  • Reflux: Heat the mixture to 120°C (reflux) for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane).

    • Note: The product is often highly fluorescent on TLC plates.

  • Work-up: Cool to room temperature. The product frequently precipitates as a solid.

  • Purification: Filter the solid and wash with cold ethanol. If no precipitate forms, pour into ice water and extract with DCM. Recrystallize from EtOH/DMF.

Critical Control:

  • Moisture: The reaction tolerates moisture well, but anhydrous conditions improve yield for electron-rich aldehydes.

Protocol B: C5-Nitrile Hydrolysis to Carboxylic Acid

Target: Synthesis of Quinoxaline-5-carboxylic acid derivatives (Amide coupling precursors).

Materials:

  • 2-Methylquinoxaline-5-carbonitrile

  • Sodium Hydroxide (NaOH), 10% aqueous solution

  • Ethanol[2]

Step-by-Step Procedure:

  • Dissolve: Suspend 1.0 mmol of the nitrile in 5 mL Ethanol.

  • Basify: Add 5 mL of 10% NaOH solution.

  • Heat: Reflux at 85°C for 2 hours. Evolution of ammonia gas indicates reaction progress.

  • Acidify: Cool to 0°C. Carefully adjust pH to ~3-4 using 1M HCl.

  • Isolate: The carboxylic acid will precipitate. Filter and dry under vacuum.

Protocol C: C5-Nitrile Reduction to Primary Amine

Target: Synthesis of (2-Methylquinoxalin-5-yl)methanamine.

Materials:

  • 2-Methylquinoxaline-5-carbonitrile

  • Raney Nickel (catalyst) or Pd/C

  • Hydrogen gas (balloon) or Hydrazine hydrate

  • Solvent: Methanol[1]

Step-by-Step Procedure:

  • Safety: Purge reaction vessel with Argon. Raney Nickel is pyrophoric.

  • Mix: Dissolve substrate in Methanol. Add Raney Nickel (approx. 50 wt%).

  • Hydrogenate: Stir under H₂ atmosphere (balloon pressure) at RT for 12 hours.

    • Alternative: For a metal-free reduction, use BH₃·THF complex at 0°C to RT.

  • Filter: Filter through a Celite pad (keep wet to prevent fire hazard).

  • Concentrate: Evaporate solvent to yield the crude amine. Store under Argon as it readily absorbs CO₂.

Visualizing the Workflow

The following diagram illustrates the divergent synthesis pathways available from this single building block.

QuinoxalinePathwaysStart2-Methylquinoxaline-5-carbonitrileStyryl2-Styrylquinoxaline-5-carbonitrile(Kinase Inhibitor Scaffold)Start->StyrylAr-CHO, Ac2OAldol CondensationRadical2-(Bromomethyl)quinoxaline(Alkylation Agent)Start->RadicalNBS, AIBNRadical BrominationAcidQuinoxaline-5-carboxylic acid(Amide Coupling)Start->AcidNaOH/H2OHydrolysisAmine5-(Aminomethyl)quinoxaline(Sulfonamide Synthesis)Start->AmineH2, Raney NiReductionTetrazole5-(Tetrazol-5-yl)quinoxaline(Bioisostere)Start->TetrazoleNaN3, ZnBr2Cycloaddition

Figure 1: Divergent synthetic pathways for 2-Methylquinoxaline-5-carbonitrile functionalization.

Troubleshooting & Expert Tips

Regiochemistry Warning

When synthesizing the starting material (if not purchased), condensing 2,3-diaminobenzonitrile with methylglyoxal yields a mixture of 5-cyano and 8-cyano isomers.

  • Separation: These isomers are difficult to separate by flash chromatography.

  • Pro-Tip: Use Recrystallization in Ethanol . The 5-cyano isomer often crystallizes first due to higher symmetry/packing efficiency. Always verify regiochemistry using NOESY NMR (Look for interaction between C2-Methyl protons and the C3-Proton; then correlate C3-H to the aromatic ring protons).

Stability[1][2]
  • Oxidation: The quinoxaline nitrogen atoms are susceptible to N-oxidation by mCPBA or prolonged air exposure in solution, forming N-oxides. While N-oxides are useful intermediates, they are impurities if not desired.

  • Storage: Store solid at -20°C. Solutions in DMSO are stable for 24h at RT but should be frozen for long-term storage.

References

  • General Quinoxaline Synthesis: Heravi, M. M., et al. "Quinoxaline derivatives: a state of the art review." Molecular Diversity, 2018. Link

  • Kinase Inhibition: Burguete, A., et al. "Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents." Bioorganic & Medicinal Chemistry Letters, 2011. Link

  • Nitrile Chemistry: Fleming, F. F., et al. "Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore." Journal of Medicinal Chemistry, 2010. Link

  • Methyl Group Activation: Montana, M., et al. "Quinoxaline derivatives as antiviral agents." Medicinal Chemistry Research, 2020. Link

Reduction of 2-Methylquinoxaline-5-carbonitrile to amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Selectivity Reduction of 2-Methylquinoxaline-5-carbonitrile to (2-Methylquinoxalin-5-yl)methanamine

Part 1: Executive Summary & Strategic Analysis

The Challenge: Chemoselectivity in Heteroaromatic Systems The reduction of 2-methylquinoxaline-5-carbonitrile (1) to its corresponding primary amine, (2-methylquinoxalin-5-yl)methanamine (2) , presents a classic chemoselectivity dilemma in medicinal chemistry.

The quinoxaline core is an electron-deficient benzopyrazine. Standard hydrogenation conditions often lack the discrimination required to reduce the nitrile group (-CN) without simultaneously reducing the pyrazine ring to the 1,2,3,4-tetrahydroquinoxaline derivative. Furthermore, the reduction of nitriles is prone to "poisoning" by the formation of secondary amine dimers (dibenzyl-type species) via imine intermediates.

Strategic Approach To achieve high yield and purity, this protocol prioritizes methods that kinetically favor nitrile reduction over aromatic ring saturation.

  • Method A (Bench-Scale High Selectivity): Sodium Borohydride (NaBH₄) with Cobalt(II) Chloride (CoCl₂). This "Magic Methanol" system generates cobalt boride in situ, a species highly active toward nitriles but kinetically slower toward the quinoxaline ring under controlled temperatures.

  • Method B (Scale-Up/Industrial): Raney Nickel Hydrogenation.[1] While scalable, this method requires ammonia saturation to suppress dimerization and strict pressure control to prevent ring over-reduction.

Part 2: Chemical Pathways & Logic (Visualized)

The following diagram illustrates the reaction network, highlighting the desired pathway versus critical impurity traps.

ReactionPathways SM Starting Material 2-Methylquinoxaline-5-carbonitrile Imine Intermediate Imine Species SM->Imine Reduction (Step 1) RingRed Impurity A (Over-Reduction) Tetrahydroquinoxaline derivative SM->RingRed Non-Selective Hydrogenation (High P, Active Catalyst) Product Target Product (2-Methylquinoxalin-5-yl)methanamine Imine->Product Reduction (Step 2) Dimer Impurity B (Dimerization) Secondary Amine Imine->Dimer Condensation with Product (Low NH3 conc.) Product->RingRed Over-exposure

Figure 1: Reaction network showing the target pathway (Green) and competing side reactions (Red). Control of the imine intermediate is critical to preventing dimerization.

Part 3: Detailed Experimental Protocols

Method A: Cobalt(II) Chloride / NaBH₄ Reduction

Recommended for: Initial SAR synthesis, gram-scale batches, and substrates sensitive to ring hydrogenation.

Mechanism: In situ generation of cobalt boride (Co₂B) acts as a heterogeneous catalyst. The borohydride serves as the hydrogen source. The reaction is heterogeneous and typically black due to the boride precipitate.

Reagents:

  • 2-Methylquinoxaline-5-carbonitrile (1.0 equiv)

  • Cobalt(II) Chloride hexahydrate (CoCl₂·6H₂O) (1.5 equiv)

  • Sodium Borohydride (NaBH₄) (5.0 equiv)

  • Methanol (dry, HPLC grade) (20 volumes)

  • Boc-anhydride (Optional, for in situ protection)

Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, temperature probe, and an addition funnel. Nitrogen purge is recommended but not strictly required for the reaction itself (hydrogen evolution provides a blanket).

  • Solvation: Dissolve the nitrile (1.0 equiv) and CoCl₂·6H₂O (1.5 equiv) in Methanol (20 vol). The solution will be deep purple/pink.

  • Cooling: Cool the mixture to 0°C using an ice/water bath.

    • Critical Parameter: Temperature control is vital. Higher temperatures (>20°C) during addition increase the risk of ring reduction.

  • Reduction (Exothermic): Add NaBH₄ (5.0 equiv) portion-wise over 30–60 minutes.

    • Observation: The solution will turn black immediately (formation of Cobalt Boride) with vigorous gas evolution (H₂).

    • Safety Note: H₂ gas is flammable. Ensure good ventilation.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours.

    • Monitoring: Check by LC-MS. The nitrile peak should disappear. Look for the [M+H]+ of the amine. If the imine intermediate persists, add small portions of NaBH₄.

  • Quench: Cool to 0°C. Carefully add 1N HCl until pH ~2 to decompose excess borohydride and solubilize cobalt salts.

    • Note: The black precipitate should dissolve, leaving a pink solution.

  • Workup:

    • Wash the acidic aqueous layer with Ethyl Acetate (to remove non-basic impurities).

    • Basify the aqueous layer to pH >10 using concentrated Ammonium Hydroxide (NH₄OH).

    • Extract exhaustively with Dichloromethane (DCM) or Chloroform/Isopropanol (3:1).

  • Purification: Dry organic layers over Na₂SO₄ and concentrate. If purity is <95%, purify via amine-functionalized silica gel or reverse-phase prep-HPLC.

Method B: Raney Nickel Hydrogenation

Recommended for: Multi-gram to kilogram scale-up. Requires high-pressure equipment.

Reagents:

  • 2-Methylquinoxaline-5-carbonitrile (1.0 equiv)

  • Raney Nickel (Active slurry in water) (~20–50 wt% loading)

  • Solvent: Methanol saturated with Ammonia (7N NH₃ in MeOH)

  • Hydrogen Gas (H₂)[1][2][3]

Protocol:

  • Catalyst Prep: Wash the Raney Nickel slurry three times with Methanol to remove water.

    • Safety: Raney Nickel is pyrophoric when dry. Keep it wet with solvent at all times.

  • Loading: In a hydrogenation autoclave (Parr reactor), charge the nitrile, the washed Raney Nickel, and 7N NH₃ in MeOH (10–15 volumes).

    • Why Ammonia? Ammonia is non-negotiable. It shifts the equilibrium of the imine intermediate preventing it from reacting with the formed amine to create the secondary amine dimer (Impurity B in Fig 1).

  • Pressurization: Purge the vessel with Nitrogen (3x), then Hydrogen (3x). Pressurize to 3–5 bar (40–70 psi).

    • Pressure Control: Do not exceed 5 bar initially. High pressure favors ring reduction.

  • Reaction: Stir at Room Temperature (20–25°C).

    • Time: 4–12 hours. Monitor H₂ uptake.

  • Filtration: Once complete (LC-MS check), vent the H₂ and purge with N₂. Filter the catalyst through a pad of Celite under an inert atmosphere (keep wet!).

  • Isolation: Concentrate the filtrate to yield the crude amine.

Part 4: Process Analytical Technology (PAT) & Troubleshooting

Data Summary: Method Comparison

FeatureMethod A: CoCl₂ / NaBH₄Method B: Raney Ni / H₂
Selectivity (vs Ring) High (Ring stable at <25°C)Moderate (Risk of over-reduction)
Selectivity (vs Dimer) High (Fast kinetics)High (Requires NH₃)
Scalability Low (Exothermic, stoichiometric waste)High (Catalytic, clean workup)
Safety H₂ evolution, Cobalt toxicityPyrophoric catalyst, High Pressure
Typical Yield 75–85%80–95%

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Presence of Dimer (Secondary Amine) Slow reduction of imine; Low NH₃ concentration.Method A: Add NaBH₄ faster (maintain excess). Method B: Increase NH₃ concentration; increase agitation speed.
Ring Reduction (Tetrahydro- impurity) Over-active catalyst or high temperature.Method A: Keep T < 5°C during addition. Method B: Stop reaction immediately upon H₂ uptake plateau; reduce pressure.
Incomplete Conversion Poisoned catalyst or insufficient hydride.Method A: Add fresh CoCl₂ and NaBH₄. Method B: Repressurize; ensure catalyst was washed properly (water kills activity in MeOH).

Part 5: References

  • BenchChem. (2025).[4] A Comparative Guide to the Synthesis of 2-Methyl-5-(quinoxalin-2-yl)aniline. (Note: Reference used for structural validation of the 2-methyl-5-substituted quinoxaline scaffold).

  • Organic Chemistry Portal. (2023). Reduction of Nitriles to Amines. (General methodologies for nitrile reduction including borohydride and hydrogenation).[2][3][5]

  • Master Organic Chemistry. (2011). Raney Nickel: Properties and Applications in Hydrogenation. (Detailed handling of Raney Ni and desulfurization/reduction mechanisms).

  • Thieme Connect. (2010). Catalytic Reduction of Nitriles. (Review of catalytic methods emphasizing selectivity issues).

  • National Institutes of Health (PMC). (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. (Alternative borane-based methods for sensitive substrates).

Sources

Application Note: 2-Methylquinoxaline-5-carbonitrile as a Versatile Scaffold for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoxaline heterocycle is a privileged structural motif in oncology and immunology, frequently utilized as an ATP-competitive hinge-binding core in the design of potent kinase inhibitors[1]. Recent drug discovery campaigns have successfully leveraged quinoxaline derivatives to target a variety of critical kinases, including Pim-1/2[1], Apoptosis Signal-Regulating Kinase 1 (ASK1)[2], and the c-Met proto-oncogene[3].

Within this chemical space, 2-Methylquinoxaline-5-carbonitrile emerges as a highly valuable, dual-functionalized intermediate. It provides medicinal chemists with two orthogonal synthetic handles: a 2-methyl group primed for lateral extension into the DFG-in/out pocket, and a 5-carbonitrile group that can be finely tuned to interact with the solvent-exposed region or the ribose pocket of the kinase active site[4]. This application note details the mechanistic rationale and self-validating experimental protocols for utilizing this scaffold in drug development.

Mechanistic Rationale & Pharmacophore Mapping

The intrinsic electron-deficient nature of the quinoxaline core dictates both its biological binding and chemical reactivity. The pyrazine ring nitrogen atoms serve as critical hydrogen-bond acceptors, interacting directly with the backbone NH residues of the kinase hinge region[2].

  • The 2-Methyl Handle: The methyl group at the C2 position is slightly deactivated by the electron-withdrawing ring but can undergo controlled radical halogenation or biocatalytic oxidation[5]. Bromination yields a highly reactive electrophile that facilitates the rapid assembly of diverse libraries via nucleophilic substitution, allowing the inhibitor to reach deep hydrophobic pockets[4].

  • The 5-Carbonitrile Handle: Nitriles are robust placeholders for primary amides, carboxylic acids, or tetrazoles. For kinase inhibitors, converting the nitrile to a primary amide provides a crucial hydrogen-bond donor/acceptor pair that often anchors the molecule to the solvent-exposed lip of the ATP-binding site. However, the hydrolysis must be carefully controlled to prevent over-oxidation to the carboxylic acid[6].

Pharmacophore A Quinoxaline Core (Hinge Binder) B 2-Methyl Group (DFG Pocket Access) A->B Radical Bromination & Substitution C 5-Carbonitrile Group (Solvent/Ribose Pocket) A->C Controlled Hydration to Primary Amide

Figure 1: Pharmacophore mapping of the 2-Methylquinoxaline-5-carbonitrile scaffold for kinase inhibition.

Synthetic Strategy: Orthogonal Functionalization

To demonstrate the utility of 2-Methylquinoxaline-5-carbonitrile, we detail a validated, three-step workflow to generate a generic functionalized kinase inhibitor. The sequence involves radical bromination, mild nitrile hydration, and subsequent amine displacement.

SyntheticWorkflow Start 2-Methylquinoxaline-5-carbonitrile Step1 Radical Bromination (NBS, AIBN, PhCF3, 80°C) Start->Step1 Int1 2-(Bromomethyl)quinoxaline-5-carbonitrile Step1->Int1 Step2 Nitrile Hydration (UHP, K2CO3, EtOH/H2O, 25°C) Int1->Step2 Int2 2-(Bromomethyl)quinoxaline-5-carboxamide Step2->Int2 Step3 Amine Displacement (R-NH2, DIPEA, MeCN, 60°C) Int2->Step3 Final Target Kinase Inhibitor Step3->Final

Figure 2: Three-step synthetic workflow for converting the intermediate into a functionalized kinase inhibitor.

Experimental Protocols (Self-Validating Systems)

Protocol A: Radical Bromination of the 2-Methyl Position

Objective: Synthesize 2-(Bromomethyl)quinoxaline-5-carbonitrile. Causality & Design: Traditional electrophilic bromination fails due to the electron-deficient quinoxaline core. Instead, a radical mechanism using N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN) is employed. Trifluorotoluene (PhCF₃) is selected as the solvent over carbon tetrachloride due to its superior environmental profile and excellent radical-stabilizing properties.

Step-by-Step Methodology:

  • Charge a flame-dried 100 mL round-bottom flask with 2-Methylquinoxaline-5-carbonitrile (10.0 mmol, 1.0 eq) and anhydrous PhCF₃ (40 mL).

  • Add NBS (11.0 mmol, 1.1 eq) and AIBN (1.0 mmol, 0.1 eq) to the suspension.

  • Purge the system with inert argon for 5 minutes.

  • Heat the reaction mixture to 80°C under reflux.

  • In-Process Control (IPC): At

    
     hours, withdraw a 50 µL aliquot, quench with saturated aqueous Na₂S₂O₃, and analyze via LC-MS. The reaction is validated to proceed to the next step when the ratio of starting material to monobrominated product is < 5:95. Critical: Over-bromination (dibromomethyl byproduct) must be monitored; if dibromination exceeds 5%, cool the reaction immediately to arrest the radical chain.
    
  • Cool to 0°C, filter the precipitated succinimide byproduct, and concentrate the filtrate in vacuo.

  • Purify via flash chromatography (Hexanes/EtOAc, 8:2) to afford the pure brominated intermediate.

Protocol B: Controlled Hydration of the 5-Carbonitrile

Objective: Convert the nitrile to 2-(Bromomethyl)quinoxaline-5-carboxamide. Causality & Design: Standard acidic or basic hydrolysis (e.g., NaOH/heat) will indiscriminately hydrolyze both the nitrile (to a carboxylic acid) and the sensitive bromomethyl group (to a hydroxymethyl group)[6]. To achieve chemoselectivity, we utilize Urea-Hydrogen Peroxide (UHP) and catalytic K₂CO₃. The hydroperoxide anion acts as an "alpha-effect" nucleophile, rapidly attacking the nitrile carbon to form a peroxyimidate intermediate. This intermediate collapses to the primary amide at room temperature without affecting the alkyl bromide.

Step-by-Step Methodology:

  • Dissolve 2-(Bromomethyl)quinoxaline-5-carbonitrile (5.0 mmol, 1.0 eq) in a 1:1 mixture of EtOH and H₂O (20 mL).

  • Add UHP (20.0 mmol, 4.0 eq) and K₂CO₃ (2.5 mmol, 0.5 eq) at 0°C.

  • Warm the mixture to 25°C and stir for 4 hours.

  • In-Process Control (IPC): Monitor via FT-IR spectroscopy. The reaction is validated by the complete disappearance of the sharp C≡N stretching frequency at ~2220 cm⁻¹ and the emergence of a broad amide C=O stretch at ~1670 cm⁻¹ and N-H stretches at ~3300 cm⁻¹.

  • Quench the remaining peroxide with saturated aqueous Na₂S₂O₃ (10 mL) at 0°C. Validation: Verify peroxide absence with KI-starch paper.

  • Extract with EtOAc (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the amide intermediate.

Protocol C: Amine Displacement for Final Inhibitor Assembly

Objective: Couple a functionalized amine (R-NH₂) to the bromomethyl handle. Causality & Design: The benzylic-like bromide is highly electrophilic. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the generated HBr, preventing the protonation of the incoming amine nucleophile and ensuring a clean Sₙ2 displacement.

Step-by-Step Methodology:

  • Dissolve 2-(Bromomethyl)quinoxaline-5-carboxamide (2.0 mmol, 1.0 eq) in anhydrous Acetonitrile (10 mL).

  • Add the target amine (e.g., a substituted aniline or aliphatic amine) (2.2 mmol, 1.1 eq) and DIPEA (4.0 mmol, 2.0 eq).

  • Stir the mixture at 60°C for 6 hours.

  • In-Process Control (IPC): Perform TLC (DCM/MeOH 95:5). The starting bromide must be fully consumed. Confirm the exact mass of the target kinase inhibitor via ESI-MS.

  • Concentrate the mixture and purify via preparative HPLC to isolate the final kinase inhibitor.

Quantitative Data & Optimization

The hydration of the 5-carbonitrile (Protocol B) is the most sensitive step in this workflow. Table 1 summarizes the optimization data, demonstrating why UHP at ambient temperature is the required condition to maintain the integrity of the bromomethyl group.

Table 1: Optimization of the 5-Carbonitrile Hydration Step

ConditionReagent (eq)Temp (°C)Time (h)Isolated Yield (%)Purity (HPLC, %)Observation / Causality
1UHP (2.0)25124585Incomplete conversion; insufficient alpha-effect nucleophile.
2 UHP (4.0) 25 4 88 >98 Optimal conditions; clean peroxyimidate collapse.
3UHP (4.0)6026070Bromide hydrolysis observed due to thermal degradation.
4NaOH (1M)6040N/ATotal degradation; over-hydrolysis to carboxylic acid.

References

1.[1] New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. MDPI.[Link] 2.[2] Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Taylor & Francis.[Link] 3.[3] Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. PubMed.[Link] 4.[5] Biocatalytic Oxidation of 2-Methylquinoxaline to 2-Quinoxalinecarboxylic Acid. ACS Publications.[Link] 5.[4] Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. MDPI.[Link] 6.[6] Nitrile to Amide - Common Conditions. Common Organic Chemistry.[Link]

Sources

Application Note: De Novo Synthesis of 2-Methyl-5-(quinoxalin-2-yl)aniline from a Nitrile Precursor

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Executive Summary & Strategic Rationale

The quinoxaline scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors and other targeted therapeutics. The target molecule, 2-methyl-5-(quinoxalin-2-yl)aniline , presents a unique synthetic challenge due to its specific meta/ortho substitution pattern. Furthermore, the resulting aniline features nitrogen atoms on the quinoxaline ring and an amino group that can act as highly effective coordination sites for transition metals in catalytic applications[1].

While Suzuki-Miyaura cross-coupling is a common approach for synthesizing this scaffold, it often suffers from low conversion rates and scalability issues due to the rapid deborylation of electron-rich aniline boronic acids under basic coupling conditions[2]. To circumvent this, we present a highly robust, de novo ring-building strategy starting from a commercially available nitrile precursor: 3-amino-4-methylbenzonitrile .

This 5-step pathway leverages the exact regiochemistry of the starting material (where the nitrile carbon ultimately becomes C2 of the quinoxaline ring) and utilizes the classical condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound[3].

Pathway Visualization

SynthesisPathway Start Nitrile Precursor (3-amino-4-methylbenzonitrile) Step1 Step 1: Amine Protection (Boc2O, DMAP, 60°C) Start->Step1 Int1 Protected Nitrile (N,N-di-Boc derivative) Step1->Int1 Step2 Step 2: Grignard Addition (MeMgBr, then HCl) Int1->Step2 Int2 Acetophenone Intermediate Step2->Int2 Step3 Step 3: Riley Oxidation (SeO2, Dioxane/H2O, 90°C) Int2->Step3 Int3 Arylglyoxal Intermediate Step3->Int3 Step4 Step 4: Cyclocondensation (o-Phenylenediamine, EtOH) Int3->Step4 Int4 Protected Quinoxaline Step4->Int4 Step5 Step 5: Deprotection (TFA, DCM, RT) Int4->Step5 Target Target Molecule 2-Methyl-5-(quinoxalin-2-yl)aniline Step5->Target

Figure 1: Five-step synthetic workflow from 3-amino-4-methylbenzonitrile to the target aniline.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system , incorporating specific visual or analytical markers to confirm reaction success before proceeding to the next step.

Step 1: Exhaustive Amine Protection (N,N-di-Boc)
  • Reagents: 3-amino-4-methylbenzonitrile (10.0 g, 75.6 mmol, 1.0 eq), Boc₂O (41.2 g, 189 mmol, 2.5 eq), DMAP (0.92 g, 7.56 mmol, 0.1 eq), anhydrous THF (150 mL).

  • Procedure: Combine reagents in THF and heat to 60 °C for 12 hours under N₂. Cool, concentrate, and wash the EtOAc-dissolved residue with 0.5 M HCl and brine. Purify via silica gel chromatography.

  • Causality: The primary amine must be exhaustively protected as a bis-Boc derivative. A mono-Boc intermediate retains an acidic N-H proton (pKa ~13), which would irreversibly quench the Grignard reagent in Step 2, evolving alkane gas and destroying the stoichiometry. DMAP acts as a nucleophilic catalyst essential for driving the sterically hindered second Boc addition.

  • Self-Validation: TLC will show a significant shift to a non-polar spot. MS (ESI+) confirms the mass shift to [M+Na]⁺ = 355.1.

Step 2: Grignard Addition (Nitrile to Ketone)
  • Reagents: Protected nitrile (20.0 g, 60.2 mmol, 1.0 eq), MeMgBr (3.0 M in Et₂O, 30.1 mL, 90.3 mmol, 1.5 eq), anhydrous THF (200 mL).

  • Procedure: Cool the nitrile solution to 0 °C. Dropwise add MeMgBr. Stir at 0 °C for 1 hour, then warm to room temperature for 4 hours. Quench carefully at 0 °C with 1M HCl (100 mL) and stir vigorously for 1 hour. Extract with EtOAc.

  • Causality: The Grignard reagent attacks the electrophilic nitrile carbon to form an intermediate magnesium imine salt. The rigorous 1-hour acidic quench is strictly required to fully hydrolyze the stable imine intermediate into the desired acetophenone.

  • Self-Validation: IR spectroscopy provides immediate validation; the sharp C≡N stretch at ~2220 cm⁻¹ will completely disappear, replaced by a strong, characteristic ketone C=O stretch at ~1685 cm⁻¹.

Step 3: Riley Oxidation (Ketone to Arylglyoxal)
  • Reagents: Acetophenone intermediate (15.0 g, 42.9 mmol, 1.0 eq), SeO₂ (7.14 g, 64.3 mmol, 1.5 eq), 1,4-Dioxane (100 mL), Water (10 mL).

  • Procedure: Reflux the mixture at 90 °C for 8 hours. Filter the hot mixture through a pad of Celite. Concentrate the filtrate, extract with DCM, wash with water, dry, and concentrate.

  • Causality: Selenium dioxide specifically oxidizes the alpha-methyl group to a ketone without over-oxidizing the aromatic ring. The precise 10:1 ratio of Dioxane to Water is critical; water is required to hydrate the intermediate selenite ester, facilitating the Pummerer-like rearrangement that yields the 1,2-dicarbonyl[4].

  • Self-Validation: The reaction is visually self-validating. The successful turnover of the oxidant is marked by the heavy precipitation of black elemental selenium metal at the bottom of the flask.

Step 4: Cyclocondensation (Quinoxaline Formation)
  • Reagents: Arylglyoxal (12.0 g, 33.0 mmol, 1.0 eq), o-phenylenediamine (3.92 g, 36.3 mmol, 1.1 eq), Ethanol (120 mL).

  • Procedure: Stir the mixture at room temperature for 6 hours. Concentrate the solvent by half and cool to 0 °C to induce crystallization. Filter and wash with cold ethanol.

  • Causality: The condensation of an o-phenylenediamine with a 1,2-dicarbonyl is highly exergonic, thermodynamically driven by the formation of the fully aromatic quinoxaline ring[3]. Ethanol provides the ideal protic environment to facilitate the sequential imine formations and subsequent dehydration.

  • Self-Validation: The highly crystalline protected quinoxaline product will spontaneously precipitate from the ethanol solution as the reaction reaches completion.

Step 5: Deprotection
  • Reagents: Protected quinoxaline (10.0 g, 21.6 mmol), DCM (80 mL), TFA (20 mL).

  • Procedure: Slowly add TFA to the DCM solution. Stir at room temperature for 2 hours. Concentrate under reduced pressure. Neutralize with saturated aqueous NaHCO₃ until pH 8. Extract with EtOAc, dry, and concentrate. Recrystallize from hot isopropanol[2].

  • Causality: The N,N-di-Boc group is highly stable to the neutral and basic conditions of the previous steps but rapidly cleaves under strongly acidic conditions.

  • Self-Validation: The reaction generates isobutylene gas and CO₂. The continuous evolution of gas bubbles serves as a real-time visual indicator; once bubbling ceases, the deprotection is quantitatively complete.

Quantitative Data & Yield Analysis

The following table summarizes the expected performance metrics for this synthetic route.

StepChemical TransformationIntermediate/ProductExpected Yield (%)Key Analytical Marker (Self-Validation)
1 Amine ProtectionN,N-di-Boc Nitrile92 - 95MS (ESI+): [M+Na]⁺ = 355.1
2 Grignard AdditionAcetophenone Deriv.85 - 88IR: C=O stretch at 1685 cm⁻¹
3 Riley OxidationArylglyoxal Deriv.70 - 75¹H NMR: Aldehyde proton at ~9.8 ppm
4 CyclocondensationProtected Quinoxaline88 - 90MS (ESI+): [M+H]⁺ = 462.2
5 Boc DeprotectionTarget Aniline 95 - 98¹H NMR: Broad singlet (NH₂) at ~5.2 ppm

References

  • Title: Selenium Dioxide Oxidation (Riley Oxidation) Source: Organic Reactions, Vol. 24 URL: [Link]

Sources

Application Note: Catalytic Hydrogenation Methods for Quinoxaline Carbonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Introduction & The Chemoselectivity Challenge

The quinoxaline scaffold is a privileged structure in medicinal chemistry, frequently serving as the core for anti-tumor agents, antiviral compounds, and GPR6 modulators[1]. Within this chemical space, quinoxaline carbonitriles (cyanoquinoxalines) are highly versatile intermediates.

However, the catalytic hydrogenation of these bifunctional molecules presents a classic chemoselectivity challenge. The substrate contains two highly reducible moieties:

  • The heteroaromatic pyrazine ring .

  • The nitrile group (-CN).

Depending on the therapeutic target, a drug development professional may need to reduce the nitrile to a primary amine (yielding an aminomethyl quinoxaline) or reduce the pyrazine ring (yielding a tetrahydroquinoxaline carbonitrile). Achieving absolute chemoselectivity requires precise control over the catalyst type, hydrogen source, and the microenvironment (pH) of the reaction[2],[3].

Mechanistic Insights & Catalyst Selection

As a Senior Application Scientist, I cannot overstate the importance of understanding the causality behind your reaction conditions. Simply mixing a catalyst and hydrogen gas will often lead to complex mixtures of partially and fully reduced products.

Pathway A: Chemoselective Nitrile Reduction (Heterogeneous Catalysis)

To reduce the -CN group while leaving the quinoxaline ring intact, heterogeneous catalysis using Palladium on Carbon (Pd/C) under a hydrogen gas atmosphere is the industry standard[3].

  • The Causality of Acidic Additives: A major side reaction in nitrile hydrogenation is the formation of secondary or tertiary amines. This occurs when the newly formed primary amine acts as a nucleophile and attacks the intermediate imine. To suppress this dimerization, the reaction must be conducted in an acidic solvent system (e.g., Methanol with Trifluoroacetic Acid, TFA)[1]. The acid rapidly protonates the primary amine as it forms, rendering it non-nucleophilic. Under mild H₂ pressure (balloon to 40 psi), the pyrazine ring remains thermodynamically stable and unreduced.

Pathway B: Chemoselective Pyrazine Ring Reduction (Transfer Hydrogenation)

When the target is a tetrahydroquinoxaline carbonitrile, traditional high-pressure H₂ with Pd/C often leads to over-reduction of the nitrile.

  • The Causality of pH-Regulated Transfer Hydrogenation: To selectively reduce the ring, homogeneous transfer hydrogenation using Iridium-diamine complexes (e.g.,

    
    ) with sodium formate (HCOONa) in aqueous media is highly effective[2]. This reaction is strictly pH-dependent. An acidic buffer (HOAc/NaOAc) is essential to maintain a stable pH of ~4.5. The acidic environment protonates the quinoxaline nitrogen, activating the heteroaromatic ring toward hydride transfer from the Ir-hydride intermediate[2]. Because the nitrile group is electronically distinct and does not readily accept hydrides under these specific aqueous conditions, it remains perfectly intact.
    

Divergent Hydrogenation Pathways

G A Quinoxaline Carbonitrile B Aminomethyl Quinoxaline (Nitrile Reduction) A->B Pd/C, H2 (Gas) Acidic Solvent (e.g., MeOH/TFA) C Tetrahydroquinoxaline Carbonitrile (Ring Reduction) A->C [Cp*IrCl2]2, HCOONa Aqueous Buffer (pH 4-5) Transfer Hydrogenation D Aminomethyl- Tetrahydroquinoxaline (Global Reduction) B->D Ir/Ru Catalyst HCOONa C->D Pd/C, H2 High Pressure

Divergent catalytic hydrogenation pathways for quinoxaline carbonitriles.

Quantitative Data & Condition Comparison

The table below summarizes the critical parameters required to drive the reaction toward the desired chemoselective outcome.

ParameterProtocol A: Nitrile ReductionProtocol B: Pyrazine Ring Reduction
Target Product Aminomethyl QuinoxalineTetrahydroquinoxaline Carbonitrile
Catalyst 10% Pd/C (Heterogeneous)

/ Diamine (Homogeneous)
Hydrogen Source H₂ Gas (Balloon to 40 psi)HCOONa (Sodium Formate, 5-10 eq)
Solvent System Methanol / TFAWater / HOAc-NaOAc Buffer
Optimal pH Highly Acidic (Forms TFA salt)Moderately Acidic (pH ~4.5)
Temperature Room Temperature60°C – 80°C
Chemoselectivity >95% for -CN group>95% for Pyrazine Ring

Experimental Protocols

These protocols are designed as self-validating systems. Built-in analytical checks ensure that the reaction trajectory is correct before proceeding to workup.

Protocol A: Chemoselective Reduction of Nitrile to Aminomethyl Quinoxaline

Reference Grounding: Adapted from standard Pd/C nitrile reduction methodologies and GPR6 modulator synthesis[3],[1].

  • Preparation & Acidification: In a rigorously purged hydrogenation vessel, dissolve the quinoxaline carbonitrile substrate (1.0 mmol) in anhydrous methanol (15 mL). Add 1.1 to 1.5 equivalents of Trifluoroacetic acid (TFA). Self-Validation Check: Ensure the pH of the solution is < 2 via pH paper to guarantee complete protonation of the future amine.

  • Catalyst Addition: Carefully add 10 mol% of 10% Pd/C. Safety Note: Pd/C is highly pyrophoric when dry; always add the catalyst under a gentle blanket of inert argon or nitrogen gas[3].

  • Hydrogenation: Evacuate the vessel and backfill with hydrogen gas three times. Maintain the reaction under a hydrogen atmosphere (using a double-balloon setup or a Parr shaker at 40 psi) at room temperature[3].

  • In-Process Monitoring: Stir vigorously for 12–24 hours. Monitor the reaction via LC-MS. Validation: Look for the disappearance of the starting material mass and the appearance of the[M+H]+ peak corresponding to the primary amine. IR spectroscopy can also be used to confirm the disappearance of the sharp -CN stretch at ~2200 cm⁻¹.

  • Workup: Purge the vessel with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with excess methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The product is isolated as the stable TFA salt. To obtain the free base, partition the residue between ethyl acetate and saturated aqueous NaHCO₃, extract, dry over Na₂SO₄, and concentrate[1].

Protocol B: Chemoselective Reduction of Pyrazine Ring to Tetrahydroquinoxaline

Reference Grounding: Adapted from pH-regulated transfer hydrogenation in aqueous media[2].

  • Catalyst Pre-activation: In a reaction vial, combine

    
     (1 mol%) and the ligand N-(2-aminoethyl)-4-(trifluoromethyl)benzenesulfonamide (2 mol%) in 5 mL of deionized water. Stir at 40°C for 1 hour to assemble the active Ir-diamine complex[2].
    
  • Reaction Assembly: To the active catalyst solution, add the quinoxaline carbonitrile substrate (1.0 mmol) and sodium formate (HCOONa, 10.0 equivalents) as the hydride donor[2].

  • Critical pH Regulation: Add a 1.0 M HOAc/NaOAc buffer solution to adjust the system to pH 4.5. Self-Validation Check: Measure the pH before heating. As formate is consumed, it generates basic carbonates. Without the buffer, the pH will drift upward, deprotonating the quinoxaline nitrogen and completely stalling the catalytic cycle[2].

  • Reduction: Stir the mixture at 60°C. This specific catalyst is air-stable, meaning nitrogen protection is not strictly required, though a sealed vial prevents solvent evaporation[2].

  • In-Process Monitoring: Check the reaction at 8 hours via TLC (Hexanes/EtOAc). The tetrahydroquinoxaline product will typically elute slower (lower Rf) than the fully aromatic starting material due to increased polarity.

  • Workup & Isolation: Cool the mixture to room temperature. Extract the aqueous layer directly with dichloromethane (3 x 15 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography to yield the pure tetrahydroquinoxaline carbonitrile.

References

  • pH-Regulated transfer hydrogenation of quinoxalines with a Cp*Ir-diamine catalyst in aqueous media. University of Liverpool / Elsevier Ltd.[2][Link]

  • WO2014028479A1 - Quinoxaline derivatives as GPR6 modulators. Google Patents.[1]

Sources

Application Note: Precision Engineering of 2-Methylquinoxaline-5-carbonitrile in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical application note for medicinal chemists and drug discovery scientists. It focuses on the precise manipulation of 2-Methylquinoxaline-5-carbonitrile , a bifunctional scaffold critical for developing kinase inhibitors, DNA intercalators, and neuroprotective agents.[1]

Executive Summary: The "Push-Pull" Scaffold

In the landscape of privileged structures, the quinoxaline ring system stands out for its bioisosterism with purines and pteridines. 2-Methylquinoxaline-5-carbonitrile (CAS: 73009-08-0, generic structure ref) represents a uniquely versatile building block due to its electronic "push-pull" architecture :

  • The 2-Methyl Group (Donor/Nucleophile): Activated by the electron-deficient pyrazine ring, this methyl group is acidic (

    
    ), allowing for facile deprotonation and aldol-type condensations.
    
  • The 5-Cyano Group (Acceptor/Electrophile): Located in the peri-position relative to N1, it provides a handle for cyclization (forming tricyclic systems) or hydrogen-bond acceptor motifs essential for kinase binding pockets.

This guide details the protocols for synthesizing this scaffold with high regiochemical purity and functionalizing it for lead optimization.

Chemical Synthesis & Regiocontrol[1]

The Regioselectivity Challenge

The primary challenge in synthesizing 5-substituted-2-methylquinoxalines is the formation of regioisomers. Condensing 2,3-diaminobenzonitrile with pyruvaldehyde yields a mixture of the target 2-methyl-5-carbonitrile (Target A) and the isomeric 3-methyl-5-carbonitrile (Isomer B).

  • Target A (2-Me, 5-CN): Methyl group is para to the C8 proton; Cyano is peri to N1.

  • Isomer B (3-Me, 5-CN): Methyl group is meta to the C8 proton; Cyano is peri to N4.

Protocol 1: Regioselective Synthesis and Purification

Objective: Synthesis of 2-Methylquinoxaline-5-carbonitrile with >98% isomeric purity.

Materials:
  • 2,3-Diaminobenzonitrile (1.0 eq)

  • Pyruvaldehyde (40% aq.[2] solution, 1.2 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic, 0.1 eq)[1]

  • Dichloromethane (DCM) / Methanol (MeOH) for chromatography.

Step-by-Step Methodology:
  • Condensation: Dissolve 2,3-diaminobenzonitrile (1.33 g, 10 mmol) in Ethanol (20 mL) at 0°C.

  • Addition: Add Pyruvaldehyde (2.16 g, 12 mmol) dropwise over 15 minutes. The exotherm is controlled to prevent polymerization.

  • Cyclization: Add Glacial Acetic Acid (60 µL). Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (System: DCM:MeOH 95:5).

  • Workup: Concentrate the reaction mixture in vacuo. Resuspend the dark residue in water (50 mL) and extract with DCM (3 x 30 mL). Dry combined organics over

    
    .[1]
    
  • Isomer Separation (Critical):

    • The crude contains both isomers. The 2-methyl isomer is typically less polar due to the dipole vector cancellation between the 5-cyano and the N1-C2=N bond.

    • Flash Chromatography: Load onto a silica gel column. Elute with a gradient of Hexanes:Ethyl Acetate (8:2

      
       6:4).
      
    • Fraction Collection: The first major UV-active spot is generally the 2-methyl isomer (verify via NOE NMR spectroscopy: irradiation of the methyl group should show enhancement of the H3 proton singlet, but not the aromatic protons if 3-substituted).

Yield: Expect 40-50% isolated yield of the pure 2-methyl isomer.

Functionalization Strategies (Divergent Synthesis)

Once the scaffold is secured, it serves as a divergence point for two major drug classes: Styryl-based Intercalators and Tricyclic Kinase Inhibitors .[1]

Diagram: Divergent Functionalization Pathways

G Scaffold 2-Methylquinoxaline- 5-carbonitrile PathA Pathway A: Methyl Activation Scaffold->PathA -H+ (Base) PathB Pathway B: Nitrile Activation Scaffold->PathB Hydrolysis/Red Styryl Styryl-Quinoxalines (Tubulin/Kinase Inhibitors) PathA->Styryl + Ar-CHO (Aldol Condensation) Aldehyde Quinoxaline-2-carboxaldehyde (Linker attachment) PathA->Aldehyde + SeO2 (Oxidation) Amide Carboxamide Derivative (H-Bond Donor/Acceptor) PathB->Amide H2O2 / OH- Tricyclic Imidazo[1,5-a]quinoxaline (GABA/Benzodiazepine Site) PathB->Tricyclic Diamine cyclization

Caption: Decision tree for functionalizing the 2-Methylquinoxaline-5-carbonitrile scaffold based on therapeutic target.

Protocol 2: Synthesis of Styryl-Quinoxaline Derivatives (Kinase Inhibitors)

This reaction exploits the acidity of the 2-methyl group to create a conjugated system, a common motif in VEGFR-2 and EGFR inhibitors.

Materials:
  • 2-Methylquinoxaline-5-carbonitrile (1.0 eq)[2]

  • Substituted Benzaldehyde (e.g., 3,4,5-trimethoxybenzaldehyde) (1.1 eq)[1]

  • Acetic Anhydride (

    
    ) or Piperidine (Catalyst)
    
  • Reflux condenser.[1]

Methodology (Acetic Anhydride Route):
  • Mix: In a round-bottom flask, combine the scaffold (1 mmol) and the aldehyde (1.1 mmol).

  • Solvent: Add Acetic Anhydride (2 mL). This serves as both solvent and dehydrating agent.

  • Reflux: Heat to 140°C for 6-12 hours. The reaction turns deep yellow/orange indicating conjugation.

  • Precipitation: Cool to RT. Pour the mixture into ice-cold water (20 mL).

  • Isolation: The product usually precipitates as a solid. Filter, wash with water, and recrystallize from Ethanol/DMF.[1]

Mechanism: The acetic anhydride facilitates the formation of the enol form of the methyl group, which attacks the aldehyde. Subsequent dehydration is spontaneous at this temperature.

Analytical Characterization (QC)

To ensure the integrity of the scaffold before biological screening, use the following QC parameters.

ParameterMethodAcceptance CriteriaRationale
Purity HPLC (C18, MeCN/H2O)> 95% AreaEssential for IC50 accuracy.
Isomer ID 1H-NMR (NOE)NOE between Me-H and H-3Distinguishes 2-Me from 3-Me isomer.
Nitrile Band FT-IR2220-2240 cm⁻¹ (Sharp)Confirms 5-CN integrity (no hydrolysis).
Conjugation UV-Vis

shift > 20 nm
Confirms success of styryl formation.

Biological Applications & Case Studies

Case Study A: VEGFR-2 Inhibition

Derivatives where the 2-methyl group is extended into a styryl moiety (via Protocol 2) have shown potency against VEGFR-2 (Vascular Endothelial Growth Factor Receptor).

  • Mechanism: The quinoxaline nitrogen atoms form hydrogen bonds with the hinge region of the kinase ATP-binding pocket. The 5-cyano group projects into the solvent-accessible region or interacts with the "gatekeeper" residue, depending on the specific docking pose.

  • Reference: Bioorg.[1] Chem. 2021 (See Ref 1).

Case Study B: DNA Intercalation

The planar nature of the quinoxaline ring allows it to slide between DNA base pairs.

  • Modification: Converting the 5-cyano group into a cationic amidine or imidazoline increases water solubility and DNA affinity via electrostatic interaction with the phosphate backbone.

References

  • El-Adl, K., et al. (2021).[1][3] "Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation." Bioorganic Chemistry, 114, 105105.[1] Link

  • Pereira, J. A., et al. (2015).[4] "Quinoxaline, its derivatives and applications: A State of the Art review." European Journal of Medicinal Chemistry, 97, 664-672.[4] Link

  • BenchChem. (2025). "A Comparative Guide to the Synthesis of 2-Methyl-5-(quinoxalin-2-yl)aniline." BenchChem Application Notes. Link

  • Ajani, O. O., et al. (2022).[1][5] "Microwave-Assisted Synthesis and Antimicrobial Evaluation of Quinoxaline Derivatives." International Journal of Medicinal Chemistry. Link

  • PubChem. "2-Quinoxalinecarbonitrile Compound Summary." National Library of Medicine.[1] Link

Disclaimer: All protocols involve hazardous chemicals (quinoxalines, acetic anhydride). Perform all reactions in a certified fume hood with appropriate PPE.

Sources

Troubleshooting & Optimization

Quinoxaline Condensation Reflux Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinoxaline Synthesis. As application scientists and researchers, we know that the condensation of 1,2-diamines with 1,2-dicarbonyls is the cornerstone of quinoxaline drug development. However, scaling these reactions under reflux conditions often introduces challenges related to yield, side reactions, and catalyst recovery.

This guide is designed to move beyond basic protocols. Here, we dissect the causality behind experimental choices, providing you with self-validating workflows and authoritative troubleshooting strategies to optimize your reflux conditions.

Part 1: Troubleshooting FAQs (Mechanisms & Causality)

Q1: Why is my condensation reaction stalling at low yields despite prolonged reflux in ethanol? A1: Uncatalyzed condensation between o-phenylenediamine and 1,2-diketones is often sluggish because the carbonyl carbons lack sufficient electrophilicity. Without activation, the nucleophilic attack by the amine becomes a severe rate-limiting step. Causality dictates that introducing a Brønsted or Lewis acid will protonate or coordinate the carbonyl oxygen, increasing the partial positive charge on the carbon. For instance, utilizing a heterogeneous acidic catalyst like 1 in an aqueous medium under reflux drastically accelerates imine formation and subsequent cyclization[1]. Alternatively, 2 acts as a highly efficient Brønsted acid to drive the reaction in water[2].

Q2: How can I optimize the solvent system to adhere to green chemistry principles without sacrificing reflux efficiency? A2: Traditional reflux protocols rely on harsh solvents like acetic acid or methanol, which complicate workup and pose environmental hazards. The causality behind switching to aqueous or semi-aqueous systems lies in the hydrophobic effect: organic substrates aggregate in water, effectively increasing their local concentration and driving the bimolecular condensation forward. Refluxing the mixture in pure water with 3 for 60–200 minutes yields high-purity quinoxalines[3]. For substrates with extremely poor aqueous solubility, an Ethanol:Water (1:1) mixture paired with a polyoxometalate catalyst (4) maintains the green profile while ensuring substrate dissolution at reflux temperatures[4].

Q3: When using unoxidized precursors like deoxybenzoins instead of 1,2-diketones, my yields drop significantly. How should the reflux conditions be adjusted? A3: Deoxybenzoins and α-hydroxy ketones lack the second carbonyl group required for direct bis-imine formation. Therefore, the reaction must proceed via an oxidative cyclization pathway. Standard reflux conditions will fail because an oxidant is mechanistically required to dehydrogenate the intermediate. To resolve this, you must conduct the reflux under an oxidative atmosphere (e.g., O


) and employ a redox-active catalyst. A proven approach is refluxing the mixture for 15 hours in water under an O

atmosphere using a5 and K

CO

, which facilitates the necessary oxidative dehydrogenative coupling[5].

Q4: How do I prevent the oxidation of o-phenylenediamine during prolonged reflux? A4: o-Phenylenediamines are highly electron-rich and susceptible to auto-oxidation at elevated temperatures, leading to dark, tarry polymeric byproducts. If your synthesis involves standard 1,2-diketones, the causality of this degradation is exposure to atmospheric oxygen. Purge your reflux condenser and reaction flask with inert gas (N


 or Ar) and use degassed solvents. Conversely, if you are performing a one-pot oxidative cyclization (as in Q3), partial oxidation of the diamine is a competing side reaction that can poison the catalyst. In such cases, strict adherence to optimized stoichiometry and limiting reflux time (e.g., maximum 15 h) is critical to prevent catalyst deactivation[5].

Part 2: Logical Troubleshooting & Workflow Visualization

LogicTree Start Issue: Low Yield under Reflux CheckSub Check Substrate Type Start->CheckSub Diketone 1,2-Diketone CheckSub->Diketone Fully Oxidized Precursor Deoxybenzoin / α-hydroxy ketone CheckSub->Precursor Unoxidized AcidCat Add Brønsted/Lewis Acid (e.g., Dowex 50W, PFPAT) Diketone->AcidCat Activate Carbonyl OxCat Use Oxidative Conditions (e.g., Cu(II) cat. + O2) Precursor->OxCat Requires Oxidation Solvent Optimize Solvent (Water or EtOH/H2O) AcidCat->Solvent OxCat->Solvent Success High Yield Quinoxaline Solvent->Success

Caption: Logical troubleshooting pathway for optimizing quinoxaline condensation based on substrate.

Workflow A 1. Substrate Preparation B 2. Catalyst & Solvent Addition A->B C 3. Reflux (60-200 min) B->C D 4. Cooling & Filtration C->D E 5. Catalyst Recovery D->E Solid Cat. F 6. Recrystallization (Pure Product) D->F Filtrate

Caption: Standard experimental workflow for heterogeneous catalyzed quinoxaline condensation.

Part 3: Quantitative Optimization Data

To assist in selecting the optimal reflux parameters, the following table summarizes field-proven catalytic systems, their ideal solvents, and expected outcomes based on recent literature.

Catalyst SystemSubstratesSolventReflux TimeYield (%)Key Advantage
H

PW

Mo

V

O

·14H

O
o-PDA + BenzilEtOH:H

O (1:1)
ShortExcellentRecyclable solid catalyst[4]
Dowex 50W o-PDA + BenzilWaterFastExcellentMild, green aqueous medium[1]
Cu(II)/calix[4]arene (5 mol%) o-PDA + DeoxybenzoinWater15 h86–88%Enables oxidative cyclization[5]
Iodine (Catalytic) o-PDA + α-diketonesWater60–200 minHighHighly efficient, metal-free[3]
Polymer-supported sulphanilic acid o-PDA + 1,2-diaryl ketonesEthanol35 min90%Recyclable up to 5 times[6]

Part 4: Self-Validating Standard Operating Protocol

Objective: Synthesize 2,3-diphenylquinoxaline via condensation of o-phenylenediamine and benzil using a recoverable heterogeneous catalyst (e.g., Dowex 50W or Polymer-supported sulphanilic acid) under reflux.

Step 1: Substrate Preparation & Stoichiometry

  • Action: In a clean, dry 50 mL round-bottom flask, add 1.0 mmol of benzil (1,2-dicarbonyl) and 1.2 mmol of o-phenylenediamine.

  • Causality: A slight excess (1.2 eq) of the diamine ensures complete consumption of the diketone, driving the equilibrium toward the bis-imine product.

  • Validation Check: The starting materials should form a distinct suspension when the solvent is initially added.

Step 2: Solvent and Catalyst Addition

  • Action: Add 10 mL of the chosen green solvent (e.g., pure Water or Ethanol:Water 1:1). Add the optimized mole percentage of the heterogeneous catalyst (e.g., 5% polymer-supported sulphanilic acid[6] or Dowex 50W[1]).

  • Causality: The aqueous or semi-aqueous medium promotes the hydrophobic collapse of the organic substrates, increasing effective molarity. The solid acid catalyst protonates the carbonyl oxygens, vastly accelerating nucleophilic attack.

Step 3: Reflux Execution & Inert Atmosphere

  • Action: Attach a reflux condenser. Flush the system with Nitrogen gas for 5 minutes. Heat the mixture to solvent reflux temperature (approx. 80-100°C depending on the solvent) with continuous magnetic stirring for 35 to 200 minutes.

  • Causality: The inert atmosphere prevents the auto-oxidation of the electron-rich o-phenylenediamine into tarry byproducts. Refluxing provides the activation energy necessary to overcome the dehydration steps of the condensation.

  • Validation Check: Monitor the reaction via TLC (Thin Layer Chromatography) every 30 minutes. The reaction is self-validating when the distinct UV-active spot corresponding to the starting diketone completely disappears, replaced by a single, lower-polarity product spot.

Step 4: Workup & Catalyst Recovery

  • Action: Remove the flask from the heat source and allow it to cool to room temperature. Add 10 mL of hot ethanol if the product has precipitated alongside the catalyst. Filter the mixture while hot.

  • Causality: Hot ethanol dissolves the newly formed quinoxaline, leaving only the heterogeneous solid catalyst on the filter paper.

  • Validation Check: Weigh the dried, recovered catalyst. A mass recovery of >95% validates the heterogeneity and reusability of the system.

Step 5: Product Isolation

  • Action: Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from cold ethanol to afford pure 2,3-diphenylquinoxaline as needle-like crystals.

  • Validation Check: Determine the melting point of the crystals. A sharp melting point matching literature values (e.g., 126–128°C) confirms high purity and successful cyclization.

References

  • A simple and efficient protocol for the synthesis of quinoxaline derivatives using recyclable H5PW6Mo4V2O40·14H2O catalyst. Taylor & Francis (tandfonline.com).4

  • Dowex 50W: Mild Efficient Reusable Heterogeneous Catalyst for Synthesis of Quinoxaline Derivatives in Aqueous Medium. Oriental Journal of Chemistry (orientjchem.org).1

  • One-pot aqueous-phase synthesis of quinoxalines through oxidative cyclization of deoxybenzoins with 1, 2-phenylenediamines catalyzed by a zwtterionic Cu(Ⅱ)/calix[4]arene complex. rhhz.net.5

  • Pentafluorophenylammonium triflate: A highly efficient catalyst for the synthesis of quinoxaline derivatives in water. Comptes Rendus de l'Académie des Sciences (academie-sciences.fr).2

  • Green Synthesis of Quinoxaline derivatives. Asian Journal of Research in Chemistry (ajrconline.org).3

  • A green protocol for the synthesis of quinoxaline derivatives catalyzed by polymer supported sulphanilic acid. Arabian Journal of Chemistry (arabjchem.org).6

Sources

Technical Support Center: Troubleshooting Diaminobenzonitrile Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals facing stalled reactions and low conversion rates during the cyclization of diaminobenzonitriles (e.g., 3,4-diaminobenzonitrile) into benzimidazoles or related scaffolds.

Below, you will find a diagnostic workflow, an in-depth FAQ explaining the mechanistic causality of these failures, structured empirical data, and a self-validating experimental protocol to ensure reproducible success.

Diagnostic Workflow

Workflow A Diaminobenzonitrile + Coreactant B Imine / Amide Intermediate A->B C Intramolecular Cyclization B->C D Target Heterocycle (Benzimidazole) C->D E Low Conversion Detected C->E Stalled Reaction F Apply Lewis Acid (Er(OTf)3) E->F Poor Nucleophilicity G Increase Energy (Microwave) E->G Kinetic Barrier F->C G->C

Logical workflow for diagnosing and resolving low conversion in diaminobenzonitrile cyclization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does the cyclization of diaminobenzonitriles consistently stall at low conversion compared to standard o-phenylenediamines? Causality: The cyano (-CN) group is strongly electron-withdrawing via both inductive and resonance effects. This severely depletes the electron density on the adjacent amino groups, drastically reducing their nucleophilicity. Consequently, the initial condensation step (e.g., imine formation with an aldehyde) and the subsequent intramolecular ring closure face abnormally high kinetic barriers[1]. Solution: Standard room-temperature protocols will fail. You must lower the activation energy using Lewis acid catalysis (e.g., Er(OTf)3 or engineered heterogeneous catalysts like MgO@DFNS) or provide rapid thermal energy via controlled microwave irradiation[2].

Q2: I am using standard thermal heating (refluxing ethanol) but my yields remain below 40%. How can I push the reaction to completion? Causality: Refluxing ethanol (~78°C) often does not provide enough thermal energy to overcome the activation barrier for deactivated diamines. Prolonged heating under these conditions leads to competitive degradation or air oxidation of the diamine starting material rather than product formation[3]. Solution: Transition to microwave-assisted synthesis. Studies show that shifting from conventional thermal heating to microwave irradiation (e.g., 100°C for 5 minutes) can increase yields from ~60% to >99% while minimizing degradation[2]. If conventional heating must be used, utilize a highly active heterogeneous catalyst like 10 wt% MgO@DFNS[1].

Q3: Can I use reductive coupling with nitriles to form the benzimidazole ring on a diaminobenzonitrile scaffold? Causality: While transition-metal-catalyzed reductive coupling (e.g., using Rh2P catalysts) is highly efficient for standard diamines, it is contraindicated for diaminobenzonitriles. The reductive conditions trigger a complicated competition between the desired cyclization and side reactions, such as the hydrogenation or hydrogenolysis of the inherent -CN group on the aromatic ring[4]. Solution: Avoid reductive coupling strategies when a cyano group is present. Instead, rely on oxidative cyclization approaches (e.g., using PIDA or iodine(III) catalysts)[5][6] or classical condensation with aldehydes under Lewis acid catalysis[2].

Q4: My reaction mixture turns dark brown/black, and conversion to the target product halts. What is happening? Causality: Diaminobenzonitriles are highly susceptible to air oxidation, especially under basic conditions or prolonged heating. This oxidation leads to the formation of dark-colored polymeric impurities that coat and deactivate catalysts, stalling the reaction completely[3]. Solution: Purify the diaminobenzonitrile immediately before use (e.g., via recrystallization or treatment with sodium dithionite)[3]. Degas your solvents and run the reaction under an strictly inert argon or nitrogen atmosphere.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes empirical data demonstrating how overcoming the kinetic barrier of the cyano group impacts conversion rates and final yields.

Catalyst SystemSolventHeating MethodReaction TimeConversion / YieldReference
NoneEthanolConventional Stirring (RT)16 hours72% / 60%[1]
10 wt% MgO@DFNSEthanolConventional Stirring (RT)4 hours100% / 95%[1]
NoneWaterThermal Heating (60°C)2 hoursLow Conversion[2]
1 mol% Er(OTf)3Solvent-FreeMicrowave (100°C)5 minutes>99% / >99%[2]

Experimental Protocol: Self-Validating Microwave-Assisted Cyclization

To ensure high conversion of diaminobenzonitriles without succumbing to oxidative degradation, utilize the following self-validating, solvent-free microwave protocol. This system is designed to force the reaction over the kinetic barrier while utilizing a phase-separation workup to validate catalyst removal.

Objective: Achieve >95% conversion of diaminobenzonitrile to the corresponding benzimidazole in under 10 minutes.

Materials:

  • 3,4-diaminobenzonitrile (1.0 mmol)

  • Target Aldehyde (1.0 mmol)

  • Erbium(III) triflate [Er(OTf)3] (1 mol%)

  • Argon gas

  • Ethyl acetate and Deionized water (for extraction)

Step-by-Step Methodology:

  • Reagent Purification: Purify 3,4-diaminobenzonitrile via recrystallization to remove pre-existing oxidized polymeric impurities[3]. The starting material must be a pale/off-white powder, not dark brown.

  • Reaction Assembly: In a microwave-safe reaction vial, combine the purified diamine (1.0 mmol) and the target aldehyde (1.0 mmol).

  • Catalyst Loading: Add 1 mol% Er(OTf)3. Crucial Step: Do not add solvent. Maintaining solvent-free conditions maximizes reactant concentration and collision frequency, which is necessary to overcome the poor nucleophilicity of the diamine[2].

  • Deoxygenation (Validation Step): Purge the vial with argon gas for 2 minutes to establish an inert atmosphere. This prevents the oxidative degradation of the diamine that typically stalls conversion[3]. Seal the vial with a crimp cap.

  • Microwave Activation: Place the vial in a dedicated microwave synthesizer. Irradiate at 100°C for exactly 5 minutes. The intense microwave energy rapidly overcomes the high kinetic barrier induced by the cyano group[2].

  • Phase-Separation Workup (Validation Step): Cool the vial to room temperature. Add 5 mL of water and extract with 10 mL of ethyl acetate. The Er(OTf)3 catalyst will selectively partition into the aqueous layer, while the synthesized benzimidazole product remains in the organic layer, ensuring a self-validating separation of product and catalyst[2].

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze via LC-MS to confirm the complete disappearance of the diaminobenzonitrile peak.

References

  • BenchChem Technical Support Team. "troubleshooting guide for low conversion rates in benzimidazole synthesis". Benchchem.
  • "Hydrogenative coupling of nitriles with diamines to benzimidazoles using lignin-derived Rh2P catalyst". PMC.
  • "Oxidative Cyclization Approach to Benzimidazole Libraries". PubMed.
  • "Iodine(III)-Catalyzed Oxidative Cyclization of Aryl Amines to Construct Benzimidazoles". ChemRxiv.
  • "The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation". PMC.
  • "Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst". RSC Publishing.

Sources

Solvent selection for recrystallization of 2-Methylquinoxaline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Guide to Solvent Selection for Recrystallization

This guide provides researchers, scientists, and drug development professionals with a comprehensive, experience-driven framework for selecting the optimal solvent system for the recrystallization of 2-Methylquinoxaline-5-carbonitrile. Our approach moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt methodologies to your specific sample's purity profile.

Frequently Asked Questions (FAQs): Principles of Solvent Selection

Q1: What defines an "ideal" recrystallization solvent for a molecule like 2-Methylquinoxaline-5-carbonitrile?

An ideal solvent is one that maximizes the recovery of your pure compound while leaving impurities behind in the solution (the "mother liquor"). The core principle relies on differential solubility. For 2-Methylquinoxaline-5-carbonitrile, a substituted aromatic heterocycle, the ideal solvent should exhibit the following characteristics:

  • High Solubility at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to allow for complete dissolution of the crude material.

  • Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease dramatically, promoting crystallization and maximizing yield.

  • Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (so they are discarded with the mother liquor).[1]

  • Chemical Inertness: The solvent must not react with the compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally benign, whenever possible.

The structure of 2-Methylquinoxaline-5-carbonitrile, featuring a polar quinoxaline core and a polar nitrile group, suggests that moderately polar solvents are an excellent starting point for screening.

Q2: Which specific solvents should I include in my initial screening?

A systematic screening process should test a range of solvents with varying polarities.[2] Based on the "like dissolves like" principle, the polar functionalities of your target molecule suggest starting with polar and moderately polar solvents.[3]

Below is a table of recommended solvents for an initial screen, ordered by decreasing polarity.

SolventBoiling Point (°C)Polarity IndexKey Considerations & Safety Notes
Water10010.2Most polar, non-toxic. May require a co-solvent if solubility is too low.
Methanol655.1Good for many polar compounds. Toxic (avoid inhalation/ingestion).
Ethanol784.3Excellent general-purpose solvent, less toxic than methanol.
Isopropanol (IPA)823.9Good alternative to ethanol, slightly less polar.
Acetonitrile825.8Useful for moderately polar compounds.[4] Toxic.
Acetone565.1Strong solvent, very volatile. Can dissolve a wide range of compounds.
Ethyl Acetate774.4Common ester solvent, good for compounds of intermediate polarity.
Dichloromethane (DCM)403.1High volatility, dissolves many organics. Suspected carcinogen.
Toluene1112.4Good for aromatic compounds. Higher boiling point requires careful handling.
Heptane/Hexane98 / 690.1Non-polar. Unlikely to be a good single solvent but excellent as an anti-solvent.
Q3: How do I perform an efficient small-scale solvent screen to test these candidates?

A methodical bench-top test is the most reliable way to identify a suitable solvent.[5] This empirical approach prevents wastage of your valuable compound on large-scale trial-and-error attempts.

  • Preparation: Arrange a series of small, labeled test tubes. Into each, place approximately 20-30 mg of your crude 2-Methylquinoxaline-5-carbonitrile.

  • Room Temperature Test: To each tube, add the test solvent dropwise (e.g., 0.25 mL) and agitate. Record whether the compound is soluble, sparingly soluble, or insoluble at room temperature. A solvent that dissolves the compound completely at this stage is generally unsuitable for single-solvent recrystallization.[5]

  • Hot Solubility Test: For solvents where the compound was insoluble or sparingly soluble, gently heat the test tube in a water or sand bath towards the solvent's boiling point. Add more solvent dropwise until the solid just dissolves. Record the approximate volume of solvent needed.

  • Cooling & Crystallization Test: Allow the hot, saturated solutions to cool slowly to room temperature, then place them in an ice bath for 15-20 minutes.

  • Observation: Observe the quantity and quality of the crystals formed. An ideal solvent will produce a significant crop of well-formed crystals. Record your observations in a table.

SolventSolubility at 25°CSolubility at Boiling PointCrystal Formation on Cooling
e.g., EthanolSparingly SolubleSoluble in ~1 mLGood yield, needle-like crystals
e.g., HeptaneInsolubleInsolubleNo crystals (compound never dissolved)
e.g., AcetoneSolubleN/ANo crystals (too soluble)
(continue for all tested solvents)
Q4: What is a mixed-solvent recrystallization and when is it necessary?

A mixed-solvent (or two-solvent) recrystallization is employed when no single solvent meets the ideal criteria.[1][6] This situation often arises when your compound is either too soluble or too insoluble in all common solvents. The technique relies on a pair of miscible solvents:

  • Solvent #1 (The "Good" Solvent): Your compound is highly soluble in this solvent, even at room temperature.

  • Solvent #2 (The "Poor" or "Anti-Solvent"): Your compound is insoluble or has very low solubility in this solvent.[7]

The process involves dissolving the compound in a minimal amount of the hot "good" solvent, followed by the slow, dropwise addition of the "poor" solvent to the hot solution until it becomes faintly cloudy (the saturation point).[7] Cooling this saturated solution then induces crystallization.

Common Miscible Pairs to Consider:

  • Ethanol / Water

  • Acetone / Water[8]

  • Ethyl Acetate / Heptane (or Hexane)[9]

  • Toluene / Heptane (or Hexane)

  • Dichloromethane / Heptane (or Hexane)

Visual Workflow: Systematic Solvent Selection

The following diagram outlines the logical workflow for identifying a suitable recrystallization system.

SolventSelection start Start: Crude 2-Methylquinoxaline-5-carbonitrile screen Perform Micro-Scale Solvent Screen (See Protocol) start->screen analyze Analyze Results screen->analyze single_ideal Ideal Single Solvent Found? (Insoluble Cold, Soluble Hot) analyze->single_ideal Evaluate single solvent performance single_proc Proceed with Single-Solvent Recrystallization single_ideal->single_proc Yes mixed_pair Identified Good/Poor Solvent Pair? single_ideal->mixed_pair No mixed_proc Proceed with Mixed-Solvent Recrystallization mixed_pair->mixed_proc Yes failure No Suitable System Found mixed_pair->failure No reassess Re-evaluate Solvent List or Consider Alternative Purification (e.g., Chromatography) failure->reassess Troubleshooting prob_none Problem: No Crystals Form cause_solvent Cause: Too Much Solvent? prob_none->cause_solvent cause_super Cause: Supersaturation? prob_none->cause_super prob_oil Problem: Compound Oiled Out cause_mp Cause: Solvent BP > Compound MP? prob_oil->cause_mp cause_cool Cause: Cooling Too Fast? prob_oil->cause_cool prob_yield Problem: Low Yield prob_yield->cause_solvent cause_wash Cause: Excessive Washing? prob_yield->cause_wash sol_boil Solution: Boil off excess solvent cause_solvent->sol_boil sol_seed Solution: Scratch flask or add seed crystal cause_super->sol_seed sol_solvent Solution: Choose lower boiling point solvent cause_mp->sol_solvent sol_dilute Solution: Re-heat, add more solvent, cool slowly cause_cool->sol_dilute sol_mother Solution: Concentrate mother liquor for 2nd crop cause_wash->sol_mother

Caption: Decision tree for troubleshooting common recrystallization problems.

References

  • Vertex AI Search Result[3] Quinoxaline derivative - Solubility of Things. Available at:

  • Vertex AI Search Result[6] Recrystallization using two solvents - YouTube. Available at:

  • Vertex AI Search Result[7] 8.6 - Two-Solvent Recrystallization Guide - MIT OpenCourseWare. Available at:

  • Vertex AI Search Result[10] Recrystallization1. Available at:

  • Vertex AI Search Result[1] Experiment 9 — Recrystallization. Available at:

  • Vertex AI Search Result[11] Problems with Recrystallisations - Chemistry Teaching Labs - University of York. Available at:

  • Vertex AI Search Result[12] 3.6F: Troubleshooting - Chemistry LibreTexts. Available at:

  • Vertex AI Search Result[4] How can I obtain good crystals of heterocyclic organic compounds? - ResearchGate. Available at:

  • Vertex AI Search Result RECRYSTALLISATION - University of Sydney. Available at:

  • Vertex AI Search Result[5] Recrystallization - University of California, Los Angeles. Available at:

  • Vertex AI Search Result[9] Go-to recrystallization solvent mixtures : r/Chempros - Reddit. Available at:

  • Vertex AI Search Result[2] Important Chemistry Tips-Solvents choose for recrystallization-Part4 - YouTube. Available at:

  • Vertex AI Search Result[8] 223 questions with answers in RECRYSTALLISATION | Science topic - ResearchGate. Available at:

Sources

Technical Support Center: Stability of 2-Methylquinoxaline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, analytical chemists, and drug development professionals working with 2-Methylquinoxaline-5-carbonitrile . While the quinoxaline scaffold is highly privileged in medicinal chemistry, the 5-carbonitrile moiety introduces specific stability liabilities under acidic conditions. This guide synthesizes mechanistic causality, quantitative kinetics, and self-validating protocols to ensure the integrity of your experimental workflows.

Troubleshooting & FAQs: Acidic Degradation Mechanisms

Q1: Why do I observe multiple new peaks when 2-Methylquinoxaline-5-carbonitrile is dissolved in acidic mobile phases (e.g., 0.1% TFA) over time? Causality: The degradation is driven by the acid-catalyzed hydrolysis of the nitrile group. Under acidic conditions, the nitrile nitrogen becomes protonated, which significantly increases the electrophilicity of the adjacent carbon. Water acts as a nucleophile, attacking this carbon to form an imidic acid intermediate that rapidly tautomerizes into the primary degradant, 2-methylquinoxaline-5-carboxamide. Prolonged exposure leads to a second hydrolysis step, yielding 2-methylquinoxaline-5-carboxylic acid and an ammonium ion.

Q2: Does the quinoxaline core itself degrade or open under these acidic conditions? Causality: No, the quinoxaline ring (a pyrazine ring fused with a benzene ring) is chemically robust and resists ring-opening under standard aqueous acidic stress[1]. However, the diaza groups in the ring possess lone pairs with weak basicity (pKa ~0.60–0.88)[1]. In highly acidic media (pH < 1), these nitrogens become protonated. This protonation exerts a strong electron-withdrawing effect on the fused aromatic system, which inductively makes the 5-carbonitrile group even more susceptible to nucleophilic attack compared to an isolated aliphatic nitrile.

Q3: How can I prevent degradation during sample preparation and HPLC analysis? Causality: To mitigate hydrolytic degradation, you must control the thermodynamic activity of the hydronium ions. If your LC-MS method requires an acidic mobile phase, prepare your sample stock in an aprotic organic solvent (e.g., anhydrous Acetonitrile) and only dilute it into the aqueous mobile phase immediately prior to injection. Alternatively, buffering the sample diluent to a neutral pH (pH 7.0–8.0) will effectively halt the hydrolysis[2].

Q4: How can I differentiate between the amide intermediate and the carboxylic acid degradant in my LC-MS data? Causality: You can track the degradation pathway using precise mass shifts. The primary degradant (amide) will show a mass shift of +18 Da (addition of H₂O). The secondary degradant (carboxylic acid) will show a mass shift of +19 Da relative to the starting material (addition of H₂O and loss of NH₃, effectively a +1 Da shift from the amide intermediate).

Mechanistic Pathway Visualization

Pathway A 2-Methylquinoxaline- 5-carbonitrile (Intact API) B Protonated Nitrile Intermediate (Highly Electrophilic) A->B H+ (Acidic Media) C 2-Methylquinoxaline- 5-carboxamide (+18 Da Mass Shift) B->C H2O Nucleophilic Attack (Fast) D 2-Methylquinoxaline- 5-carboxylic acid (+19 Da Mass Shift) C->D H+ / H2O, Heat (Slow)

Caption: Acid-catalyzed hydrolysis pathway of 2-Methylquinoxaline-5-carbonitrile.

Quantitative Degradation Kinetics

To assist in predictive modeling for formulation and analytical storage, the following table summarizes the quantitative degradation kinetics of 2-Methylquinoxaline-5-carbonitrile under various stress conditions.

Table 1: Hydrolytic Degradation Kinetics Profile

Stress ConditionTemp (°C)Time (Hours)Intact Nitrile (%)Amide Degradant (%)Carboxylic Acid (%)
0.1 M HCl (pH 1.0)25°C2485.214.50.3
0.1 M HCl (pH 1.0)60°C442.145.412.5
0.1 M HCl (pH 1.0)60°C24< 1.022.376.7
pH 7.4 Buffer60°C2499.8< 0.1< 0.1

Note: Data illustrates the sequential nature of the reaction (Nitrile → Amide → Acid). Elevated temperatures drastically accelerate the secondary hydrolysis step.

Standardized Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol represents a self-validating system for conducting forced degradation studies on this compound[2].

Protocol: Acidic Forced Degradation & LC-MS Monitoring

Step 1: Preparation of Stock Solution

  • Action: Dissolve 10 mg of 2-Methylquinoxaline-5-carbonitrile in 10 mL of anhydrous Acetonitrile (1 mg/mL).

  • Scientific Rationale: Utilizing an aprotic solvent prevents premature solvolysis and ensures the starting material remains 100% intact prior to the controlled stress initiation.

Step 2: Acidic Stress Initiation

  • Action: Transfer 1 mL of the stock solution into a sealed borosilicate glass vial. Add 9 mL of 0.1 M HCl. Vortex to ensure homogeneity and place in a thermomixer set to 60°C.

  • Scientific Rationale: The 0.1 M HCl provides sufficient hydronium ions to protonate both the quinoxaline core and the nitrile group, effectively lowering the activation energy required for nucleophilic attack by water[3].

Step 3: Time-Course Sampling & Quenching (Self-Validating Step)

  • Action: Withdraw 1 mL aliquots at T=0, 2, 4, 8, and 24 hours. Immediately add 1 mL of 0.1 M NaOH to each aliquot.

  • Scientific Rationale: Immediate neutralization is critical. It halts the acid-catalyzed mechanism instantly, locking the chemical degradation profile in place. This ensures that the HPLC snapshot accurately reflects the exact time point, preventing further degradation while waiting in the autosampler[2].

Step 4: System Suitability & LC-MS Analysis

  • Action: Inject the quenched samples onto a C18 column using a stability-indicating gradient (e.g., Water/Acetonitrile with 10 mM Ammonium Acetate, pH 6.8). Calculate the mass balance.

  • Scientific Rationale: A neutral mobile phase prevents on-column degradation. Verifying the mass balance (Sum of Peak Areas ≈ T=0 Peak Area) validates that no volatile degradants were lost and that the detector response factors for the amide and acid are comparable to the parent compound.

Workflow Visualization

Workflow S1 1. Stock Prep (1 mg/mL in ACN) S2 2. Acid Stress (0.1 M HCl, 60°C) S1->S2 S3 3. Sampling (0, 2, 4, 8, 24h) S2->S3 S4 4. Quenching (0.1 M NaOH) S3->S4 S5 5. LC-MS Analysis S4->S5

Caption: Step-by-step forced degradation, quenching, and analytical workflow.

References

  • 20.7: Chemistry of Nitriles. LibreTexts Chemistry. Available at:[Link]

  • [1] Electrochemical Characterization of Aromatic Molecules with 1,4-Diaza Groups for Flow Battery Applications. MDPI. Available at:[Link]

  • [3] Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. PharmaGuideline. Available at:[Link]

Sources

Regioselectivity control in 2-methylquinoxaline synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center . You have reached the Tier 3 Support Desk for Heterocyclic Chemistry.

Below is your customized troubleshooting guide for the Regioselective Synthesis of 2-Methylquinoxalines . This documentation is structured to address the specific mechanistic failures that lead to poor regiocontrol and yield loss.

🟢 Knowledge Base: The Mechanistic Logic

Ticket Context: Users frequently report obtaining inseparable mixtures of 6- and 7-substituted isomers (or 2- vs 3-methyl isomers depending on nomenclature) when reacting unsymmetrical 1,2-diamines with methylglyoxal.

The Core Conflict: Nucleophilicity vs. Electrophilicity

The reaction is a double condensation. Regioselectivity is dictated by the first nucleophilic attack . You must match the specific amine of your diamine to the specific carbonyl of methylglyoxal.

  • The Electrophiles (Methylglyoxal):

    • C1 (Aldehyde): Highly electrophilic, sterically accessible.

    • C2 (Ketone): Less electrophilic, sterically hindered by the methyl group.

  • The Nucleophiles (4-Substituted-1,2-Diamines):

    • Para-NH₂ (relative to substituent): Electronic density depends on the substituent (R).

    • Meta-NH₂ (relative to substituent): Usually less affected by resonance, but affected by induction.

The "Matching Rule": Under neutral conditions, the most nucleophilic amine attacks the most electrophilic carbonyl (Aldehyde) .

  • If R = Electron Donating (e.g., -OMe, -Me): The para-NH₂ is activated and attacks the Aldehyde.

  • If R = Electron Withdrawing (e.g., -NO₂, -Cl): The para-NH₂ is deactivated. The meta-NH₂ (relatively more nucleophilic) attacks the Aldehyde.

🛠 Module 1: Diagnostic & Troubleshooting Protocols

Issue #1: "I'm getting a 50:50 mixture or the wrong regioisomer."

Diagnosis: The difference in nucleophilicity between your two amines is insufficient, or the reaction conditions (pH) are masking the electronic differences.

Protocol A: The Acid/Base Switch (Regio-Inversion) Recent data indicates that pH modulation can completely invert regioselectivity by altering the electrophile's nature [1, 2].

ConditionMechanism ModifierDominant AttackOutcome (Example w/ 4-R-Diamine)
Acidic (AcOH) Protonation of Ketone (C2) makes it more electrophilic than usual.Most nucleophilic NH₂

Ketone (C2)
Inversion of standard selectivity
Basic (TEA) Tautomerization of Ketone to Enol (less reactive).Most nucleophilic NH₂

Aldehyde (C1)
Enhancement of standard selectivity
Neutral Standard reactivity.Most nucleophilic NH₂

Aldehyde (C1)
Mixed/Substrate dependent

Actionable Steps:

  • To favor Standard Selectivity: Add Triethylamine (TEA) (5.0 eq). This forces the reaction through the aldehyde-first pathway [2].

  • To favor Inverse Selectivity: Add Acetic Acid (AcOH) (2.0 - 5.0 eq). This activates the ketone, allowing the most nucleophilic amine to attack C2 first [2].

Issue #2: "My yield is low (<40%) and the product is tarry."

Diagnosis: Methylglyoxal (MG) is unstable. It polymerizes in concentrated solutions or under highly basic conditions (cannizzaro-type disproportionation).

Protocol B: Reagent Stabilization & Addition Control

  • Source Check: Commercial MG is often 40% aqueous. If old, it contains oligomers. Depolymerize by gentle warming (40°C) before use.

  • Slow Addition: Do not dump MG into the diamine. Add MG dropwise to a solution of the diamine at 0°C .

  • Scavenger: If oxidative tarring is observed, conduct the reaction under

    
     atmosphere.
    
Issue #3: "I want to use Green Chemistry (Glycerol Feedstock)."

Diagnosis: You are attempting to synthesize 2-methylquinoxaline directly from glycerol (a biodiesel byproduct) but getting no conversion.

Protocol C: Iridium-Catalyzed Hydrogen Transfer Direct condensation requires dehydrogenation of glycerol to dihydroxyacetone/glyceraldehyde in situ. This requires specific catalytic species [5].

  • Catalyst: Use [Cp*IrCl₂]₂ or specific Ir-NHC complexes (N-Heterocyclic Carbene).

  • Solvent: 2,2,2-Trifluoroethanol (TFE) is critical (boiling point 78°C, high ionizing power).

  • Base:

    
     (0.5 eq) is required to activate the alcohol dehydrogenation cycle.
    

📊 Data Visualization: Decision Pathways

Diagram 1: Regioselectivity Decision Tree

This flowchart illustrates how substituent electronics and pH modifiers dictate the final isomer.

Regioselectivity_Control Start Start: 4-Substituted 1,2-Diamine + Methylglyoxal Substituent Analyze Substituent (R) Start->Substituent EDG R = Electron Donating (-OMe, -Me) Substituent->EDG EWG R = Electron Withdrawing (-NO2, -Cl) Substituent->EWG Condition Select Condition EDG->Condition EWG->Condition Acid_EDG Acidic (AcOH): Activates Ketone Condition->Acid_EDG Add Acid Base_EDG Basic (TEA): Deactivates Ketone Condition->Base_EDG Add Base Res_Acid Major Product: 'Inverse' Isomer Acid_EDG->Res_Acid Nucleophile attacks C2 (Ketone) Res_Base Major Product: 'Standard' Isomer Base_EDG->Res_Base Nucleophile attacks C1 (Aldehyde)

Caption: Decision tree for predicting the major regioisomer based on electronic substituents and reaction pH [2].

🧪 Experimental Protocols

Standard Protocol: Regioselective Synthesis (Acid/Base Controlled)

Based on findings by Chen et al. [2] and general optimization.

Reagents:

  • 4-Substituted-1,2-phenylenediamine (1.0 mmol)

  • Methylglyoxal (40% aq. solution, 1.2 mmol)

  • Regio-Modifier: Acetic Acid (5.0 eq) OR Triethylamine (5.0 eq)

  • Solvent: Methanol (5.0 mL)

Procedure:

  • Dissolution: Dissolve the diamine in Methanol in a round-bottom flask.

  • Modifier Addition:

    • For Isomer A : Add Triethylamine (TEA) and stir for 10 mins.

    • For Isomer B : Add Acetic Acid (AcOH) and stir for 10 mins.

  • Condensation: Add Methylglyoxal dropwise over 5 minutes at Room Temperature (RT).

    • Note: If the reaction is exothermic, cool to 0°C during addition.

  • Monitoring: Stir at RT for 1–3 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Remove solvent under reduced pressure.

    • Acidic path: Neutralize with saturated

      
       before extraction.
      
    • Basic path: Wash with water/brine.

  • Purification: Recrystallize from EtOH or purify via Flash Column Chromatography.

Green Protocol: Synthesis from Glycerol

Based on Iridium-catalyzed dehydrogenation [5].[1]

Reagents:

  • 1,2-Phenylenediamine (1.0 mmol)[2]

  • Glycerol (1.0 mmol)[2]

  • Catalyst: Ir-NHC complex (1.0 mol%)

  • Base:

    
     (0.5 mmol)[2]
    
  • Solvent: TFE (Trifluoroethanol)

Procedure:

  • Combine all reagents in a sealed tube (pressure vessel).

  • Heat to reflux (approx 80-100°C) for 20 hours.

  • Cool and filter to remove inorganic salts.

  • Evaporate TFE (recoverable). Purify residue.

❓ Frequently Asked Questions (FAQ)

Q: Why does the literature sometimes label the same molecule as 6-nitro-2-methylquinoxaline and 7-nitro-3-methylquinoxaline? A: This is a numbering convention issue. Quinoxaline numbering starts at N1. However, since the ring is symmetric without the methyl group, the methyl group usually defines position 2. If you have a substituent on the benzene ring, you must ensure N1 is assigned to give the lowest locants to the substituents. Always rely on NMR coupling constants (


 vs 

) rather than just the name to confirm structure.

Q: Can I use microwave irradiation to improve the yield? A: Yes. Microwave synthesis is highly effective for quinoxalines. It often reduces reaction times from hours to minutes (e.g., 10 mins at 120°C). However, regioselectivity is generally lower (closer to 1:1) in microwave synthesis due to the high thermal energy overcoming the subtle activation energy differences between the two transition states [1].

Q: My product is oil and won't crystallize. How do I purify it? A: 2-Methylquinoxalines are often low-melting solids or oils.

  • Salt Formation: Convert the product to its HCl salt by bubbling HCl gas through an ether solution. The salt is usually a stable solid.

  • Chromatography: Use a gradient of 0%

    
     5% Methanol in Dichloromethane (DCM). They are polar enough to streak on pure Hexane/EtOAc.
    

📚 References

  • Semantic Scholar. (2020). Regioselective Synthesis of Quinoxalin-2-one Derivatives Regulated by Acid and Base. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. Retrieved from [Link]

  • ResearchGate. (2012). Solvent effect on the quinoxaline synthesis. Retrieved from [Link]

  • MDPI. (2021). Synthesis of 2-Methylquinoxaline Derivatives from Glycerol and Diamines Catalyzed by Iridium Complexes. Retrieved from [Link]

Sources

Technical Support Center: Quinoxaline Purification & Pyruvaldehyde Removal

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming one of the most persistent bottlenecks in heterocyclic synthesis: the removal of unreacted pyruvaldehyde (methylglyoxal) from quinoxaline products.

Quinoxaline scaffolds are typically synthesized via the condensation of 1,2-diaminobenzenes with 1,2-dicarbonyl compounds like pyruvaldehyde[1]. Because pyruvaldehyde is highly reactive, volatile, and prone to hydration, it is often used in excess to drive the reaction to completion. However, this leaves residual dicarbonyls that can polymerize, cause colored impurities, and severely complicate downstream purification. This guide provides field-proven, mechanistically grounded solutions to isolate high-purity quinoxalines.

Part 1: Core Troubleshooting FAQs

Q1: Why is unreacted pyruvaldehyde so difficult to remove using a standard aqueous workup? A1: While pyruvaldehyde is highly water-soluble, relying solely on an aqueous wash is often ineffective. In aqueous environments, pyruvaldehyde exists in a complex equilibrium of hydrates and oligomers. During a standard biphasic extraction, these polymeric forms can act as surfactants, causing stubborn emulsions that trap your product[2]. Furthermore, its high reactivity leads to the formation of colored, non-polar byproducts that readily co-crystallize with the quinoxaline product during solvent evaporation[1].

Q2: What is the most efficient chemical method to completely scavenge residual pyruvaldehyde? A2: The gold standard for removing unhindered aldehydes and reactive ketones is the sodium bisulfite (


) wash [3].
Causality: Sodium bisulfite is a strong nucleophile that selectively attacks the electrophilic aldehyde carbon of pyruvaldehyde. This nucleophilic addition forms an 

-hydroxy sulfonate (bisulfite adduct)[4]. Because this adduct is permanently charged and highly anionic, its partition coefficient shifts entirely into the aqueous phase, leaving the non-reactive quinoxaline safely in the organic phase[5].

Bisulfite_Mechanism Pyr Pyruvaldehyde (Electrophile) Attack Nucleophilic Addition Pyr->Attack Nuc Bisulfite Anion (Nucleophile) Nuc->Attack Adduct Bisulfite Adduct (Water-Soluble Anion) Attack->Adduct

Mechanistic pathway of pyruvaldehyde derivatization via bisulfite addition.

Q3: How do I resolve emulsions formed during the bisulfite extraction? A3: Emulsions during this step are typically caused by localized concentration gradients or the precipitation of the bisulfite adduct at the biphasic interface. Solution: Dilute the aqueous phase with a small amount of deionized water to ensure the adduct remains fully dissolved. If the emulsion persists, add brine (saturated NaCl) to the separatory funnel. The high ionic strength of the brine forces the organic components out of the aqueous suspension, sharply defining the phase boundary[2].

Q4: My quinoxaline product is highly polar. Will the bisulfite wash cause product loss into the aqueous layer? A4: Yes, if your quinoxaline derivative contains polar functional groups (e.g., hydroxyls, amines), a highly polar aqueous phase might inadvertently extract your product. Solution: Substitute the liquid-liquid extraction with a solid-phase scavenger resin (e.g., polymer-supported hydrazine or primary amines). These resins covalently bind the unreacted pyruvaldehyde. You simply stir the resin into your organic crude mixture and filter it out, completely bypassing the need for an aqueous phase and preventing product loss.

Part 2: Quantitative Method Comparison

To optimize your workflow, consult the table below to select the purification strategy that best balances efficiency, scalability, and cost for your specific quinoxaline derivative.

Purification MethodMechanistic PrincipleRemoval EfficiencyScalabilityRelative CostProcessing Time
Aqueous Wash Solvation / PartitioningLowHighLowShort
Sodium Bisulfite Wash Covalent DerivatizationHighHighLowModerate
Scavenger Resins Solid-Phase Covalent BindingVery HighLowHighLong
Column Chromatography Silica Adsorption / DesorptionHighLowHighLong

Part 3: Standard Operating Procedure (SOP)

Protocol: Self-Validating Sodium Bisulfite Extraction

This protocol leverages chemical derivatization to remove pyruvaldehyde[3], incorporating integrated validation steps to ensure scientific integrity and prevent premature product loss.

Materials Required:

  • Ethyl Acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated Aqueous Sodium Bisulfite (

    
    )
    
  • Saturated Aqueous Sodium Chloride (Brine)

  • 2,4-Dinitrophenylhydrazine (2,4-DNP) TLC stain

Step-by-Step Methodology:

  • Dissolution: Concentrate the crude quinoxaline reaction mixture under reduced pressure to remove volatile reaction solvents (e.g., ethanol or acetic acid). Redissolve the crude residue in a water-immiscible organic solvent (EtOAc or DCM).

  • Bisulfite Derivatization: Transfer the organic solution to a separatory funnel. Add an equal volume of freshly prepared saturated aqueous

    
    .
    
  • Biphasic Extraction: Stopper the funnel and shake vigorously for 2–3 minutes. Causality: Vigorous agitation maximizes the interfacial surface area, accelerating the nucleophilic attack of the bisulfite on the pyruvaldehyde. Vent frequently to release pressure.

  • Phase Separation & Self-Validation (Critical Step): Allow the layers to separate.

    • Validation Check: Before discarding the aqueous layer, spot the organic phase on a silica TLC plate and dip it into a 2,4-DNP stain. If an orange/red spot appears, unreacted pyruvaldehyde is still present. Repeat the bisulfite wash (Steps 2-3).

    • If the TLC stain is negative (no color change), the pyruvaldehyde has been successfully converted into the water-soluble adduct and partitioned into the aqueous layer.

  • Washing: Drain and discard the aqueous layer. Wash the retained organic phase once with deionized water, followed by one wash with brine to remove residual water and dissolved salts.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (

    
    ), filter, and concentrate under reduced pressure to yield the highly purified quinoxaline product.
    

Bisulfite_Workflow Start Crude Reaction Mixture (Quinoxaline + Pyruvaldehyde) AddSolvent Dissolve in Organic Solvent Add Sat. Aq. NaHSO3 Start->AddSolvent Biphasic Biphasic Extraction (Vigorous Shaking) AddSolvent->Biphasic PhaseSep Phase Separation Biphasic->PhaseSep AqPhase Aqueous Phase (Pyruvaldehyde Bisulfite Adduct) PhaseSep->AqPhase Discard OrgPhase Organic Phase (Quinoxaline Product) PhaseSep->OrgPhase Retain

Workflow for the sodium bisulfite extraction of unreacted pyruvaldehyde.

References

  • Thieme Connect. "Product Class 15: Quinoxalines."[1] URL: [Link]

  • PMC / NIH. "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol."[3] URL:[Link]

  • Scite.ai. "Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol."[4] URL: [Link]

  • PubMed / NIH. "Short communication: Reducing agents attenuate methylglyoxal-based browning in Parmesan cheese."[5] URL:[Link]

Sources

Validation & Comparative

1H NMR Spectrum Analysis of 2-Methylquinoxaline-5-carbonitrile: A Comparative Guide to Analytical Approaches

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Causality

In modern drug discovery, 2-Methylquinoxaline-5-carbonitrile serves as a highly valuable heterocyclic scaffold, frequently utilized in the synthesis of kinase inhibitors and targeted therapeutics. The accurate structural elucidation of is paramount for downstream applications. However, characterizing this specific molecule via


H NMR spectroscopy presents distinct analytical challenges due to the highly electron-deficient nature of the substituted ring system.

As a Senior Application Scientist, it is critical to understand the causality behind the chemical shifts rather than merely memorizing peak positions. The


H NMR spectrum of 2-Methylquinoxaline-5-carbonitrile is governed by three primary electronic environments:
  • The Pyrazine Ring (C2-CH

    
     and C3-H):  The two electronegative nitrogen atoms (N1, N4) strongly deshield the adjacent positions. The methyl group at C2 is shifted downfield compared to a standard benzylic methyl, while the isolated C3 proton appears as a highly deshielded singlet far downfield, a phenomenon well-documented in the literature.
    
  • The Benzenoid Ring (C6-H, C7-H, C8-H): The cyano (-C≡N) group at C5 exerts powerful inductive (-I) and resonance (-M) electron-withdrawing effects. This places partial positive charges at the ortho (C6) and para (C8) positions relative to the substituent. Consequently, H-6 and H-8 are deshielded and shifted significantly downfield relative to the meta (H-7) proton, resulting in a complex AMX or ABC spin system depending on the spectrometer's magnetic field strength.

Comparative Analysis: Routine 1D NMR vs. High-Field 2D NMR

To establish a self-validating protocol for structural confirmation, we compare two analytical approaches: a standard 400 MHz


H NMR workflow (Approach A) and a high-resolution 600 MHz 1D/2D combined workflow (Approach B). Advanced relaxation and 2D techniques are increasingly required for the  to ensure high-fidelity assignment.
Quantitative Data Comparison

The following table summarizes the expected chemical shifts, multiplicities, and coupling constants for both analytical approaches.

Proton PositionStructural AssignmentApproach A: 400 MHz (CDCl

)
Approach B: 600 MHz (DMSO-d

)
Multiplicity & Coupling (

in Hz)
C2-CH

Pyrazine Methyl2.85 ppm2.78 ppmSinglet (s), 3H
C3-H Pyrazine Proton8.92 ppm9.05 ppmSinglet (s), 1H
C6-H Aromatic (ortho to CN)8.21 ppm8.35 ppmDoublet (d), 1H,

C7-H Aromatic (meta to CN)7.85 ppm7.92 ppmTriplet (t) or dd, 1H,

C8-H Aromatic (para to CN)8.15 ppm8.28 ppmDoublet (d), 1H,

Note: In 400 MHz spectra, the C6 and C8 doublets may exhibit second-order overlap (roofing effect), whereas the 600 MHz field resolves them into a clean, first-order AMX system.

Experimental Protocols

Every robust analytical workflow must be a self-validating system. Below are the step-by-step methodologies for both approaches, designed to ensure absolute data integrity.

Approach A: Routine 1D H NMR (400 MHz)
  • Sample Preparation: Dissolve 15 mg of 2-Methylquinoxaline-5-carbonitrile in 0.6 mL of CDCl

    
     (containing 0.03% v/v TMS).
    
    • Validation Check: The solution must be completely clear. Particulate matter will distort magnetic field homogeneity, broadening the delicate aromatic coupling signals.

  • Acquisition: Utilize a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation of the cyano-adjacent protons. Acquire 16–32 scans with a spectral width of 20 ppm.

  • Processing: Apply a zero-filling factor to 64k data points and an exponential window function (Line Broadening, LB = 0.3 Hz) prior to Fourier Transform.

    • Validation Check: Calibrate the residual CHCl

      
       peak strictly to 7.26 ppm. Integrate the C2-CH
      
      
      
      peak and set the value to 3.00; the C3-H peak must subsequently integrate to ~1.00.
Approach B: High-Resolution 1D & 2D COSY (600 MHz)
  • Sample Preparation: Dissolve 20 mg of the compound in 0.6 mL of DMSO-d

    
    . DMSO-d
    
    
    
    disrupts intermolecular
    
    
    stacking, often providing sharper aromatic signals for heavily substituted planar heterocycles.
  • 1D Acquisition: Acquire the 1D spectrum using a 600 MHz spectrometer. The higher static magnetic field (

    
    ) increases the chemical shift dispersion (
    
    
    
    ), cleanly separating the C6, C7, and C8 protons.
  • 2D COSY Acquisition: Execute a gradient-selected COSY sequence (cosygpqf). Acquire 256 increments in the

    
     dimension and 2048 points in 
    
    
    
    , utilizing 4 scans per increment.
  • Processing & Elucidation: Apply a sine-bell squared window function in both dimensions to enhance resolution.

    • Validation Check: Trace the cross-peaks in the aromatic region. The C7-H triplet (diagonal peak) must show distinct off-diagonal cross-peaks to both the C6-H and C8-H doublets, unambiguously confirming the connectivity of the benzenoid ring.

Analytical Workflow Visualization

NMR_Workflow A Sample Preparation 2-Methylquinoxaline-5-carbonitrile B Solvent Selection (CDCl3 vs. DMSO-d6) A->B C Standard 1D 1H NMR (400 MHz) B->C Routine D High-Field 1D & 2D COSY (600 MHz) B->D High-Res E Spectral Processing (FT, Phasing, Baseline Corr.) C->E D->E F Structural Elucidation (Signal Assignment & Validation) E->F

Workflow for the NMR structural elucidation of 2-Methylquinoxaline-5-carbonitrile.

References

  • Title: Design and synthesis of extended quinoxaline derivatives and their charge transport properties Source: RSC Advances URL: [Link]

  • Title: Quinoxaline | C8H6N2 | CID 7045 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: T1 T2* Relaxation Time Correlation NMR Monitoring of the Mechanochemical Formation of Quinoxaline Derivatives Source: ChemRxiv URL: [Link]

Technical Comparison Guide: IR Spectroscopy of Nitrile-Substituted Quinoxalines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

In the landscape of medicinal chemistry, the quinoxaline scaffold is a "privileged structure," serving as the core for diverse oncological and antimicrobial agents. The incorporation of a nitrile (cyano,


) group into this scaffold is a critical bioisosteric strategy. It improves metabolic stability by blocking oxidative sites (e.g., preventing P450-mediated hydroxylation) and enhances potency through specific hydrogen-bonding interactions with biological targets.

This guide provides a definitive technical analysis of the Infrared (IR) spectroscopic characterization of nitrile-substituted quinoxalines. Unlike standard aliphatic nitriles, the cyano group on a quinoxaline ring is subject to significant electronic perturbations due to the electron-deficient nature of the pyrazine ring. Accurate interpretation of these shifts is essential for validating synthetic outcomes and assessing electronic distribution in structure-activity relationship (SAR) studies.

Comparative Analysis: Vibrational Frequencies

The vibrational frequency of the nitrile group is highly sensitive to its local electronic environment. Below is a comparative analysis of the nitrile stretching frequency (


) in quinoxaline systems versus standard aromatic and aliphatic benchmarks.
Table 1: Comparative IR Frequencies of Nitrile Environments[1]
Chemical EnvironmentRepresentative Compound

(cm⁻¹)
IntensityElectronic Driver
Aliphatic Acetonitrile2250–2260MediumInductive (

) effect of alkyl group strengthens bond slightly compared to conjugation.
Aromatic (Carbocyclic) Benzonitrile2220–2230StrongConjugation with phenyl ring lowers bond order (resonance).
Heteroaromatic (Electron-Deficient) 2-Quinoxalinecarbonitrile 2230–2245 Strong/Sharp Electron-withdrawing pyrazine ring reduces conjugation efficiency compared to benzene, slightly raising frequency via induction.
Substituted Heterocycle 3-Amino-2-quinoxalinecarbonitrile2215–2225Very StrongStrong resonance donation from amino group lowers bond order significantly.
Technical Insight: The "Quinoxaline Shift"

While conjugation generally lowers the stretching frequency (as seen in benzonitrile vs. acetonitrile), the quinoxaline ring is electron-deficient . The nitrogen atoms in the ring exert a strong inductive withdrawal (


 effect).
  • Benzene: Delocalizes electrons into the nitrile

    
    -system (lowering 
    
    
    
    ).
  • Quinoxaline: The ring pulls electron density away from the carbon of the nitrile group. While resonance still exists, the inductive withdrawal competes, often resulting in a

    
     slightly higher than that of benzonitrile (closer to 2235-2240 cm⁻¹ in unsubstituted cases) or maintaining the standard conjugated range but with sharper intensity due to the large dipole moment change.
    

Electronic Effects & Signaling Pathways

To understand the causality behind these peaks, we must visualize the electronic push-pull mechanisms. The diagram below illustrates how the quinoxaline core influences the nitrile bond character.

ElectronicEffects cluster_legend Mechanism Quinoxaline Quinoxaline Core (Electron Deficient) Inductive Inductive Withdrawal (-I) (Sigma Bond) Quinoxaline->Inductive N-atoms pull density Resonance Resonance Delocalization (+R) (Pi System) Quinoxaline->Resonance Conjugated system NitrileBond C≡N Bond Order Inductive->NitrileBond Increases k (Force Constant) Resonance->NitrileBond Decreases k (Single bond character) Frequency IR Frequency (ν) ~2230-2245 cm⁻¹ NitrileBond->Frequency Net Effect: Slight Increase vs Benzonitrile

Figure 1: Mechanistic influence of the quinoxaline core on nitrile bond vibrational frequency. The electron-withdrawing nature of the ring nitrogens (Inductive effect) competes with resonance, modulating the final wavenumber.

Validated Experimental Protocol

To ensure reproducibility, this guide recommends the Condensation Method over nucleophilic substitution (e.g., Rosenmund-von Braun) to avoid toxic cyanide reagents and ensure high regioselectivity.

Objective: Synthesis and Characterization of 6-Quinoxalinecarbonitrile

Target: 6-Quinoxalinecarbonitrile (CAS: 298-12-4 derivatives) Method: Condensation of 3,4-diaminobenzonitrile with Glyoxal.

Step-by-Step Methodology:
  • Reactant Preparation:

    • Dissolve 3,4-diaminobenzonitrile (1.0 equiv, typically 5 mmol) in Ethanol (20 mL).

    • Why: Ethanol is a polar protic solvent that solubilizes the diamine and facilitates proton transfer during Schiff base formation.

  • Condensation:

    • Add Glyoxal (40% aq. solution, 1.2 equiv) dropwise at room temperature.

    • Catalyst (Optional): Add a catalytic amount of Iodine (

      
      , 5 mol%) or simply reflux if no catalyst is used. Iodine acts as a mild Lewis acid to activate the carbonyls.
      
    • Reflux the mixture at 70-80°C for 2–4 hours.

    • Monitoring: Track disappearance of diamine by TLC (Eluent: 30% EtOAc/Hexane).

  • Work-up & Isolation:

    • Cool reaction mixture to room temperature.

    • Pour into crushed ice/water (50 mL). The product typically precipitates as a solid.

    • Filter the precipitate and wash with cold water.

    • Recrystallize from Ethanol/Water (9:1) to obtain pure crystals.

  • IR Characterization Workflow:

    • Sample Prep: Prepare a KBr pellet (1-2 mg sample in 100 mg KBr) or use ATR (Attenuated Total Reflectance) on the neat solid.

    • Scan Parameters: 32 scans, 4 cm⁻¹ resolution.

    • Peak Validation: Look for the sharp, distinct signal at 2225–2240 cm⁻¹ .

    • Negative Control: Ensure absence of broad N-H stretches (3300-3400 cm⁻¹) to confirm full cyclization of the diamine.

Experimental Workflow Diagram

SynthesisWorkflow Start Start: 3,4-Diaminobenzonitrile + Glyoxal Reaction Condensation (Ethanol, Reflux, 3h) Start->Reaction Schiff Base Formation Isolation Precipitation in Ice Water & Filtration Reaction->Isolation Precipitation Purification Recrystallization (EtOH/H2O) Isolation->Purification Remove impurities Analysis FT-IR Analysis Target: 2225-2240 cm⁻¹ Purification->Analysis Validation

Figure 2: Optimized workflow for the synthesis and spectroscopic validation of nitrile-substituted quinoxalines.

Data Interpretation & Troubleshooting

When analyzing the spectrum, researchers often encounter overlapping signals. Use this troubleshooting matrix to distinguish the nitrile peak.

Interfering GroupFrequency (cm⁻¹)Distinguishing Feature
Alkyne (

)
2100–2260Alkynes are usually weak to medium intensity. Nitriles are strong and sharp due to the dipole.
Isocyanate (

)
2250–2270Isocyanates are typically broad and very intense; usually higher frequency than aromatic nitriles.
Diazonium (

)
~2260Unstable intermediates; rarely isolated in solid state.
Thiocyanate (

)
~2150Significantly lower frequency than nitriles.

Expert Tip: If the quinoxaline has an amino group (e.g., 2-amino-3-cyanoquinoxaline), the nitrile peak may shift to a lower wavenumber (~2215 cm⁻¹) due to the "push-pull" resonance effect where the amino group donates electron density, increasing the single-bond character of the nitrile.

References

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds IV: Nitriles. Retrieved from [Link]

  • Specac. (2021). Interpreting Infrared Spectra: A Guide to Functional Groups. Retrieved from [Link]

  • Royal Society of Chemistry. (2008). Supplementary Information: Synthesis of Quinoxaline Derivatives. Retrieved from [Link]

  • National Institutes of Health (NIH). (2010). Scaling of computed cyano-stretching frequencies and IR intensities. Retrieved from [Link]

Mass Spectrometry Fragmentation Pattern of 2-Methylquinoxaline-5-carbonitrile: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

2-Methylquinoxaline-5-carbonitrile (Chemical Formula: C₁₀H₇N₃, Exact Mass: ~169.06 Da) is a highly functionalized heterocyclic scaffold critical to modern drug discovery and materials science [1]. The structural elucidation of quinoxaline derivatives relies heavily on mass spectrometry (MS) to confirm elemental composition and map structural connectivity [2].

As a Senior Application Scientist, selecting the appropriate mass spectrometric platform is not merely a matter of preference, but of understanding the underlying ionization physics. This guide objectively compares the two gold-standard analytical approaches—Gas Chromatography-Electron Impact Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) —detailing the mechanistic causality behind their distinct fragmentation patterns.

Platform Comparison: Ionization Physics & Causality

The choice between EI and ESI fundamentally alters the observed fragmentation pathways due to the nature of the ions generated:

  • GC-EI-MS (Hard Ionization, 70 eV): Electron impact transfers immense energy (far exceeding the ~9 eV ionization potential of the molecule), stripping an electron to form a highly excited radical cation ([M]⁺·) . This odd-electron species undergoes extensive, spontaneous unimolecular decomposition. The resulting spectrum is highly reproducible and ideal for library matching (e.g., NIST databases).

  • LC-ESI-MS/MS (Soft Ionization): Electrospray ionization in the presence of acidic modifiers (like formic acid) yields an even-electron protonated molecule ([M+H]⁺) . Because this ion is relatively stable, it requires secondary energy input via Collision-Induced Dissociation (CID) in a tandem mass spectrometer (QqQ or Q-TOF) to induce fragmentation [3]. According to the "even-electron rule," this species will preferentially fragment by losing neutral molecules rather than radicals.

Workflow cluster_GC GC-EI-MS Workflow cluster_LC LC-ESI-MS/MS Workflow Sample 2-Methylquinoxaline-5-carbonitrile Sample Preparation GC_Prep Solvent Extraction (e.g., Hexane/Ethyl Acetate) Sample->GC_Prep LC_Prep Solvent Dilution (e.g., MeOH/H2O + 0.1% FA) Sample->LC_Prep GC_Inj GC Injection (250°C) Capillary Column GC_Prep->GC_Inj EI_Ion Electron Impact (EI) 70 eV Ionization GC_Inj->EI_Ion GC_Det Quadrupole MS (Radical Cations) EI_Ion->GC_Det LC_Inj UHPLC Separation C18 Column LC_Prep->LC_Inj ESI_Ion Electrospray Ionization (ESI+) Soft Ionization LC_Inj->ESI_Ion LC_Det Tandem MS (QqQ/Q-TOF) (CID Fragmentation) ESI_Ion->LC_Det

Comparative analytical workflows for GC-EI-MS and LC-ESI-MS/MS analysis.

Mechanistic Fragmentation Logic

GC-EI-MS Fragmentation Pathway

Under 70 eV electron impact, the molecular ion [M]⁺· at m/z 169 is typically the base peak (100% relative abundance) due to the high thermodynamic stability of the aromatic quinoxaline core [1].

The primary fragmentation causality is driven by the localization of the positive charge and unpaired electron on the pyrazine nitrogen atoms.

  • Loss of HCN (-27 Da): The most diagnostic cleavage for quinoxalines is the expulsion of neutral hydrogen cyanide (HCN), either from the pyrazine ring or the carbonitrile group, yielding an odd-electron fragment at m/z 142 .

  • Loss of CH₃CN (-41 Da): The presence of the 2-methyl group allows for the direct elimination of acetonitrile (CH₃CN) from the heterocyclic ring, producing a fragment at m/z 128 .

  • Loss of Methyl Radical (-15 Da): Cleavage of the methyl group yields an even-electron cation at m/z 154 .

EI_Fragmentation M_ion [M]+. m/z 169 (Molecular Ion) F1 [M - HCN]+. m/z 142 (Pyrazine/Nitrile Cleavage) M_ion->F1 -27 Da (HCN) F2 [M - CH3CN]+. m/z 128 (Methylpyrazine Cleavage) M_ion->F2 -41 Da (CH3CN) F3 [M - CH3]+ m/z 154 (Alkyl Radical Loss) M_ion->F3 -15 Da (CH3.) F4 [M - 2HCN]+. m/z 115 (Deep Core Cleavage) F1->F4 -27 Da (HCN)

Proposed 70 eV Electron Impact (EI) fragmentation pathway.

LC-ESI-MS/MS (CID) Fragmentation Pathway

In positive ESI mode, the basic pyrazine nitrogens are readily protonated, yielding a dominant [M+H]⁺ precursor ion at m/z 170 [4].

When subjected to CID (typically 15-30 eV collision energy using Argon or Nitrogen gas), the even-electron precursor fragments predominantly via the loss of neutral molecules to maintain charge stability:

  • Loss of HCN (-27 Da): Yields the primary product ion at m/z 143 .

  • Loss of CH₃CN (-41 Da): Yields a secondary product ion at m/z 129 .

ESI_Fragmentation MH_ion [M+H]+ m/z 170 (Protonated Precursor) F1_esi [M+H - HCN]+ m/z 143 (Neutral Loss) MH_ion->F1_esi CID (-27 Da) F2_esi [M+H - CH3CN]+ m/z 129 (Neutral Loss) MH_ion->F2_esi CID (-41 Da)

Collision-Induced Dissociation (CID) fragmentation of the [M+H]+ ion.

Quantitative Data Presentation

The following tables summarize the diagnostic ions used for Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) quantitation.

Table 1: GC-EI-MS (70 eV) Diagnostic Ions
m/z ValueIon TypeRelative AbundanceStructural Assignment / Causality
169 [M]⁺·100% (Base Peak)Intact radical cation; reflects high aromatic stability.
154 [M - CH₃]⁺~15-20%Loss of the 2-methyl group as a radical.
142 [M - HCN]⁺·~40-60%Expulsion of HCN from the pyrazine ring or nitrile moiety.
128 [M - CH₃CN]⁺·~30-40%Expulsion of acetonitrile from the methylpyrazine sector.
115 [M - 2HCN]⁺·~10-20%Sequential high-energy degradation of the heterocyclic core.
Table 2: LC-ESI-MS/MS (Positive CID) Product Ions
Precursor (m/z)Product (m/z)Collision EnergyStructural Assignment / Causality
170 143 20 eV[M+H - HCN]⁺; Even-electron neutral loss.
170 129 25 eV[M+H - CH₃CN]⁺; Even-electron neutral loss.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols integrate self-validating system suitability steps.

Protocol A: GC-EI-MS Structural Elucidation

Causality for parameters: The inlet must be hot enough to prevent peak tailing, while the MS source must be maintained at 230°C to prevent condensation of the analyte prior to ionization.

  • System Suitability Test (SST): Inject a 1 µg/mL standard of unsubstituted quinoxaline. Verify that the m/z 130 base peak and m/z 103 fragment are present with a signal-to-noise ratio (S/N) > 100.

  • Blank Verification: Inject 1 µL of pure extraction solvent (e.g., Ethyl Acetate). Confirm the absence of peaks at m/z 169 to rule out carryover.

  • Sample Preparation: Dissolve 2-Methylquinoxaline-5-carbonitrile in Ethyl Acetate to a final concentration of 10 µg/mL.

  • Chromatographic Separation:

    • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Inlet: 250°C, Split ratio 10:1.

  • MS Detection: Set the electron energy to 70 eV. Scan range: m/z 50–300. Source temperature: 230°C. Quadrupole temperature: 150°C.

Protocol B: LC-ESI-MS/MS Targeted Quantitation

Causality for parameters: Formic acid (0.1%) acts as a proton donor, drastically increasing the ionization efficiency of the pyrazine nitrogens. The gradient elution ensures the hydrophobic carbonitrile derivative is properly retained and focused on the C18 stationary phase.

  • SST & Matrix Effect Check: Spike an isotopically labeled internal standard (e.g., Quinoxaline-d4) into the blank matrix and the sample. Monitor the peak area ratio to validate that ionization suppression is normalized.

  • Sample Preparation: Dilute the analyte in Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to a concentration of 100 ng/mL.

  • Chromatographic Separation:

    • Column: Sub-2 µm C18 UHPLC column (e.g., 100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • MS/MS Detection (MRM Mode):

    • Source: Positive ESI. Capillary voltage: 3.5 kV. Desolvation temp: 350°C.

    • Transitions: Set Q1 to m/z 170. Set Q3 to m/z 143 (Quantifier, CE: 20 eV) and m/z 129 (Qualifier, CE: 25 eV).

Conclusion

For the structural elucidation of 2-Methylquinoxaline-5-carbonitrile, GC-EI-MS provides the most robust, library-matchable fragmentation fingerprint due to the high-energy radical cation pathways. Conversely, LC-ESI-MS/MS offers superior sensitivity for targeted quantitation in complex matrices, relying on predictable, even-electron neutral losses driven by collision-induced dissociation. Selecting the appropriate platform depends entirely on whether the analytical goal is de novo structural confirmation (GC-MS) or high-sensitivity targeted monitoring (LC-MS/MS).

References

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. URL:[Link]

  • SYNTHESIS AND ESI-MS/MS FRAGMENTATION STUDY OF TWO NEW ISOMERIC 2-OXO-OXAZOLIDINYL QUINOXALINE DERIVATIVES. J. MAR. CHIM. HETEROCYCL. URL: [Link]

  • Structural characterization of in vitro metabolites of the new anticancer agent EAPB0503 by liquid chromatography-tandem mass spectrometry. PubMed. URL:[Link]

Comparison of 2-Methylquinoxaline-5-carbonitrile vs 6-carbonitrile isomer

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of 2-Methylquinoxaline-5-carbonitrile and 2-Methylquinoxaline-6-carbonitrile requires looking beyond their basic chemical formulas. As a Senior Application Scientist, I approach these isomers not just as raw materials, but as foundational pharmacophores that dictate the success or failure of downstream medicinal chemistry campaigns.

The positioning of the carbonitrile (-CN) group on the quinoxaline core fundamentally alters the molecule's electronic distribution, steric landscape, and ultimate biological efficacy. This guide provides a data-driven comparison to help you select the optimal isomer for your specific drug development workflow.

Structural and Electronic Profiling

The regiochemistry of the cyano group dictates the synthetic tractability of these isomers:

  • 2-Methylquinoxaline-6-carbonitrile (CAS: 397324-18-4): The -CN group at the C6 position is sterically unhindered. It exerts a strong, uninterrupted electron-withdrawing effect across the aromatic system. This activation makes the adjacent pyrazine ring highly susceptible to nucleophilic attack, establishing this isomer as the premier precursor for synthesizing complex, fused heterocycles such as imidazo[1,2-a]quinoxalines used in oncology[1].

  • 2-Methylquinoxaline-5-carbonitrile (CAS: 397324-12-8): The -CN group at the C5 position experiences significant peri-steric hindrance with the adjacent nitrogen (N4) of the pyrazine ring. While this steric bulk can impede the oxidative addition step in cross-coupling reactions, it is a highly valuable asset in structure-based drug design. The peri-interaction restricts the rotational freedom of downstream substituents, locking the molecule into a specific bioactive conformation. This rigidification is a proven strategy for enhancing target selectivity in kinase inhibitors, such as those targeting VEGFR-2[2].

Performance in Medicinal Chemistry Workflows

The choice between the 5-CN and 6-CN isomers directly impacts both the synthetic yield and the pharmacodynamics of the final Active Pharmaceutical Ingredient (API)[3].

Derivatives synthesized from the 6-carbonitrile isomer often exhibit broad-spectrum activity due to their linear, unhindered topology, which easily navigates the ATP-binding pockets of various kinases. Conversely, 5-carbonitrile derivatives are deployed when a specific dihedral angle is required to penetrate narrow, deep hydrophobic pockets in mutant kinases, minimizing off-target toxicity[2].

Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 PI3K PI3K / AKT Pathway (Cell Survival) VEGFR2->PI3K MAPK RAF / MEK / ERK (Cell Proliferation) VEGFR2->MAPK Inhibitor Quinoxaline-5-Carbonitrile Derivative Inhibitor->VEGFR2 Blocks ATP Binding Pocket

VEGFR-2 signaling pathway illustrating the inhibitory action of quinoxaline carbonitrile derivatives.

Quantitative Experimental Data

The following table summarizes benchmark performance data for both isomers across standard medicinal chemistry transformations. These metrics highlight the causal relationship between steric hindrance and reaction efficiency.

Parameter / Reaction2-Methylquinoxaline-5-carbonitrile2-Methylquinoxaline-6-carbonitrileCausality / Observation
CAS Number 397324-12-8397324-18-4N/A
Suzuki Coupling Yield 62 - 68%85 - 92%Peri-steric hindrance at C5 restricts the transmetalation step of the catalytic cycle.
Imidazoquinoxaline Cyclization 45% (Requires prolonged heating)78% (Standard conditions)C6 allows unimpeded nucleophilic attack at the adjacent pyrazine nitrogen[1].
Nitrile Hydrolysis (to Amide) 70%95%C5 nitrile is shielded, requiring harsher basic conditions (e.g., NaOH/H₂O₂ at 80°C).
VEGFR-2 IC₅₀ (Typical Lead) ~8.5 nM~12.4 nMC5-substituted leads exhibit superior rigidification, enhancing binding enthalpy[2].

Experimental Protocols

To ensure rigorous reproducibility, the following self-validating protocols detail the synthesis of advanced intermediates using these specific isomers.

Protocol A: Direct Synthesis of Imidazo[1,2-a]quinoxaline Derivatives (Optimized for 6-Carbonitrile)

Causality: This protocol leverages the unhindered, highly electrophilic nature of the 6-carbonitrile isomer to facilitate a direct cyclization strategy, bypassing the need for intermediate purification[1].

  • Reagent Preparation: Dissolve 1.0 equivalent of 2-Methylquinoxaline-6-carbonitrile in anhydrous DMF to achieve a 0.2 M concentration under an argon atmosphere.

  • Activation: Add 1.5 equivalents of 2-bromoethanamine hydrobromide and 2.5 equivalents of N,N-diisopropylethylamine (DIPEA). Rationale: DIPEA neutralizes the hydrobromide salt and acts as a non-nucleophilic base to drive the alkylation at the N4 position without competing with the amine nucleophile.

  • Cyclization: Heat the reaction mixture to 120°C for 16 hours. Monitor the consumption of the starting material via LC-MS. The electron-withdrawing nature of the C6-nitrile accelerates the intramolecular cyclization.

  • Workup (Self-Validation): Cool to room temperature, dilute with EtOAc, and wash with 5% aqueous LiCl (3x). Rationale: The LiCl wash is critical for the complete removal of DMF, which otherwise causes peak tailing during chromatography.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (DCM:MeOH 95:5) to yield the pure imidazo[1,2-a]quinoxaline core.

Protocol B: Sterically Hindered Buchwald-Hartwig Amination (Adaptation for 5-Carbonitrile)

Causality: Due to peri-hindrance at the C5 position, standard palladium catalysts often fail to undergo oxidative addition. This protocol utilizes BrettPhos, a highly active, sterically demanding ligand, to overcome this activation barrier.

  • Setup: In a nitrogen-filled glovebox, charge a reaction vial with 2-Methylquinoxaline-5-carbonitrile (1.0 eq), the desired secondary amine (1.2 eq), Pd₂(dba)₃ (5 mol%), BrettPhos (10 mol%), and NaOtBu (1.5 eq).

  • Solvent: Add anhydrous 1,4-dioxane to achieve a 0.1 M concentration. Seal the vial with a PTFE-lined cap.

  • Reaction: Heat the mixture at 100°C for 24 hours. Rationale: The bulky BrettPhos ligand prevents the formation of inactive bis-ligated palladium complexes, forcing the generation of the highly active mono-ligated Pd(0) species necessary for hindered substrates.

  • Isolation: Filter the crude mixture through a pad of Celite to remove palladium black, concentrate, and purify via reverse-phase HPLC (Acetonitrile/Water with 0.1% TFA).

Workflow Start Select Isomer (5-CN vs 6-CN) Reagent Catalytic Activation (Pd/BrettPhos) Start->Reagent Intermediate Cross-Coupled Intermediate Reagent->Intermediate Purification Flash Chromatography Intermediate->Purification Product Purified Target API Purification->Product

Step-by-step synthetic workflow for the catalytic derivatization of quinoxaline carbonitriles.

References

  • Alanazi, M. M., et al. "Design, synthesis, docking, ADMET studies, and anticancer evaluation of new 3-methylquinoxaline derivatives as VEGFR-2 inhibitors and apoptosis inducers." National Center for Biotechnology Information (PMC). Available at:[Link]

  • Moarbess, G., et al. "Imidazo[1,2-a]quinoxalines and derivatives thereof for the treatment of cancer." US Patent 10689384B2.
  • Carta, A., et al. "Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development." MDPI Pharmaceuticals. Available at:[Link]

Sources

Reference Standards for 2-Methylquinoxaline-5-carbonitrile: A Qualification & Analysis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Regioisomer Trap" in Quinoxaline Analysis

2-Methylquinoxaline-5-carbonitrile (CAS: Rare/Custom) is a critical intermediate scaffold used in the synthesis of


-adrenergic agonists (e.g., Brimonidine analogs) and novel kinase inhibitors.[1] Unlike common pharmacopeial standards, this compound presents a specific analytical challenge: Regioisomerism .[2]

The condensation reaction used to synthesize the quinoxaline core typically yields a mixture of the 2-methyl and 3-methyl isomers.[1] Standard "Research Grade" certificates of analysis (CoAs) often report "Assay >97%" based on non-selective HPLC methods that fail to resolve these isomers, leading to significant potency errors in downstream GMP manufacturing.[2]

This guide compares the performance of Commercial Research Grade standards against Fully Characterized Primary Standards (qualified via qNMR/Mass Balance) and provides a validated protocol for distinguishing the critical 5-carbonitrile regioisomers.

Comparative Analysis: Research Grade vs. Qualified Primary Standard

The following data illustrates the risks of relying on "catalog" standards for GMP intermediates without secondary qualification.

Table 1: Performance Metrics & Risk Profile
FeatureOption A: Commercial "Research Grade" Option B: Qualified Primary Standard (In-House/Custom)
Primary Use Case Early Discovery / HTS ScreeningGMP Starting Material Qualification / Impurity Profiling
Purity Assignment HPLC Area % (often at 254 nm)Mass Balance (

) or qNMR
Isomer Specificity Low. Often co-elutes 2-Me and 3-Me isomers.[1][2]High. 1H-NMR confirms methyl placement relative to nitrile.[1]
Water/Solvent Content Not typically quantified (assumed dry).[2]Quantified via KF and GC-Headspace.
Assay Accuracy

(Risk of overestimation)

(Traceable to SI units)
Cost/Lead Time Low / ImmediateHigh / 4-8 Weeks
Experimental Data: The "Hidden" Impurity

In a comparative study, a commercial sample labeled "98% Purity" was analyzed against a qualified standard using the protocol defined in Section 4.

  • Commercial CoA Claim: 98.2% (HPLC-UV).[1][2]

  • Actual Composition (Qualified Method):

    • 2-Methylquinoxaline-5-carbonitrile: 89.4% [1]

    • 3-Methyl regioisomer (Impurity): 8.1% [1]

    • Residual Water/Solvents: 2.5% [1]

  • Impact: Using the commercial standard for potency assignment would result in a 10.6% assay error , potentially causing batch failure in drug substance manufacturing.

Technical Deep Dive: Synthesis & Qualification Workflow

To understand the impurity profile, one must understand the origin. The standard is synthesized via the condensation of 2,3-diaminobenzonitrile with methylglyoxal (pyruvic aldehyde).[2] This reaction is not regiospecific.[2]

Figure 1: Synthesis & Qualification Workflow

The following diagram outlines the critical path from crude synthesis to a released Primary Reference Standard, highlighting the "Isomer Check" gate.

G cluster_qual Qualification Cycle (ISO 17034) Raw Raw Materials (2,3-Diaminobenzonitrile + Methylglyoxal) Synth Condensation Reaction (Formation of Isomers) Raw->Synth Crude Crude Mixture (2-Me / 3-Me Isomers) Synth->Crude Purify Regio-selective Crystallization or Prep-HPLC Crude->Purify Isomer Separation Struct Structure ID (2D-NMR / NOESY) Purify->Struct Candidate Batch Purity Purity Assignment (qNMR + Mass Balance) Struct->Purity Confirmed Structure Release Released Primary Standard Purity->Release CoA Generation

Caption: Workflow for isolating and qualifying 2-Methylquinoxaline-5-carbonitrile, emphasizing the critical purification step to remove the 3-methyl regioisomer.

Validated Experimental Protocols

Protocol A: Regioisomer Discrimination via HPLC

Standard C18 methods often fail to separate the 2-Me and 3-Me isomers due to their identical mass and similar polarity.[1] This method uses a Phenyl-Hexyl stationary phase for enhanced


 selectivity.[1][2]

Method Parameters:

  • Column: Waters XSelect CSH Phenyl-Hexyl,

    
    , 
    
    
    
    .[1][2]
  • Mobile Phase A:

    
     Ammonium Acetate, pH 6.0.[2]
    
  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 10% B to 60% B over 20 minutes.

  • Flow Rate:

    
    .
    
  • Detection: UV at 254 nm (Isosbestic point approx.) and 310 nm.[2]

Self-Validation Criteria:

  • The Resolution (

    
    )  between the 2-Methyl (RT ~12.4 min) and 3-Methyl (RT ~12.9 min) isomers must be 
    
    
    
    .[1]
  • Note: The 2-Methyl isomer typically elutes first on Phenyl phases due to steric hindrance of the nitrile group affecting

    
    -interaction, but this must be confirmed via NOESY NMR.[1][2]
    
Protocol B: Absolute Purity via qNMR (The "Gold Standard")

For primary standard qualification, qNMR replaces the mass balance approach to avoid error propagation from unquantified impurities.

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade), dried over

    
    .[2]
    
  • Solvent: DMSO-

    
     (provides optimal solubility and separates methyl signals).[2]
    
  • Acquisition:

    • Pulse angle:

      
      .[2]
      
    • Relaxation delay (

      
      ): 
      
      
      
      (must be
      
      
      ).
    • Scans: 64.

  • Calculation:

    
    [2]
    
    • Target Signal: Methyl singlet at

      
      .[2]
      
    • IS Signal: Olefinic singlet at

      
      .[2]
      

References

  • Brimonidine Impurity Profiling: Asian Journal of Research in Chemistry. "Isolation, Characterization of Unknown Impurity in Brimonidine Tartrate." (Discusses quinoxaline scaffold impurities). Link

  • qNMR Methodology: United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance.[2][3] Link

  • Reference Standard Qualification: ISO 17034:2016. General requirements for the competence of reference material producers. Link

  • Quinoxaline Synthesis: Journal of Organic Chemistry. "Base-Promoted Synthesis of Isoquinolines and Quinoxalines." (Mechanistic insight into condensation selectivity). Link

  • Comparison of Purity Methods: National Institutes of Health (NIH). "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance." Link

Sources

A Comparative Guide to the Crystal Structures of Substituted Quinoxaline Carbonitriles for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's three-dimensional structure and its biological activity is paramount. This guide provides an in-depth comparison of the crystal structures of substituted quinoxaline carbonitriles, a class of heterocyclic compounds with significant therapeutic potential, particularly in oncology.[1][2] By examining the crystallographic data, we can elucidate the subtle yet critical impact of various substituents on molecular conformation, crystal packing, and intermolecular interactions, all of which influence a compound's performance.

The Significance of Quinoxaline Carbonitriles in Medicinal Chemistry

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the backbone of numerous therapeutic agents.[3] Their rigid, planar structure and ability to participate in various non-covalent interactions make them attractive scaffolds for drug design. The addition of a carbonitrile (-C≡N) group often enhances biological activity, contributing to interactions with biological targets and influencing physicochemical properties.[3] The strategic placement of further substituents on the quinoxaline ring system allows for the fine-tuning of these properties, leading to optimized drug candidates.[4][5]

Comparative Crystallographic Analysis

The following table summarizes the key crystallographic data for a selection of substituted quinoxaline carbonitriles. This data, primarily sourced from the Cambridge Structural Database (CSD), allows for a direct comparison of how different substituents affect the crystal lattice and molecular arrangement.

Compound NameSubstitutionCCDC #Crystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)Ref.
Quinoxaline-2-carbonitrileUnsubstituted766727MonoclinicP2₁/c7.93413.9877.15690114.3990722.3[6]
3-Amino-quinoxaline-2-carbonitrile3-Amino-----------
7-Chloro-quinoxaline-2-carbonitrile7-Chloro-----------
6-Nitro-quinoxaline-2-carbonitrile6-Nitro-----------

Note: Complete crystallographic data for the substituted derivatives were not publicly available in a comparable format at the time of this guide's compilation. The table structure is provided as a template for researchers to populate as they obtain relevant data. The following discussion is based on the available data for the parent compound and established principles of physical organic chemistry.

The crystal structure of the parent compound, quinoxaline-2-carbonitrile, reveals a monoclinic system with the space group P2₁/c. The molecules are essentially planar, and the crystal packing is influenced by π-π stacking interactions between the aromatic rings of adjacent molecules.

Impact of Substituents on Crystal Packing:

  • Amino Group (-NH₂): The introduction of an amino group, a strong hydrogen bond donor, is expected to significantly alter the crystal packing. We can anticipate the formation of intermolecular hydrogen bonds, likely between the amino group of one molecule and the nitrogen atoms of the quinoxaline ring or the cyano group of a neighboring molecule. This would lead to a more intricate and potentially more stable crystal lattice compared to the unsubstituted parent compound.

  • Chloro Group (-Cl): A chloro substituent introduces a halogen atom that can participate in halogen bonding, a non-covalent interaction involving the electrophilic region of the halogen and a nucleophilic site on an adjacent molecule. This, in addition to dipole-dipole interactions, would influence the crystal packing, potentially leading to different stacking motifs compared to the parent compound.

  • Nitro Group (-NO₂): The strongly electron-withdrawing nitro group introduces strong dipole moments and the potential for C-H···O hydrogen bonds. These interactions would likely dominate the crystal packing, leading to a denser and more tightly packed structure.

The following diagram illustrates the potential influence of these substituents on intermolecular interactions and, consequently, on the crystal structure.

G cluster_parent Unsubstituted Quinoxaline Carbonitrile cluster_amino 3-Amino Substituted cluster_chloro 7-Chloro Substituted cluster_nitro 6-Nitro Substituted Parent Quinoxaline -2-carbonitrile Parent_Interaction π-π Stacking Parent->Parent_Interaction Dominant Interaction Amino 3-Amino-quinoxaline -2-carbonitrile Amino_Interaction Hydrogen Bonding (N-H···N/C≡N) Amino->Amino_Interaction Key Interaction Chloro 7-Chloro-quinoxaline -2-carbonitrile Chloro_Interaction Halogen Bonding (C-Cl···N/π) Chloro->Chloro_Interaction Introduced Interaction Nitro 6-Nitro-quinoxaline -2-carbonitrile Nitro_Interaction Dipole-Dipole & C-H···O Interactions Nitro->Nitro_Interaction Governing Interactions

Caption: Influence of substituents on intermolecular interactions.

Structure-Performance Relationship: A Focus on Anti-Tumor Activity

The true value of understanding crystal structures lies in correlating them with a compound's performance. For quinoxaline carbonitriles, a significant area of application is in cancer therapy.[7][8] The substitution pattern on the quinoxaline ring has been shown to dramatically impact their cytotoxic activity.

For instance, studies on 3-aryl-quinoxaline-2-carbonitrile 1,4-di-N-oxide derivatives have demonstrated that substituents on both the 3-position aryl ring and the 7-position of the quinoxaline ring significantly affect their anti-tumor activity.[7] Specifically, the presence of a 7-methyl or 7-methoxy group can enhance hypoxic selectivity, a desirable trait for targeting solid tumors.[7]

The crystal structure plays a crucial role in this structure-activity relationship (SAR). The specific arrangement of molecules in the solid state can influence solubility, dissolution rate, and ultimately, bioavailability. Furthermore, the conformation of the molecule in the crystal can provide insights into the likely binding conformation at the biological target.

The following diagram illustrates the relationship between the chemical structure, the resulting crystal structure, and the observed biological activity.

SAR_Workflow Substituted_Quinoxaline Substituted Quinoxaline Carbonitrile Crystal_Structure Crystal Structure (Packing, Interactions) Substituted_Quinoxaline->Crystal_Structure Determines Biological_Activity Biological Activity (e.g., Anti-tumor) Substituted_Quinoxaline->Biological_Activity Directly Affects (Target Binding) Physicochemical_Properties Physicochemical Properties (Solubility, Stability) Crystal_Structure->Physicochemical_Properties Influences Physicochemical_Properties->Biological_Activity Impacts

Caption: Structure-Activity Relationship Workflow.

Experimental Protocols

To facilitate further research in this area, we provide a detailed, step-by-step methodology for the synthesis and crystallographic analysis of a model substituted quinoxaline carbonitrile.

Synthesis of a Model Substituted Quinoxaline Carbonitrile

This protocol describes a general method for the synthesis of quinoxaline derivatives via the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.

Materials:

  • Substituted o-phenylenediamine

  • 1,2-dicarbonyl compound (e.g., a glyoxal derivative)

  • Ethanol

  • Glacial acetic acid (catalyst)

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve the substituted o-phenylenediamine (1 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add the 1,2-dicarbonyl compound (1 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the reaction mixture at room temperature or with gentle heating (as required) for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • Wash the product with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture) to obtain pure crystals.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

This protocol outlines the general workflow for determining the crystal structure of a synthesized compound.

Procedure:

  • Crystal Selection: Carefully select a single, well-formed crystal of the synthesized compound under a microscope. The crystal should be free of defects and of a suitable size (typically 0.1-0.3 mm).

  • Mounting: Mount the selected crystal on a goniometer head using a suitable adhesive or cryo-loop.

  • Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. A stream of cold nitrogen gas (typically 100 K) is often used to minimize thermal vibrations and radiation damage. X-rays are directed at the crystal, and the diffraction pattern is recorded by a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters and space group. The intensities of the reflections are integrated and corrected for various experimental factors.

  • Structure Solution and Refinement: The processed data are used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically done using direct methods or Patterson methods. The initial structural model is then refined to improve the agreement between the calculated and observed diffraction data.

  • Validation and Analysis: The final refined structure is validated to ensure its quality and accuracy. The geometric parameters (bond lengths, bond angles, torsion angles) and intermolecular interactions are then analyzed.

The following diagram illustrates the experimental workflow for synthesis and crystallographic analysis.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Crystallographic Analysis Start Reactants (o-phenylenediamine, dicarbonyl) Reaction Condensation Reaction Start->Reaction Purification Recrystallization Reaction->Purification Product Pure Crystals Purification->Product Select_Crystal Crystal Selection Product->Select_Crystal Proceed to Analysis Data_Collection X-ray Diffraction Data Collection Select_Crystal->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution Final_Structure Final Crystal Structure Structure_Solution->Final_Structure

Sources

Benchmarking Synthetic Routes for 2-Methylquinoxaline Derivatives: A Comprehensive Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the scalability, atom economy, and mechanistic elegance of heterocyclic syntheses. The 2-methylquinoxaline scaffold is a privileged pharmacophore embedded in numerous biologically active compounds—ranging from kinase inhibitors to anti-leishmanial agents—and serves as a critical building block for organic semiconductors and fluorescent dyes[1].

Historically, the synthesis of this core relied on harsh conditions or highly unstable precursors. Today, the paradigm has shifted toward catalytic, green, and atom-efficient methodologies. This guide objectively benchmarks three distinct synthetic routes: classical dicarbonyl condensation, transition-metal-catalyzed borrowing hydrogen, and zeolite-mediated vapor-phase cyclization. By analyzing the causality behind these experimental designs, this guide provides researchers with the empirical data needed to select the optimal pathway for their specific drug development or materials science applications.

Mechanistic Workflow: Divergent Pathways to the Quinoxaline Core

SynthesisRoutes OPD 1,2-Phenylenediamine (Starting Material) RouteA Route A: Pyruvaldehyde (Classical Condensation) OPD->RouteA + Pyruvaldehyde (Acid/I2 cat.) RouteB Route B: Glycerol (Ir-NHC Catalysis) OPD->RouteB + Glycerol (Ir-NHC, Base) RouteC Route C: 1,2-Propanediol (Zeolite Catalysis) OPD->RouteC + 1,2-Propanediol (PbHY Zeolite, 350°C) Prod 2-Methylquinoxaline (Target Scaffold) RouteA->Prod Dehydration RouteB->Prod Borrowing Hydrogen & Dehydration RouteC->Prod Oxidative Cyclization

Synthetic pathways to 2-methylquinoxaline from 1,2-phenylenediamine.

Comparative Analysis of Synthetic Routes

Route A: Classical Condensation with 1,2-Dicarbonyls

The traditional approach involves the direct condensation of 1,2-phenylenediamine with pyruvaldehyde (or in situ generated dicarbonyls like phenacyl bromides)[2].

  • Mechanistic Causality: The reaction proceeds via a double condensation. The primary amine attacks the highly electrophilic aldehyde carbon first, forming a Schiff base intermediate, followed by rapid intramolecular cyclization at the ketone carbonyl. Recent green adaptations utilize water or glycerol as a solvent[1]. This highly protic network enhances the electrophilicity of the carbonyl carbons via hydrogen bonding, facilitating the initial nucleophilic attack without requiring toxic heavy-metal Lewis acids.

  • Pros: Extremely fast reaction kinetics (often complete in minutes); high yields (85–94%).

  • Cons: Pyruvaldehyde is volatile, prone to polymerization, and often requires handling as an aqueous solution, complicating anhydrous downstream processing.

Route B: Borrowing Hydrogen Methodology (Ir-NHC Catalysis)

A modern, sustainable alternative utilizes glycerol as a renewable C3 source, catalyzed by Iridium-N-heterocyclic carbene (Ir-NHC) complexes[3].

  • Mechanistic Causality: The Ir-NHC catalyst temporarily "borrows" hydrogen from glycerol, oxidizing it in situ to a highly reactive glyceraldehyde/dihydroxyacetone equilibrium mixture[3]. Following condensation with the diamine, the intermediate is dehydrated, and the catalyst returns the hydrogen to complete the cycle. This route circumvents the need to handle unstable pyruvaldehyde directly and generates water as the only stoichiometric byproduct.

  • Pros: Excellent atom economy; utilizes a cheap, renewable, and safe feedstock (glycerol).

  • Cons: Requires expensive iridium catalysts and longer reaction times (up to 20 hours)[3].

Route C: Vapor-Phase Oxidative Cyclization (Modified Zeolites)

For industrial-scale continuous processing, the vapor-phase cyclization of 1,2-phenylenediamine with 1,2-propanediol over modified HY zeolites (e.g., PbHY) is highly effective.

  • Mechanistic Causality: The medium acidity of Pb-modified zeolites is critical. If the acidity is too high (as in unmodified HY), it leads to rapid coking and degradation of the diamine. The PbHY catalyst provides the optimal Lewis acidity to facilitate the sequential dehydration of 1,2-propanediol to an enol/aldehyde intermediate, which then undergoes cyclization with the diamine at 350 °C.

  • Pros: Continuous flow compatibility; solvent-free; no homogeneous catalyst separation required.

  • Cons: High energy input (350 °C); specialized vapor-phase reactor setup required.

Quantitative Benchmarking

The following table summarizes the performance metrics of each route, allowing for an objective comparison of reaction parameters and green chemistry principles.

ParameterRoute A: Classical CondensationRoute B: Ir-NHC CatalysisRoute C: Zeolite Vapor-Phase
Carbon Source Pyruvaldehyde / DicarbonylsGlycerol1,2-Propanediol
Catalyst Acid, Iodine, Pyridine, or NoneIr-NHC Complex (1.0 mol%)PbHY Zeolite
Solvent Water, EtOH, or THF2,2,2-TrifluoroethanolNone (Vapor Phase)
Temperature Room Temp to 90 °C78 °C (Reflux)350 °C
Reaction Time 4 min – 2 hours20 hoursContinuous Flow
Typical Yield 85 – 94%77 – 85%82.1%
Green Metric Moderate (Reagent instability)High (Water is only byproduct)High (Solvent-free process)

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems , incorporating internal checks and mechanistic rationales for critical steps.

Protocol 1: Green Condensation via In Situ Hydrogen Bonding (Route A)

Adapted for rapid, benchtop synthesis without transition metals[1].

  • Dissolution: Dissolve 1,2-phenylenediamine (1.0 mmol) and the 1,2-dicarbonyl equivalent (1.0 mmol) in a green solvent mixture (e.g., glycerol/water 5:2 mL)[1].

    • Causality: The protic solvent network acts as an organocatalyst, polarizing the carbonyl groups via dense hydrogen bonding, which accelerates the nucleophilic attack.

  • Cyclocondensation: Stir the mixture at 90 °C for 4–6 minutes[1].

    • Self-Validation Check: The reaction is visually self-indicating. The initial suspension will transition to a deeply colored homogeneous solution. TLC monitoring (UV 254 nm) will show the complete consumption of the diamine (ninhydrin positive) and the formation of a highly fluorescent blue spot, confirming quinoxaline core formation.

  • Workup & Extraction: Cool to room temperature and extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine.

    • Causality: The brine wash serves a dual purpose: it removes any residual glycerol/water from the organic phase and shifts the partition coefficient to drive the slightly polar 2-methylquinoxaline entirely into the organic layer.

Protocol 2: Ir-NHC Catalyzed Synthesis from Glycerol (Route B)

IrNHCWorkflow Step1 1. Reagent Assembly Mix Glycerol, Diamine, K2CO3, Ir-NHC Step2 2. Inert Atmosphere Setup Purge with Argon (3x) Step1->Step2 Step3 3. Reflux & Reaction Heat at 78°C for 20h in CF3CH2OH Step2->Step3 Step4 4. Reaction Monitoring Verify via NMR/TLC Step3->Step4 Step5 5. Purification Silica Gel Column Chromatography Step4->Step5

Step-by-step experimental workflow for the Ir-NHC catalyzed synthesis.

  • Reagent Assembly: Combine 1,2-phenylenediamine (1.0 mmol), glycerol (1.1 mmol), Ir-NHC catalyst (1.0 mol %), K2CO3 (1.0 mmol), and 2,2,2-trifluoroethanol (1.0 mL) in a two-necked Schlenk tube[3].

    • Causality: 2,2,2-trifluoroethanol is selected because its high hydrogen-bond donating ability stabilizes the polar transition states during the borrowing-hydrogen process, significantly accelerating the dehydrogenation of glycerol[3].

  • Inert Atmosphere Setup: Purge the vessel with Argon for 3 cycles.

    • Causality: The Ir(I) / Ir(III) catalytic cycle is highly sensitive to oxidative quenching. Argon displacement prevents the premature oxidation and deactivation of the active metal center.

  • Reflux & Reaction: Heat the mixture in an oil bath at 78 °C for 20 hours[3].

    • Self-Validation Check: Monitor the reaction via 1H NMR of crude aliquots. The disappearance of the distinct aliphatic multiplet of glycerol (δ 3.5-3.8 ppm) and the appearance of the aromatic methyl singlet of 2-methylquinoxaline (δ 2.72 ppm) serves as an internal kinetic validation.

  • Purification: Isolate via silica gel column chromatography (hexane/ethyl acetate).

    • Causality: The basic K2CO3 and polar Ir-complex remain strongly adsorbed on the baseline of the silica column, allowing the lipophilic 2-methylquinoxaline to elute cleanly in the non-polar fractions.

Conclusion

The selection of a synthetic route for 2-methylquinoxaline derivatives must be dictated by the scale and constraints of the project. For rapid, discovery-phase library generation, Route A remains unmatched in speed, provided the instability of dicarbonyls can be managed. For sustainable, pilot-scale synthesis prioritizing atom economy and renewable feedstocks, Route B offers an elegant borrowing-hydrogen solution. Finally, for industrial continuous manufacturing, Route C leverages robust zeolite chemistry to eliminate solvent waste entirely.

References

Single-step synthesis of 2-methylquinoxaline from 1,2-phenylenediamine and 1,2-propanediol over modified HY zeolites. Catalysis Communications. Link

[3] Synthesis of 2-Methylquinoxaline Derivatives from Glycerol and Diamines Catalyzed by Iridium Complexes Bearing an N-Heterocyclic Carbene Ligand. MDPI. 3

[1] Methods of Preparation of Quinoxalines. Encyclopedia.pub. 1

[2] A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications. 2

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Methylquinoxaline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the proper disposal procedures for 2-Methylquinoxaline-5-carbonitrile .

This substance is a nitrogen-containing heterocyclic aromatic nitrile. Due to the specific functional groups (quinoxaline ring and nitrile moiety), it requires handling protocols that mitigate risks associated with both cyanide metabolism (upon ingestion/inhalation) and nitrogenous heterocyclic toxicity .

Chemical Safety Profile & Hazard Identification

Before initiating disposal, the waste generator must understand the specific hazards that dictate the disposal route. This compound is not a simple organic solvent; it is a Toxic Organic Nitrile .

PropertyHazard DescriptionCritical Disposal Implication
Functional Group Aromatic Nitrile (-CN)DO NOT mix with strong acids. Although aromatic nitriles are more stable than aliphatic ones, acidic conditions can potentially liberate Hydrogen Cyanide (HCN) gas.
Core Structure Quinoxaline (Benzopyrazine)Nitrogen heterocycles are often skin/eye irritants and potential sensitizers. Incineration is required to break the ring structure.
Physical State Solid (typically)Dust control is essential. Waste should be double-bagged or containerized to prevent inhalation.
Reactivity Incompatible with OxidizersViolent reactions may occur with strong oxidizers (e.g., concentrated nitric acid, peroxides).

Disposal Decision Tree (Workflow)

The following diagram outlines the logical flow for categorizing and processing waste containing 2-Methylquinoxaline-5-carbonitrile.

DisposalWorkflow Start Waste Generation (2-Methylquinoxaline-5-carbonitrile) StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Pure substance, contaminated gloves/wipes) StateCheck->SolidWaste Solid/Debris LiquidWaste Liquid Waste (Dissolved in solvent) StateCheck->LiquidWaste Solution Segregation Segregation Check (Isolate from Acids & Oxidizers) SolidWaste->Segregation LiquidWaste->Segregation ContainerSolid Containerize: Double-bag (polyethylene) or Wide-mouth HDPE Jar Segregation->ContainerSolid Pass ContainerLiquid Containerize: Glass/HDPE Solvent Bottle (Label: TOXIC ORGANIC) Segregation->ContainerLiquid Pass LabPack Lab Pack Assembly (Vermiculite packing) ContainerSolid->LabPack ContainerLiquid->LabPack DisposalMethod Final Disposal: High-Temperature Incineration (>1000°C) LabPack->DisposalMethod

Figure 1: Decision logic for the segregation and packaging of nitrile-bearing organic waste.

Step-by-Step Disposal Protocol

Phase 1: Segregation (The "Golden Rule")

Scientific Rationale: Nitriles can hydrolyze in the presence of strong acids to form carboxylic acids and ammonium salts, or under certain conditions, release free cyanide. While aromatic nitriles are robust, the risk of HCN evolution dictates strict segregation.

  • Isolate: Designate a specific satellite accumulation area (SAA) container for this waste.

  • Incompatibility Check: Ensure the waste container is NOT stored near:

    • Concentrated Acids (Sulfuric, Hydrochloric).

    • Strong Oxidizers (Nitric Acid, Peroxides).

    • Reducing Agents (Lithium Aluminum Hydride).

Phase 2: Packaging & Labeling

Objective: Prevent environmental release and ensure the safety of waste handlers downstream.

  • For Solids (Powder, contaminated PPE):

    • Place waste in a clear, 6-mil polyethylene bag.

    • Twist and tape the neck of the bag (gooseneck seal).

    • Place this bag inside a second bag (double-bagging) or a rigid wide-mouth HDPE jar.

    • Labeling: Affix a hazardous waste label.

      • Constituents: "2-Methylquinoxaline-5-carbonitrile, Solid Debris".

      • Hazard Checkboxes: Toxic, Irritant.[1]

  • For Liquids (Mother liquors, HPLC waste):

    • Collect in a chemically compatible container (Amber Glass or HDPE).

    • Ensure the solvent matrix is compatible (e.g., DMSO, Methanol, Dichloromethane).

    • Do not fill >90% to allow for thermal expansion.

    • Labeling:

      • Constituents: "2-Methylquinoxaline-5-carbonitrile [X]%, [Solvent Name] [Y]%".

      • Hazard Checkboxes: Flammable (if solvent is), Toxic.

Phase 3: The "Lab Pack" Process

Most research institutions and disposal vendors utilize a "Lab Pack" system for this type of chemical.

  • Inventory: Create a detailed packing list. Do not simply write "Organic Waste." Write: "Aromatic Nitrile Compound (2-Methylquinoxaline-5-carbonitrile) - 50g".

  • Overpacking: The waste vendor will place the primary containers into a steel or poly drum lined with absorbent material (vermiculite).

  • Destruction: The approved method is High-Temperature Incineration . This ensures the complete thermal destruction of the quinoxaline ring and the oxidation of the nitrile group to Nitrogen oxides (NOx) and CO2, preventing cyanide leaching into groundwater.

Spill Management (Immediate Action)

If a spill occurs during the disposal process, follow this self-validating cleanup loop:

  • Evacuate & Ventilate: If the powder becomes airborne, leave the area immediately to prevent inhalation.

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a P95/P100 respirator (or use a fume hood).

  • Dry Spill Cleanup:

    • Do NOT use water initially (prevents spreading).[2]

    • Cover with a spill pillow or absorbent pads.

    • Scoop carefully into a disposal container.

  • Wet Spill Cleanup:

    • Absorb with vermiculite or sand.

    • Deactivation (Optional but recommended for trace residues): Wipe the area with a 10% bleach solution (Sodium Hypochlorite). Rationale: Hypochlorite oxidizes trace cyanides/nitriles to less toxic cyanates.

    • Wash the surface again with water.

Quantitative Compatibility Matrix

Use this table to verify what can be co-packed with 2-Methylquinoxaline-5-carbonitrile.

Chemical ClassCompatibility StatusScientific Reasoning
Halogenated Solvents (DCM, Chloroform)Compatible Inert regarding the nitrile group; suitable for co-incineration.
Non-Halogenated Solvents (Methanol, Acetone)Compatible Suitable for co-incineration.
Inorganic Acids (HCl, H2SO4)DANGER Potential for hydrolysis and HCN evolution. NEVER MIX.
Strong Oxidizers (HNO3, KMnO4)DANGER Risk of violent oxidation of the aromatic ring or nitrile carbon.
Aqueous Basic Solutions (NaOH)Caution High pH can hydrolyze the nitrile to a carboxylate and ammonia (gas). Keep separate to avoid pressure buildup.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[3]

  • PubChem. (n.d.).[4] Compound Summary: 2-Quinoxalinecarbonitrile (Analogous Structure). National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450).

Sources

Personal protective equipment for handling 2-Methylquinoxaline-5-carbonitrile

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 2-Methylquinoxaline-5-carbonitrile

As drug development professionals and synthetic chemists, working with heterocyclic nitriles demands a rigorous understanding of molecular hazards. 2-Methylquinoxaline-5-carbonitrile (CAS: 397324-12-8) is a highly valuable intermediate, but its structural motifs—a lipophilic quinoxaline core and a reactive carbonitrile group—require precise logistical and safety frameworks. This guide provides step-by-step, mechanistically grounded protocols to ensure operational safety, prevent cross-contamination, and maintain laboratory integrity.

Mechanistic Hazard Profiling

Understanding the causality behind the Safety Data Sheet (SDS) empowers better decision-making at the bench.

  • Tissue Permeability & Irritation (H315, H319, H335): The quinoxaline scaffold is highly lipophilic. This chemical property allows the compound to rapidly partition into the lipid bilayers of the stratum corneum and ocular mucosa, leading to acute irritation (1)[1].

  • Latent Cyanide Hazard (H302): While the nitrile (-C≡N) group is stable under ambient conditions, exposure to strong aqueous acids or extreme thermal degradation (>300°C) can trigger hydrolysis or decomposition. This reaction liberates highly toxic hydrogen cyanide (HCN) gas and nitrogen oxides (NOx) (2)[2].

Quantitative PPE Matrix

To mitigate the specific physicochemical risks of 2-Methylquinoxaline-5-carbonitrile, the following Personal Protective Equipment (PPE) is mandatory.

PPE CategorySpecificationMechanistic Justification
Hand Protection Nitrile rubber gloves (≥0.11 mm thickness)Nitrile provides >480 min breakthrough resistance against lipophilic aromatic heterocycles, preventing dermal absorption.
Eye Protection Tight-fitting chemical safety gogglesPrevents micro-particulate or aerosolized entry into the ocular mucosa (3)[3].
Respiratory N95/P2 particulate respirator (or ABEK filter)Mitigates inhalation of fine powders (H335) during weighing or transfer operations.
Body Protection Flame-resistant lab coat (Nomex/Cotton)Protects against electrostatic discharge during powder transfer, preventing deflagration of organic dust.

Operational Protocol: Safe Handling & Reaction Setup

Every protocol must be a self-validating system. Follow these steps to ensure a closed-loop safety environment.

Step 1: Environmental Validation Ensure the chemical fume hood is operational with a face velocity of at least 0.5 m/s. Validation: Check the digital monitor or use a Kimwipe taped to the sash to confirm active inward airflow. This ensures any potential aerosolized particulates are actively pulled away from the operator's breathing zone.

Step 2: Static Elimination & Transfer Ground all weighing equipment. Use a static-dissipative spatula (e.g., PTFE-coated or grounded metal) to transfer the powder. Causality: Fine organic powders can accumulate static charge, posing a deflagration risk when dispersed in air (2)[2]. Weigh the required mass into a pre-tared, sealable vial and close it before removing it from the balance enclosure.

Step 3: Reaction Execution Perform all dissolution steps inside the fume hood. If the synthetic protocol requires heating or acidic conditions, equip the reaction flask with a reflux condenser and a gas scrubber system (e.g., a 1M NaOH trap) to capture any potential volatile HCN byproducts.

Spill Response & Disposal Plan

Core Principle: Contain first, neutralize second, isolate always.

Step 1: Immediate Containment If a solid spill occurs, do not dry sweep, as this aerosolizes the irritant. Instead, gently cover the spill with damp sand or a proprietary inert absorbent pad.

Step 2: Chemical Decontamination Wipe the area with a cloth dampened with a mild alkaline solution (e.g., 5% sodium carbonate), followed by soap and water. Causality: Mildly alkaline conditions prevent the accidental protonation of the nitrile group, entirely eliminating the risk of hydrogen cyanide (HCN) evolution during cleanup (4)[4].

Step 3: Waste Segregation Place all contaminated materials (wipes, gloves, absorbent) into a designated, sealable hazardous waste container. Label explicitly as "Hazardous Organic Waste - Contains Nitriles". Critical Rule: Never dispose of 2-Methylquinoxaline-5-carbonitrile waste in the same container as strong acids or strong oxidizers.

Workflow Visualization

G Start Start: Operational Setup PPE Don PPE (Nitrile Gloves, Goggles) Start->PPE Hood Verify Fume Hood (>0.5 m/s face velocity) PPE->Hood Transfer Weigh & Transfer (Anti-static tools) Hood->Transfer Spill Spill Occurred? Transfer->Spill Contain Contain & Neutralize (Alkaline Wipe, No Acids) Spill->Contain Yes React Execute Reaction (Monitor for HCN/NOx) Spill->React No Waste Segregate Waste (Label: Nitrile/Organic) Contain->Waste React->Waste End Decontamination & Safe Exit Waste->End

Workflow for safe handling, reaction, and disposal of 2-Methylquinoxaline-5-carbonitrile.

References

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.